molecular formula C11H15NO2 B050171 3-Amino-3-(2,5-dimethylphenyl)propanoic acid CAS No. 117391-55-6

3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B050171
CAS No.: 117391-55-6
M. Wt: 193.24 g/mol
InChI Key: ORBDRZAPRLVKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(2,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDRZAPRLVKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269672
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-55-6
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a valuable β-amino acid building block for pharmaceutical and medicinal chemistry research. Due to the absence of specific literature detailing the synthesis and characterization of this exact compound, this guide outlines a robust and well-established one-pot methodology analogous to the synthesis of other 3-aryl-3-aminopropanoic acids.

Introduction

β-amino acids are crucial structural motifs in numerous biologically active molecules and peptidomimetics. Their incorporation into peptide backbones can induce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles. This compound, with its substituted aryl group, offers a unique scaffold for exploring structure-activity relationships in drug discovery programs. This document details a proposed synthesis based on the Rodionov reaction, a reliable method for the preparation of β-amino acids.

Proposed Synthetic Pathway

The most direct and efficient proposed synthesis of this compound is a one-pot, three-component condensation reaction. This method involves the reaction of 2,5-dimethylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 2,5-Dimethylbenzaldehyde Cond Ethanol, Reflux R1->Cond R2 Malonic Acid R2->Cond R3 Ammonium Acetate R3->Cond P This compound Cond->P One-Pot Condensation

Caption: Proposed one-pot synthesis of this compound.

Data Presentation

This section summarizes the quantitative data for the proposed synthesis. Molar quantities are based on a hypothetical 10 mmol scale of the limiting reagent, 2,5-dimethylbenzaldehyde. Experimental results such as yield and melting point are to be determined upon execution of the synthesis.

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )CAS NumberPhysical State at STP
2,5-DimethylbenzaldehydeC₉H₁₀O134.185779-94-2Liquid
Malonic AcidC₃H₄O₄104.06141-82-2Solid
Ammonium AcetateC₂H₇NO₂77.08631-61-8Solid
This compoundC₁₁H₁₅NO₂193.24117391-55-6Solid (Expected)

Table 2: Proposed Reaction Parameters and Expected Outputs

ParameterValueNotes
Scale (Limiting Reagent)10.0 mmol (1.34 g) of 2,5-Dimethylbenzaldehyde
Molar Equiv. Malonic Acid1.0 - 1.2A slight excess may be beneficial.
Molar Equiv. NH₄OAc1.5 - 2.0Acts as both ammonia source and catalyst.
Solvent & VolumeEthanol, 20-30 mL
Reaction TemperatureReflux (~78 °C)
Reaction Time6 - 12 hoursReaction progress should be monitored by TLC.
Theoretical Yield1.93 gBased on 100% conversion of the limiting reagent.
Experimental Yield (%) To be determined Yields for analogous reactions range from 17-70%.[1][2]
Melting Point (°C) To be determined
Spectroscopic Data To be determined See Section 5 for expected spectral characteristics.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.[1]

Materials and Equipment:

  • 2,5-Dimethylbenzaldehyde (1.34 g, 10.0 mmol)

  • Malonic acid (1.04 g, 10.0 mmol)

  • Ammonium acetate (1.16 g, 15.0 mmol)

  • Absolute Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental_Workflow A Combine Reactants: 2,5-Dimethylbenzaldehyde, Malonic Acid, Ammonium Acetate in Ethanol B Heat to Reflux A->B 6-12 hours C Monitor by TLC B->C D Cool to Room Temperature C->D Upon completion E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry the Product F->G H Purification (Recrystallization) G->H I Characterization H->I

Caption: Workflow for the proposed synthesis of this compound.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylbenzaldehyde (1.34 g, 10.0 mmol), malonic acid (1.04 g, 10.0 mmol), and ammonium acetate (1.16 g, 15.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting aldehyde spot has disappeared or significantly diminished (estimated time: 6-12 hours).

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate is expected to form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product, for instance, in a desiccator under vacuum, to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or methanol.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are expected spectral characteristics based on the proposed structure and data from analogous compounds.

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Singlets corresponding to the two methyl groups on the aromatic ring (around 2.2-2.4 ppm).

    • Multiplets for the aromatic protons (in the 7.0-7.5 ppm range).

    • A multiplet for the chiral proton at the C3 position.

    • A multiplet (often a doublet of doublets) for the two diastereotopic protons at the C2 position.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Signals for the two methyl carbons.

    • Multiple signals in the aromatic region for the phenyl carbons.

    • A signal for the C3 carbon bearing the amino group.

    • A signal for the C2 methylene carbon.

    • A signal for the carboxylic acid carbonyl carbon (typically >170 ppm).

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A broad absorption band for the O-H stretch of the carboxylic acid and N-H stretches of the amine (superimposed, ~2500-3300 cm⁻¹).

    • A strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

    • N-H bending vibrations (around 1500-1650 cm⁻¹).

    • C-H stretching and aromatic C=C bending vibrations.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed, corresponding to the calculated molecular weight of the product (193.24 g/mol ).

This guide provides a comprehensive framework for the synthesis and potential characterization of this compound. Researchers are advised to perform the synthesis with appropriate safety precautions and to thoroughly characterize the final product to confirm its identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and pharmaceutical development. As with other β-amino acids, it can serve as a crucial building block for the synthesis of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids into peptides can enhance their metabolic stability and potency.[1] This document provides a summary of the available physicochemical data for this compound, a representative experimental protocol for its synthesis, and a general workflow for its preparation and characterization.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being calculated rather than experimentally determined. The following table summarizes the known physicochemical properties.

PropertyValueSourceNotes
Molecular Formula C₁₂H₁₇NO₂--
Molecular Weight 207.27 g/mol --
CAS Number 117391-55-6[2]-
Density 1.1±0.1 g/cm³[2]Calculated
Boiling Point 338.9±30.0 °C at 760 mmHg[2]Calculated
Flash Point 158.8±24.6 °C[2]Calculated
Refractive Index 1.561[2]Calculated
Melting Point Not available-Experimental data not found in the searched literature. For comparison, the melting point of the unsubstituted analog, 3-amino-3-phenylpropionic acid, is reported as 220-221 °C.[3]
pKa Not available-Experimental data not found.
Aqueous Solubility Not available-Experimental data not found.
LogP Not available-Experimental data not found.

Biological Context

β-amino acids and their derivatives are of significant interest in medicinal chemistry. They are utilized as building blocks for pharmaceuticals and agrochemicals. Their incorporation into peptides can lead to molecules with increased potency and enzymatic stability. Peptides containing β-amino acids have shown a range of biological activities, including antimicrobial and anti-angiogenic properties, and have been used to modulate protein-protein interactions.[4] While specific biological activities for this compound are not widely reported, its structural class suggests potential for use in developing novel therapeutic agents.

Experimental Protocols

One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids [1][3]

This procedure involves the reaction of an aryl aldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Materials:

  • 2,5-dimethylbenzaldehyde (1 equivalent)

  • Malonic acid (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of 2,5-dimethylbenzaldehyde, malonic acid, and ammonium acetate is prepared in ethanol.

  • The reaction mixture is heated under reflux for a specified period (e.g., several hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield the pure this compound.

  • The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of Workflows

As specific signaling pathway data for this compound is not available, a logical workflow for its synthesis and characterization is presented below.

Synthesis_Characterization_Workflow start Reactants: 2,5-dimethylbenzaldehyde Malonic Acid Ammonium Acetate synthesis One-Pot Synthesis (Reflux in Ethanol) start->synthesis workup Reaction Work-up (Solvent Removal) synthesis->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product characterization Structural Characterization product->characterization Analysis nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on 3-Amino-3-(2,5-dimethylphenyl)propanoic acid: Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a β-amino acid derivative. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide outlines a well-established synthetic protocol and presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) data based on spectroscopic principles and data from structurally similar compounds.

Experimental Protocols: Synthesis of this compound

The synthesis of β-amino acids such as this compound can be effectively achieved through a Rodionov reaction. This method involves the condensation of an aldehyde with malonic acid and ammonia.

Reaction Scheme:

2,5-dimethylbenzaldehyde + Malonic Acid + NH₃ → this compound

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a solution of alcoholic ammonia (e.g., 25% in ethanol, 5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Predicted NMR Data and Analysis

2.1. Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) are summarized in the table below. The spectrum would likely be recorded in a solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Ar-H7.0 - 7.2m3HAromatic protons
CH-NH₂4.2 - 4.5t1HMethine proton adjacent to the amino group
CH₂-COOH2.6 - 2.9d2HMethylene protons adjacent to the carboxylic acid
Ar-CH₃2.2 - 2.4s6HMethyl protons on the aromatic ring

Analysis of Predicted ¹H NMR Spectrum:

  • The aromatic protons on the 2,5-dimethylphenyl ring are expected to appear in the downfield region (7.0-7.2 ppm) as a multiplet due to their distinct chemical environments.

  • The methine proton (CH) attached to the amino group and the aromatic ring would likely resonate as a triplet around 4.2-4.5 ppm, coupled to the adjacent methylene protons.

  • The methylene protons (CH₂) adjacent to the carboxylic acid group would appear as a doublet in the range of 2.6-2.9 ppm, coupled to the methine proton.

  • The two methyl groups on the aromatic ring are expected to appear as a sharp singlet around 2.2-2.4 ppm, as they are chemically equivalent.

2.2. Predicted ¹³C NMR Data

The anticipated carbon-13 NMR chemical shifts are presented in the following table.

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C=O175 - 180Carboxylic acid carbon
Ar-C (quaternary)135 - 140Aromatic carbons attached to methyl groups and the propanoic acid chain
Ar-CH125 - 130Aromatic methine carbons
CH-NH₂50 - 55Methine carbon adjacent to the amino group
CH₂-COOH40 - 45Methylene carbon adjacent to the carboxylic acid
Ar-CH₃20 - 25Methyl carbons on the aromatic ring

Analysis of Predicted ¹³C NMR Spectrum:

  • The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, appearing in the 175-180 ppm region.

  • The quaternary aromatic carbons will resonate in the 135-140 ppm range.

  • The aromatic methine carbons will appear between 125 and 130 ppm.

  • The aliphatic carbons, CH-NH₂ and CH₂-COOH, are expected at approximately 50-55 ppm and 40-45 ppm, respectively.

  • The two equivalent methyl carbons on the phenyl ring will give a single signal in the upfield region of 20-25 ppm.

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation using NMR spectroscopy.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage Start Starting Materials (2,5-dimethylbenzaldehyde, Malonic Acid, Alcoholic Ammonia) Reaction Rodionov Reaction (Reflux) Start->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Purification->Product NMR_Sample Prepare NMR Sample (Dissolve in appropriate deuterated solvent) Product->NMR_Sample Characterization H_NMR 1H NMR Spectroscopy NMR_Sample->H_NMR C_NMR 13C NMR Spectroscopy NMR_Sample->C_NMR Data_Analysis NMR Data Analysis (Chemical Shifts, Multiplicities, Integration) H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and NMR analysis of this compound.

A Technical Guide to the Biological Activity of Novel β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities exhibited by novel β-amino acid derivatives, focusing on their potential as therapeutic agents. The unique structural features of β-amino acids, which differ from their α-amino acid counterparts by an additional methylene unit in their backbone, confer enhanced metabolic stability and unique conformational properties, making them attractive scaffolds in drug discovery.[1][] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Biological Activities of Novel β-Amino Acid Derivatives

Recent research has unveiled a broad spectrum of biological activities for novel β-amino acid derivatives, including potent anticancer, antimicrobial, and enzyme inhibitory effects. These activities are often influenced by the nature of the substituents on the β-amino acid scaffold.

Several studies have highlighted the significant anticancer potential of synthetic β-amino acid derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

For instance, a series of synthetic β²,²-amino acid derivatives, originally designed as mimics of short cationic antimicrobial peptides, have shown considerable anticancer activity.[3] One of the most promising compounds, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c), displayed potent activity against human Burkitt's lymphoma (Ramos) cells with low toxicity to normal human cells.[3] Further screening by the National Cancer Institute (NCI) revealed broad-spectrum anticancer activity against 59 different human cancer cell lines, with particular potency against colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines.[3]

The mechanisms of action for these anticancer β-amino acid derivatives can vary. Some, like BAA-1, appear to act by destabilizing the cancer cell membrane, while others, such as BAA-2, induce apoptosis through the mitochondrial-mediated pathway.[4]

Table 1: Anticancer Activity of Selected β-Amino Acid Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
β²,²-amino acid derivative 5cHuman Burkitt's lymphoma (Ramos)< 8[3]
β²,²-amino acid derivative 5cVarious (NCI-60 panel)0.32 - 3.89[3]
β-amino alcohol copper(II) complex 1Human breast cancer (MCF-7)18.5[5]
β-amino alcohol zinc(II) complex 3Human breast cancer (MCF-7)25.6[5]
Mycophenolic acid-Threonine-OMeMelanoma (A375), Neuroblastoma (SHSY5Y)>150[6]

Novel β-amino acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes.[7][8]

Cationic β²,²-amino acid derivatives have been synthesized to mimic the properties of antimicrobial peptides. These small molecules have demonstrated high potency against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8][9]

Furthermore, heterocyclic derivatives of β-amino acids have shown remarkable inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa.[10] The incorporation of heterocyclic moieties appears to be a viable strategy for enhancing the antimicrobial profile of these compounds.[10]

Table 2: Antimicrobial Activity of Selected β-Amino Acid Derivatives

Compound/Derivative ClassMicrobial Strain(s)MIC (µM)Reference
Cationic β²,²-amino acid derivativeMRSA, MRSE, S. aureus3.8[8]
Cationic β²,²-amino acid derivativeE. coli7.7[8]
3-{--INVALID-LINK--amino}propanoic acid derivativesS. aureus, B. cereus, E. coli, P. aeruginosa250 µg/mL[10]
Monascus pigment-amino acid derivatives (l-Phe, d-Phe, l-Tyr, d-Tyr)Gram-positive and Gram-negative bacteria4 - 8 µg/mL[11]

β-Amino acid derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating metabolic disorders and other diseases.

Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase.[12] For example, certain derivatives were found to be potent competitive inhibitors of α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose.[12]

Additionally, some non-proteinogenic amino acid derivatives have been identified as strong inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for various therapeutic areas, including glaucoma and cancer.[13]

Table 3: Enzyme Inhibitory Activity of Selected β-Amino Acid Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
Synthetic amino acid derivative PPC101α-glucosidase51.00[12]
Synthetic amino acid derivative PPC84α-glucosidase353.00[12]
(S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine (Compound D)hCA-I0.836[13]
(S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine (Compound D)hCA-II0.661[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel β-amino acid derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the β-amino acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control (microorganism in broth without the agent) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding:

    • Plate the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the β-amino acid derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation with MTT, remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by β-amino acid derivatives and a general workflow for their biological evaluation.

G cluster_0 Mitochondrial-Mediated Apoptosis Pathway BAA β-Amino Acid Derivative (BAA-2) Mito Mitochondrial Perturbation BAA->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by a β-amino acid derivative.

G cluster_1 Workflow for Biological Evaluation of β-Amino Acid Derivatives Synthesis Synthesis of Novel β-Amino Acid Derivatives Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening HitID Hit Identification (Active Compounds) Screening->HitID DoseResponse Dose-Response Studies (IC50 / MIC Determination) HitID->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Membrane Disruption) DoseResponse->Mechanism Toxicity In Vitro Toxicity Assays (e.g., Hemolysis, Normal Cell Lines) DoseResponse->Toxicity LeadOpt Lead Optimization Mechanism->LeadOpt Toxicity->LeadOpt

Caption: General workflow for the biological evaluation of novel β-amino acid derivatives.

References

The Discovery and Characterization of Novel β-Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their therapeutic potential, ranging from anticancer and antimicrobial to metabolic regulation. This technical guide provides an in-depth overview of the discovery and characterization process for new β-phenylpropanoic acid derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing the intricate workflows and biological pathways involved.

The Drug Discovery and Characterization Workflow

The journey from a conceptual molecule to a potential drug candidate is a systematic, multi-stage process. It begins with identifying a biological target and designing compounds to interact with it, followed by synthesis, in vitro screening, and in vivo evaluation.[1][2][3][4]

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Evaluation cluster_3 Preclinical Development TID Target Identification & Validation Design Library Design & Virtual Screening TID->Design Identified Target Synthesis Chemical Synthesis of β-Phenylpropanoic Acids Design->Synthesis Compound Library HTS High-Throughput In Vitro Screening Synthesis->HTS Synthesized Compounds SAR Hit-to-Lead & SAR (Structure-Activity Relationship) HTS->SAR Active 'Hits' ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Optimized 'Leads' InVivo In Vivo Efficacy & Toxicity Studies ADMET->InVivo Preclinical Lead Optimization & Preclinical Candidate Selection InVivo->Preclinical Promising Candidates

Figure 1: A generalized workflow for the discovery and development of new therapeutic agents.

Synthesis and Characterization of β-Phenylpropanoic Acid Derivatives

The synthesis of novel β-phenylpropanoic acid derivatives often involves multi-step reactions, starting from commercially available precursors. Characterization of the final products is crucial to confirm their structure and purity.

General Synthesis Protocol

A common synthetic route involves the reaction of a substituted aminophenol with an appropriate acrylic acid derivative, followed by further modifications to introduce desired functional groups.[5]

Step 1: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid

  • Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).

  • Add acrylic acid to the solution.

  • Reflux the mixture for a specified time (e.g., 6-12 hours).

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with a cold solvent and dry under vacuum to yield the product.

Step 2: Further derivatization (e.g., Hydrazone formation)

  • Suspend the product from Step 1 in a solvent like ethanol.

  • Add a substituted aromatic aldehyde or ketone.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, filter the resulting solid, and purify by recrystallization.

Characterization Methods

The structure of newly synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

Biological Activities and Quantitative Data

β-Phenylpropanoic acid derivatives have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects, as well as their activity on metabolic targets.

Anticancer Activity

The antiproliferative activity of these compounds is often assessed against a panel of human cancer cell lines using assays like the MTT or SRB assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify their potency.[6][7]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
21 A549 (Lung)5.42[6]
22 A549 (Lung)2.47[6]
Cisplatin (Control) A549 (Lung)11.71[6]
3d MCF-7 (Breast)43.4[7]
4d MCF-7 (Breast)39.0[7]
3d MDA-MB-231 (Breast)35.9[7]
4d MDA-MB-231 (Breast)35.1[7]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
8 S. aureus (MRSA)16[5]
8 E. faecalis (VRE)8[5]
8 E. coli16[5]
14 S. aureus (MRSA)1[5]
14 E. faecalis (VRE)0.5[5]
14 C. auris8[5]
2e Aspergillus niger128[8]
Fluconazole (Control) Aspergillus niger256[8]
Activity on Metabolic Targets (PPAR & GPR40/120)

Certain β-phenylpropanoic acids act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors like GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in regulating glucose and lipid metabolism. Their activity is quantified by the half-maximal effective concentration (EC₅₀).[9][10][11]

Compound IDTargetEC₅₀ (nM)Assay TypeReference
GW7647 hPPARα6Transactivation[10]
Fenofibrate hPPARα30,000Transactivation[10]
Compound II hGPR120215Calcium Flux[11]
Compound 4f hGPR120155Calcium Flux[11]
Compound 4k hGPR12031Calcium Flux[11]
Compound 35 GPR40-In vivo glucose lowering[9]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the β-phenylpropanoic acid derivatives (typically in a serial dilution) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

PPARα Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the PPARα transcription factor.

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing the PPARα gene and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

  • Compound Treatment: Seed the cells in a 96-well plate and treat with different concentrations of the test compounds.

  • Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the level of PPARα activation.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ value.[10]

Relevant Signaling Pathways

The anticancer effects of many therapeutic agents, including β-phenylpropanoic acid derivatives, are often mediated through the modulation of key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[13][14] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor β-Phenylpropanoic Acid Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is also common in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Inhibitor β-Phenylpropanoic Acid Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Figure 3: The MAPK/ERK signaling cascade and potential points of inhibition.

Conclusion

The discovery and characterization of new β-phenylpropanoic acids represent a vibrant and promising area of research in medicinal chemistry. The versatility of this chemical scaffold allows for the generation of diverse compound libraries with a wide spectrum of biological activities. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is essential for identifying lead candidates with therapeutic potential. Understanding the molecular mechanisms of action, particularly their interaction with key signaling pathways, is critical for optimizing their efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers dedicated to advancing this important class of molecules toward clinical application.

References

An In-depth Technical Guide to 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid (CAS 117391-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-Amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 117391-55-6). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, some sections of this guide infer potential properties and biological activities based on structurally related compounds. All information should be used for research and informational purposes, and any experimental work should be conducted with appropriate safety precautions and further validation.

Chemical and Physical Properties

This compound, also known as 3-(2,5-dimethylphenyl)-β-alanine, is a substituted β-amino acid.[1] While experimental data is scarce, calculated physicochemical properties provide initial estimates for its characteristics.

Table 1: Physicochemical Properties of CAS 117391-55-6

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.25 g/mol [2]
Calculated Density 1.1 ± 0.1 g/cm³[1]
Calculated Boiling Point 338.9 ± 30.0 °C at 760 mmHg[1]
Calculated Flash Point 158.8 ± 24.6 °C[1]
Calculated Refractive Index 1.561[1]

Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Spectroscopic Analysis

A definitive, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, the general synthesis of 3-amino-3-arylpropanoic acids is well-documented. A common synthetic route involves the Rodionov reaction, which is a one-pot synthesis utilizing an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Potential Biological Activity and Therapeutic Applications

There is no specific research detailing the biological activity or mechanism of action for this compound. However, the broader class of substituted 3-aminopropanoic acid derivatives has been investigated for various therapeutic applications. These studies provide a basis for inferring the potential areas of interest for CAS 117391-55-6.

Research on analogous compounds suggests potential for:

  • Anticancer Properties: Certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxic activity against cancer cell lines.

  • Antioxidant Effects: The same class of compounds has also been evaluated for its antioxidant capabilities.

It is crucial to emphasize that these are general activities of related compounds, and specific testing of this compound is required to determine its biological profile.

Due to the absence of specific experimental data on the biological activity and mechanism of action of this compound, a signaling pathway diagram cannot be provided. Instead, a generalized experimental workflow for the initial characterization of a novel chemical compound is presented below.

G General Workflow for Novel Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of CAS 117391-55-6 purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, LC-MS) structure->purity physchem Physicochemical Properties (Melting Point, Solubility, pKa) purity->physchem in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) physchem->in_vitro target_id Target Identification in_vitro->target_id pathway Signaling Pathway Analysis target_id->pathway in_vivo In Vivo Model Testing pathway->in_vivo

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound is classified as an irritant.[1][2] It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[2] The health hazards of this compound have not been fully investigated.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

A number of chemical suppliers list this compound in their catalogs. These include, but are not limited to:

  • Matrix Scientific[2]

  • Amadis Chemical Co., Ltd.[1]

  • ChemDiv, Inc.[1]

  • Otava Ltd.[1]

  • Princeton BioMolecular Research, Inc.[1]

  • Achemica

  • Conier Chem and Pharma Limited[3]

  • GLR Innovations[4]

It is recommended to contact these suppliers directly to inquire about availability, purity, and any available analytical data.

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted β-Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted β-amino acids represent a burgeoning class of molecules with significant therapeutic potential. Their unique structural properties, including an additional carbon in the backbone compared to their α-amino acid counterparts, confer remarkable advantages in drug design. This technical guide provides an in-depth exploration of the core therapeutic applications, experimental validation, and underlying signaling pathways associated with substituted β-amino acids, offering a valuable resource for researchers and drug development professionals.

Core Therapeutic Applications and Bioactivity

Substituted β-amino acids and their derivatives have demonstrated efficacy across a range of therapeutic areas, primarily through their incorporation into peptidomimetics and as standalone small molecules. Their modified backbone renders them resistant to proteolytic degradation, thereby enhancing their in vivo stability and bioavailability.[1][2][3]

Oncology

In oncology, β-amino acid-containing peptidomimetics have emerged as potent inhibitors of protein-protein interactions crucial for cancer cell survival. A key target is the Bcl-2 family of proteins, which regulate apoptosis. By mimicking the BH3 domain of pro-apoptotic proteins like Bak, these peptidomimetics can bind to anti-apoptotic proteins such as Bcl-xL, disrupting their function and inducing programmed cell death in cancer cells.[1][4][5]

Compound/PeptideTargetAssayBioactivity (IC₅₀/Kᵢ)Reference
(α/β+α)-Peptide 6Bcl-xLFluorescence PolarizationIC₅₀ ≈ 0.08 µM[4]
(α/β+α)-Peptide 24Bcl-xLFluorescence PolarizationKᵢ = 0.005 µM[4]
Bak BH3 peptideBcl-xLN/AInhibits Bcl-xL function[5]
Metabolic Disorders

A prominent example of a successful drug featuring a β-amino acid derivative is sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon production in a glucose-dependent manner.

CompoundTargetAssayBioactivity (IC₅₀)Reference
SitagliptinDPP-4In vitro enzyme assay18 nM[6]
Triazolopiperazine derivative 3DPP-4In vitro enzyme assay2 nM[7]
Triazolopiperazine derivative 4DPP-4In vitro enzyme assay2 nM[7]
2-benzylpyrrolidine derivativeDPP-4In vitro enzyme assay0.3 ± 0.03 µM[6]
Peptide GPFDPP-4In vitro enzyme assay0.94 mM[8]
Peptide IGLDPP-4In vitro enzyme assay2.22 mM[8]
Peptide GGGWDPP-4In vitro enzyme assay2.73 mM[8]
Neuroscience

In the central nervous system, substituted β-amino acids have been extensively explored as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9][10] These analogs can modulate GABAergic signaling by acting as agonists or antagonists at GABA receptors, offering potential treatments for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[11] Baclofen, a β-aryl-GABA derivative, is a selective agonist of the GABAB receptor and is clinically used as a muscle relaxant.[10]

Infectious Diseases

The increased proteolytic stability of peptides containing β-amino acids makes them attractive candidates for the development of novel antimicrobial and antiviral agents.[12] They can be designed to mimic the structures of natural antimicrobial peptides, disrupting microbial membranes and leading to cell death. Their resistance to degradation by bacterial proteases can lead to a more sustained therapeutic effect.[13][14][15][16]

CompoundOrganismAssayBioactivity (MIC)Reference
Dermaseptin-ACVarious bacteriaBroth microdilution2 - 8 µM[16]
Peptide 11S. aureus, E. coli, P. aeruginosaBroth microdilution2 - 16 µg/mL[12]
Peptide 13S. aureus, E. coli, P. aeruginosaBroth microdilution2 - 16 µg/mL[12]

Pharmacokinetic Properties

The incorporation of β-amino acids can significantly improve the pharmacokinetic profiles of peptide-based drugs, addressing a major hurdle in their clinical development.[2][17][18]

DrugKey FeatureOral BioavailabilityHalf-life (t½)Reference
Sitagliptinβ-amino acid derivative~87%8 - 14 hours[19]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of substituted β-amino acids.

Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides

Objective: To synthesize a peptide containing one or more β-amino acid residues.

Materials:

  • Fmoc-protected α- and β-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (α or β), HBTU, and HOBt (3 equivalents each relative to the resin loading) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

In Vivo Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of a substituted β-amino acid-based therapeutic.[19][20][21][22]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice), 4-6 weeks old.[19]

  • Human cancer cell line of interest.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel® (optional, can enhance tumor take rate).

  • Test compound (substituted β-amino acid derivative) formulated in a suitable vehicle.

  • Vehicle control.

  • Positive control drug (optional).

  • Calipers for tumor measurement.

  • Syringes and needles.

Procedure:

  • Cell Preparation:

    • Culture the cancer cells under standard conditions to ~80% confluency.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a viable cell count using trypan blue exclusion.[19]

    • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10⁷ cells/mL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject a defined number of cells (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.[19]

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[19]

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound, vehicle control, and positive control (if applicable) to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., intraperitoneal, oral gavage).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted β-amino acids is crucial for rational drug design and development.

Bcl-2 Family-Mediated Apoptosis

β-amino acid peptidomimetics that mimic BH3 domains can directly engage with anti-apoptotic Bcl-2 proteins like Bcl-xL. This interaction prevents Bcl-xL from sequestering pro-apoptotic proteins such as Bak and Bax. Unbound Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to the formation of pores, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Mitochondrial Membrane BAK Bak CytoC Cytochrome c BAK->CytoC Releases BAX Bax BAX->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Beta_AA_Peptidomimetic β-Amino Acid Peptidomimetic Bcl_xL Bcl-xL Beta_AA_Peptidomimetic->Bcl_xL Binds and Inhibits Bcl_xL->BAK Sequesters Bcl_xL->BAX Sequesters Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Bcl-2 Apoptosis Pathway Inhibition
GABAB Receptor Signaling

β-amino acid analogs of GABA, such as baclofen, act as agonists at GABAB receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the GABAB receptor activates a heterotrimeric G-protein (Gi/o). The Gβγ subunit dissociates and directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. This hyperpolarization reduces neuronal excitability. The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release.[9][10][11][23]

GABAB_Signaling cluster_Membrane Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates GIRK GIRK Channel G_Protein->GIRK Gβγ activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Blocked Beta_AA_Agonist β-Amino Acid GABA Analog Beta_AA_Agonist->GABAB_R Binds Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_Release

GABA-B Receptor Agonist Signaling

Conclusion

Substituted β-amino acids offer a versatile and powerful platform for the development of novel therapeutics. Their inherent resistance to proteolysis and their ability to be incorporated into a wide array of molecular scaffolds provide a distinct advantage in overcoming the traditional limitations of peptide-based drugs and in the design of novel small molecules. The continued exploration of their diverse chemical space, coupled with a deeper understanding of their mechanisms of action, promises to unlock new and effective treatments for a wide range of diseases. This guide serves as a foundational resource to aid researchers and drug developers in harnessing the full potential of this exciting class of molecules.

References

Structural Elucidation of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid. The document outlines the key spectroscopic and spectrometric techniques, presents expected quantitative data in tabular format, and details standardized experimental protocols. A logical workflow for the structural determination process is also visualized to aid in research and development.

Introduction

This compound is a β-amino acid derivative. The structural elucidation of such novel compounds is a cornerstone of chemical and pharmaceutical research, enabling the confirmation of synthesis, ensuring purity, and forming the basis for understanding its chemical and biological properties. This guide details the analytical workflow for confirming the molecular structure of this compound.

The proposed structure for this compound is as follows:

Chemical Structure of this compound

Analytical Techniques and Data Presentation

A combination of spectroscopic and spectrometric methods is essential for unambiguous structural elucidation. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target molecule, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC are crucial.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d, J=7.5 Hz1HAr-H
~7.05d, J=7.5 Hz1HAr-H
~6.95s1HAr-H
~4.50t, J=7.0 Hz1HH-3
~2.70dd, J=15.0, 7.0 Hz1HH-2a
~2.60dd, J=15.0, 7.0 Hz1HH-2b
~2.30s3HAr-CH₃
~2.25s3HAr-CH₃
~8.5 (broad)s2H-NH₂
~12.5 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~173.0C-1 (COOH)
~138.0Ar-C (quaternary)
~135.5Ar-C (quaternary)
~130.0Ar-C
~128.5Ar-C
~126.0Ar-C
~52.0C-3
~40.0C-2
~21.0Ar-CH₃
~20.5Ar-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data

TechniqueParameterExpected Value
ESI-HRMS[M+H]⁺ (Calculated for C₁₁H₁₆NO₂)194.1181
ESI-HRMS[M-H]⁻ (Calculated for C₁₁H₁₄NO₂)192.1024
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2400 (broad)StrongO-H stretch (Carboxylic Acid)
3300-3000MediumN-H stretch (Amine)
3050-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1475MediumC=C stretch (Aromatic)
~1580MediumN-H bend (Amine)

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters as recommended by the instrument manufacturer.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Visualization of the Elucidation Workflow

The logical flow of experiments and data analysis is crucial for efficient structural elucidation.

G Workflow for Structural Elucidation cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic and Spectrometric Analysis cluster_analysis Data Analysis and Structure Confirmation synthesis Synthesize and Purify This compound ms Mass Spectrometry (HRMS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) synthesis->nmr mol_formula Determine Molecular Formula ms->mol_formula func_groups Identify Functional Groups ir->func_groups c_h_framework Elucidate C-H Framework nmr->c_h_framework structure_confirm Confirm Final Structure mol_formula->structure_confirm func_groups->structure_confirm c_h_framework->structure_confirm

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists in the field of drug discovery and development to confidently characterize this and similar novel chemical entities.

Exploring the Chemical Space of Dimethylphenyl Propanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenyl propanoic acid and its analogs represent a significant scaffold in medicinal chemistry. This class of compounds, characterized by a propanoic acid moiety attached to a dimethylphenyl ring system, serves as a versatile starting point for the development of therapeutic agents across various disease areas. The structural simplicity and synthetic tractability of this scaffold have allowed for extensive exploration of its chemical space, leading to the discovery of molecules with a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and receptor-specific antagonist effects.

This technical guide provides an in-depth exploration of the chemical space of dimethylphenyl propanoic acid analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The guide details synthetic methodologies, presents quantitative biological data, and provides experimental protocols for the characterization and evaluation of these compounds. Furthermore, it employs visualizations to clarify complex pathways and workflows, adhering to stringent presentation standards to ensure clarity and utility.

Synthesis of Dimethylphenyl Propanoic Acid Analogs

The synthesis of dimethylphenyl propanoic acid analogs can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the specific modifications to the propanoic acid side chain.

Common Synthetic Strategies

Several key synthetic strategies are employed to generate libraries of these analogs for screening:

  • Friedel-Crafts Acylation: This is a common method for introducing an acyl group to the dimethylphenyl ring, which can then be further elaborated to the propanoic acid derivative. For instance, reacting a dimethylbenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride can yield a propiophenone intermediate.[1]

  • Grignard Reaction: The use of a Grignard reagent prepared from a brominated dimethylbenzene can be reacted with a suitable electrophile to construct the carbon skeleton, which is subsequently converted to the carboxylic acid.[1]

  • Modification of the Propanoic Acid Moiety: Once the core dimethylphenyl propanoic acid is synthesized, the carboxylic acid group can be converted into a variety of functional groups, such as esters and amides, to explore the impact of these modifications on biological activity. This can be achieved through standard esterification or amidation reactions.[2][3]

General Experimental Protocol: Synthesis of Schiff Bases of Propionic Acid

The following protocol outlines a general method for synthesizing Schiff base derivatives from a propionic acid hydrazide, which itself is derived from the corresponding ester.[2][3]

  • Esterification of Propionic Acid:

    • A mixture of the parent propionic acid and an alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess alcohol is removed under reduced pressure, and the residue is purified to yield the corresponding ester.

  • Synthesis of Propionic Acid Hydrazide:

    • The synthesized ester is dissolved in a suitable solvent, such as ethanol.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

    • The resulting hydrazide precipitates upon cooling and is collected by filtration.

  • Synthesis of Schiff Bases:

    • The propionic acid hydrazide is dissolved in a suitable solvent (e.g., ethanol).

    • A substituted aldehyde or ketone is added to the solution.

    • The reaction mixture is refluxed for a few hours.

    • The Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.

G General Synthetic Workflow for Propanoic Acid Analogs cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Products A Dimethylphenyl Propanoic Acid D Ester/Amide Derivative A->D Esterification/ Amidation B Alcohol/Amine B->D C Substituted Aldehyde G Schiff Base Analogs C->G E Propionic Acid Hydrazide D->E Hydrazinolysis F Ester/Amide Analogs D->F E->G Condensation

Caption: General Synthetic Workflow for Propanoic Acid Analogs.

Biological Activities and Structure-Activity Relationships

Dimethylphenyl propanoic acid analogs have been investigated for a range of biological activities. The following sections summarize the key findings in different therapeutic areas.

EP3 Receptor Antagonism

Certain analogs of 3-(2-aminocarbonylphenyl)propanoic acid bearing a dimethylphenyl moiety have been identified as potent and selective antagonists of the prostaglandin E2 receptor subtype 3 (EP3).[4][5] The EP3 receptor is implicated in various physiological processes, and its antagonism is a potential therapeutic strategy for conditions such as preterm labor.

Quantitative Data: EP3 Receptor Binding Affinity and Antagonist Activity

CompoundMoietyEP3 Binding Affinity (Ki, nM)EP3 Antagonist Activity (IC50, nM)
Analog 1(1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine1.23.4
Analog 2(1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine (modified)0.82.1

Data extracted from studies on 3-(2-aminocarbonylphenyl)propanoic acid analogs.[4]

Experimental Protocol: EP3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the EP3 receptor.

  • Membrane Preparation:

    • CHO cells stably expressing the human EP3 receptor are harvested.

    • The cells are homogenized in a buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

    • The membrane pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

G Prostaglandin E2 Signaling via EP3 Receptor PGE2 Prostaglandin E2 (PGE2) EP3 EP3 Receptor PGE2->EP3 Binds to Gi Gi Protein EP3->Gi Activates Analog Dimethylphenyl Propanoic Acid Analog (Antagonist) Analog->EP3 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Response Cellular Response (e.g., Uterine Contraction) cAMP->Response

Caption: Prostaglandin E2 Signaling via EP3 Receptor.

Antimicrobial Activity

Derivatives of propanoic acid, including Schiff bases and esters, have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[2][3] The structural modifications to the propanoic acid scaffold allow for the fine-tuning of this activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound TypeTarget OrganismMIC (µg/mL)
Schiff Base Analog 1S. aureus12.5
Schiff Base Analog 2E. coli25
Ester Analog 1C. albicans50
Ester Analog 2A. niger25

Representative data from antimicrobial screening of propionic acid derivatives.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2][3]

  • Preparation of Inoculum:

    • A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Preparation of Test Compound Dilutions:

    • Serial dilutions of the test compound are prepared in the appropriate broth in a series of test tubes.

  • Inoculation and Incubation:

    • Each tube is inoculated with the standardized microbial suspension.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

    • The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G Workflow for Antimicrobial Screening A Prepare Standardized Microbial Inoculum C Inoculate Dilutions with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in Broth B->C D Incubate at Appropriate Temperature C->D E Observe for Visible Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Antimicrobial Screening.

Anticancer Activity

Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and polysubstituted thiazole derivatives of propanoic acid as potential anticancer agents.[6][7][8][9] These compounds have shown promising antiproliferative activity against various cancer cell lines, including lung adenocarcinoma.

Quantitative Data: In Vitro Antiproliferative Activity (IC50)

CompoundCell LineIC50 (µM)
Oxime Derivative 21A549 (Lung Cancer)5.42
Oxime Derivative 22A549 (Lung Cancer)2.47
Carbohydrazide 25A549 (Lung Cancer)8.05
Cisplatin (Control)A549 (Lung Cancer)11.71

Data for thiazole derivatives of propanoic acid.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Cancer cells (e.g., A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition and Incubation:

    • After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G Workflow for In Vitro Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Treat Cells with Various Concentrations of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan and Measure Absorbance E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: Workflow for In Vitro Cytotoxicity Assay.

Anti-inflammatory Activity

Aryl propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Quantitative Data: COX Enzyme Inhibition (IC50)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen1.6 - 2.40.3 - 2.4
Naproxen0.6 - 2.51.2 - 2.1
Ketoprofen0.01 - 0.50.5 - 3.2

Representative data for propanoic acid NSAIDs.[11]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

  • Enzyme and Compound Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The test compound is prepared in various concentrations.

  • Incubation:

    • The enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation and Termination:

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then stopped by adding a solution of hydrochloric acid.

  • Detection of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

G Cyclooxygenase (COX) Pathway and Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs via COX COX COX-1 / COX-2 Enzymes Analog Dimethylphenyl Propanoic Acid Analog (Inhibitor) Analog->COX Inhibits Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Cyclooxygenase (COX) Pathway and Inhibition.

Analytical Characterization

The characterization of newly synthesized dimethylphenyl propanoic acid analogs is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed.

Common Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds and to monitor the progress of reactions. Reverse-phase HPLC (RP-HPLC) is particularly common.[12]

  • Gas Chromatography (GC): Suitable for the analysis of volatile propanoic acid derivatives. It can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the analogs.[13]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

General Protocol: Purity Determination by RP-HPLC

This protocol outlines a general method for assessing the purity of a dimethylphenyl propanoic acid analog.[12]

  • Preparation of Mobile Phase and Sample:

    • A suitable mobile phase is prepared, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • The synthesized compound is accurately weighed and dissolved in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • An appropriate C18 column is installed in the HPLC system.

    • The column temperature, flow rate, and injection volume are set.

    • A UV detector is set to a wavelength where the compound has significant absorbance.

  • Analysis:

    • The sample solution is injected into the HPLC system.

    • The chromatogram is recorded, showing the retention time and peak area of the main compound and any impurities.

  • Data Interpretation:

    • The purity of the compound is calculated based on the relative peak areas in the chromatogram.

G Workflow for Characterization of a New Analog A Synthesized Compound B Structural Elucidation A->B C Purity Assessment A->C D NMR (1H, 13C) B->D E Mass Spectrometry B->E F HPLC / GC C->F G Final Characterized Analog D->G E->G F->G

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. These modifications can impart unique structural and functional properties, leading to peptides with enhanced stability, novel biological activities, and improved therapeutic potential. 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a β-amino acid analog of phenylalanine, offers a unique tool for modulating peptide conformation and function. Its bulky, substituted aromatic side chain can influence peptide secondary structure and receptor interactions. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation compared to their natural α-peptide counterparts.[1][2] This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS).

Application Notes

The inclusion of this compound in a peptide sequence can be leveraged for several strategic advantages in drug design and development:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not a natural substrate for many proteases, which can significantly increase the in vivo half-life of a peptide therapeutic.[1]

  • Conformational Constraint: The sterically demanding 2,5-dimethylphenyl group can act as a conformational restraint, locking the peptide backbone into a more defined three-dimensional structure. This can be advantageous for optimizing receptor binding affinity and specificity.

  • Modulation of Receptor Interactions: The unique steric and electronic properties of the dimethylphenyl side chain can be used to probe and modify the interactions of a peptide with its biological target. For example, analogs of opioid peptides, such as biphalin, have been synthesized with β-homo-phenylalanine at key positions, resulting in compounds with high receptor affinity and potent antinociceptive activity.[1][2]

  • Development of Novel Therapeutics: The incorporation of this unnatural β-amino acid can lead to the discovery of peptides with novel biological activities. For instance, somatostatin analogs containing substituted phenylalanine derivatives have shown high selectivity for specific somatostatin receptor subtypes (SSTRs), which are important targets in oncology and endocrinology.[3]

Peptides containing this compound could potentially be explored as modulators of G-protein coupled receptors (GPCRs), such as opioid or somatostatin receptors, where precise conformational control is key to achieving desired signaling outcomes.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling conditions. The following table summarizes a comparative analysis of common coupling reagents and their typical performance in difficult couplings, which can be used as a guideline for optimizing the synthesis of peptides containing this residue.

Coupling ReagentTypical Excess (equivalents)Typical Coupling TimeReported Purity/Yield for Hindered CouplingsKey Advantages
HATU 3-530 min - 2 hrHighHighly efficient, especially for difficult couplings.
HCTU 3-530 min - 2 hrHighCost-effective alternative to HATU with comparable efficiency.
COMU 3-530 min - 2 hrHighExcellent solubility and high reactivity.
PyBOP 3-51 - 4 hrGood to HighWell-established reagent, effective for many hindered couplings.
DIC/Oxyma 3-51 - 4 hrGoodCarbodiimide-based, can be a cost-effective choice.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

The first step for utilizing this compound in Fmoc-based SPPS is the protection of its amino group with the Fmoc moiety. A common method for the preparation of Fmoc-protected β-amino acids is through the Arndt-Eistert homologation of the corresponding α-amino acid. However, for a commercially available β-amino acid, a direct Fmoc protection is more straightforward.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)

  • Dioxane or Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a solution of DIPEA (2.5 equivalents) in a mixture of water and dioxane (or acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetonitrile.

  • Add the Fmoc-reagent solution dropwise to the amino acid solution over 30 minutes, while maintaining the temperature at 0 °C and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any excess Fmoc-reagent.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

This protocol outlines a single coupling cycle for the incorporation of the sterically hindered β-amino acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

  • Coupling reagent (e.g., HATU, HCTU, or COMU)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid:

    • In a separate vial, dissolve Fmoc-3-Amino-3-(2,5-dimethylphenyl)propanoic acid (4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50 °C) or with microwave assistance if available.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups with a mixture of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 3: Peptide Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualization

sps_workflow cluster_synthesis_cycle Solid-Phase Peptide Synthesis Cycle cluster_final_steps Final Steps Resin Start: Resin with Exposed Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-β-AA-OH + Coupling Reagent + Base Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Next Amino Acid Coupling Cycle Washing2->NextCycle Cleavage Cleavage & Deprotection (TFA Cocktail) NextCycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating a β-amino acid.

signaling_pathway Peptide Peptide Ligand (with β-Amino Acid) GPCR GPCR (e.g., Opioid or Somatostatin Receptor) Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, ↓ Hormone Secretion) Second_Messenger->Cellular_Response Leads to

Caption: A representative GPCR signaling pathway modulated by a peptide ligand.

References

Application Notes and Protocols for Incorporating β-Amino Acids into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon of the carboxylic acid. Their incorporation into peptide backbones yields β-peptides, which often exhibit unique and advantageous properties compared to their natural α-peptide counterparts. These properties include enhanced stability against proteolytic degradation, the ability to form stable and predictable secondary structures (such as helices and sheets), and the potential for improved pharmacokinetic profiles.[1][2] These characteristics make β-peptides and mixed α,β-peptides highly valuable as peptidomimetics in drug discovery and development, with applications ranging from enzyme inhibitors to modulators of protein-protein interactions.[1][3][4] This document provides detailed protocols for the incorporation of β-amino acids into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Considerations for β-Amino Acid Incorporation

While the incorporation of β-amino acids into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, there are several key considerations to ensure high-quality synthesis:

  • Coupling Efficiency: Due to the increased steric hindrance of some β-amino acids, achieving high coupling efficiency can be more challenging than with standard α-amino acids.[5][6] The choice of coupling reagents and longer coupling times may be necessary.

  • Protecting Groups: The use of standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups for the α-amino group is applicable to β-amino acids.[7][8] Side-chain protecting groups must also be employed for functionalized β-amino acids and should be orthogonal to the N-terminal protecting group.

  • Aggregation: As with some α-peptide sequences, growing β-peptide chains can be prone to aggregation on the solid support, leading to incomplete reactions. Microwave-assisted synthesis can often mitigate this issue.[2][9]

  • Racemization: While generally low with modern coupling reagents, the risk of racemization should be considered, especially for sensitive amino acids like histidine.[10]

Experimental Protocols

The following sections provide detailed protocols for both manual and microwave-assisted solid-phase peptide synthesis for the incorporation of β-amino acids. The Fmoc/tBu strategy is described here as it is widely used.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing β-amino acids on a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

1. Resin Preparation and Swelling:

  • Place the desired amount of rink amide resin (e.g., 100 mg) in a fritted syringe or reaction vessel.
  • Add N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to the resin (approximately 10 mL/g of resin).
  • Allow the resin to swell for at least 30 minutes at room temperature.[11] After swelling, drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature. Drain the solution.
  • Repeat the 20% piperidine in DMF treatment for an additional 10-15 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered β-amino acids, a longer coupling time or a double coupling may be necessary.
  • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates a complete reaction.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes.
  • Wash the resin with DMF (3 x 10 mL).

5. Iteration:

  • Repeat steps 2-4 for each subsequent α- or β-amino acid in the peptide sequence.

6. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection (step 2).
  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Microwave-assisted SPPS can significantly reduce synthesis time and improve the purity of the crude product, especially for difficult sequences, including those containing β-amino acids.[2][12]

1. Resin Preparation and Swelling:

  • Follow the same procedure as in the manual protocol.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin in a microwave-safe reaction vessel.
  • Irradiate in a peptide synthesizer microwave at a set temperature (e.g., 75°C) for 3-5 minutes.[12]
  • Wash the resin with DMF.

3. Amino Acid Coupling:

  • Prepare the activated amino acid solution as described in the manual protocol.
  • Add the solution to the resin.
  • Irradiate in the microwave at a set temperature (e.g., 75-90°C) for 5-10 minutes.[10]
  • Wash the resin with DMF.

4. Iteration, Final Deprotection, and Cleavage:

  • Repeat steps 2 and 3 for the entire peptide sequence.
  • Follow the final deprotection and cleavage steps as outlined in the manual protocol.

Purification and Characterization

1. Purification:

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16]
  • A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.[17]

2. Characterization:

  • The purity of the final peptide is assessed by analytical RP-HPLC.
  • The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[18]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of peptides, including those containing β-amino acids.

Table 1: Comparison of Manual vs. Microwave-Assisted SPPS for a Hexa-β-Peptide

Synthesis MethodCoupling TimeDeprotection TimeCrude Purity (%)Reference
Manual (Conventional)1-2 hours20 minutes~55[2]
Microwave-Assisted5-10 minutes3-5 minutes~80[2]

Table 2: Reported Yields and Purities for Synthesized Peptides

Peptide SequenceSynthesis MethodCrude Yield (%)Crude Purity (%)Final Yield after Purification (%)Reference
β-Amyloid (1-42)Microwave-Assisted7883Not Reported[10]
Deca-β-peptideMicrowave-AssistedNot Reported57Not Reported[2]
Generic 20-mer PeptideStandard SPPSNot Reported>82 (theoretical)70-90 (net peptide content)[19]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating a β-amino acid.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Example Signaling Pathway: Inhibition of Bcl-2 Family Proteins

β-peptides can be designed to mimic the α-helical BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic function of proteins like Bcl-xL and promoting apoptosis. This makes them promising candidates for cancer therapy.[1]

Bcl2_Pathway Bcl_xL Bcl-xL (Anti-apoptotic) Bak Bak (Pro-apoptotic) Bcl_xL->Bak Inhibits Apoptosis Apoptosis Bak->Apoptosis Promotes Beta_Peptide β-Peptide (BH3 Mimetic) Beta_Peptide->Bcl_xL Inhibits

Caption: Inhibition of Bcl-xL by a β-peptide BH3 mimetic.

References

Application Notes and Protocols: 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a well-established class of drugs used in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1] The structural modifications of the GABA backbone, such as the introduction of a substituted phenyl ring, are intended to improve pharmacokinetic properties, including the ability to cross the blood-brain barrier, and to modulate the pharmacological activity at GABA receptors or related targets.

These application notes provide a comprehensive overview of the potential applications of this compound in drug design and development. The document outlines detailed experimental protocols for the characterization of this compound, from initial screening to in vivo efficacy studies.

Potential Applications in Drug Design

Based on its structural similarity to known GABA analogues, this compound is a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric conditions. The primary rationale for its design is to enhance the central nervous system penetration and to potentially achieve a unique pharmacological profile compared to existing GABAergic drugs.

Potential Therapeutic Areas:

  • Epilepsy and Seizure Disorders: As a GABA analogue, the compound may enhance GABAergic inhibition, thereby reducing neuronal hyperexcitability that underlies seizures.

  • Neuropathic Pain: GABA analogues are a cornerstone in the management of neuropathic pain. This compound could offer a new therapeutic option with an improved efficacy and side-effect profile.

  • Anxiety Disorders: By potentiating the inhibitory effects of GABA, the compound could have anxiolytic effects, beneficial for treating generalized anxiety disorder, panic disorder, and other related conditions.

  • Other Neurological and Psychiatric Disorders: The GABAergic system is implicated in a wide array of disorders, including insomnia, fibromyalgia, and substance use disorders. Further research may uncover additional therapeutic applications.

Postulated Mechanism of Action

While the precise mechanism of action for this compound requires experimental validation, it is hypothesized to act as a modulator of the GABAergic system. Potential mechanisms include:

  • GABA Receptor Binding: The compound may bind directly to GABAA or GABAB receptors, acting as an agonist, partial agonist, or positive allosteric modulator.

  • Modulation of GABA Synthesis and Metabolism: It could potentially influence the activity of enzymes involved in the GABA metabolic pathway, such as glutamic acid decarboxylase (GAD) or GABA transaminase (GABA-T).

  • Interaction with Voltage-Gated Calcium Channels: Some GABA analogues, like gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[1]

The following diagram illustrates the potential points of intervention for a GABA analogue within the GABAergic synapse.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts to GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Produces GAT1 GAT1 GABA_Vesicle->GAT1 Reuptake by GABA_A GABA_A Receptor GABA_Vesicle->GABA_A Binds to GABA_B GABA_B Receptor GABA_Vesicle->GABA_B Binds to VGCC VGCC (α2δ) VGCC->GABA_Vesicle Regulates release Compound 3-Amino-3-(2,5-dimethylphenyl) propanoic acid Compound->GAD Activates? Compound->GAT1 Inhibits? Compound->VGCC Binds to? Compound->GABA_A Modulates? Compound->GABA_B Modulates? In_Vitro_Workflow start Start: Compound Synthesis and Purification receptor_binding Receptor Binding Assays (GABA_A, GABA_B, VGCC α2δ) start->receptor_binding enzyme_assays Enzyme Activity Assays (GAD, GABA-T) start->enzyme_assays functional_assays Functional Assays (e.g., Electrophysiology) receptor_binding->functional_assays data_analysis Data Analysis: Determine Ki, IC50, EC50 functional_assays->data_analysis enzyme_assays->data_analysis end End: In Vitro Profile Established data_analysis->end In_Vivo_Workflow start Start: In Vitro Profile Established pk_studies Pharmacokinetic Studies (ADME) start->pk_studies anticonvulsant_models Anticonvulsant Models (MES, PTZ) pk_studies->anticonvulsant_models analgesic_models Analgesic Models (Chung Model, Formalin Test) pk_studies->analgesic_models anxiolytic_models Anxiolytic Models (Elevated Plus Maze) pk_studies->anxiolytic_models dose_response Dose-Response Studies and ED50 Determination anticonvulsant_models->dose_response analgesic_models->dose_response anxiolytic_models->dose_response toxicology Preliminary Toxicology and Side-Effect Profiling dose_response->toxicology end End: In Vivo Proof-of-Concept toxicology->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the chemical and chiral purity of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reversed-phase HPLC (RP-HPLC) method for identifying and quantifying process-related impurities and degradation products, and a chiral HPLC method for assessing enantiomeric purity. These methods are essential for quality control and regulatory compliance in pharmaceutical development.

Introduction

This compound is a chiral non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical and enantiomeric purity is critical for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for impurity profiling and chiral separations in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3]

This application note details two validated HPLC methods:

  • Method 1: Reversed-Phase HPLC for Achiral Purity Analysis. This method is designed to separate the active pharmaceutical ingredient (API) from potential impurities generated during synthesis or degradation.

  • Method 2: Chiral HPLC for Enantiomeric Purity Analysis. This method quantifies the enantiomeric excess of the desired stereoisomer.

Experimental Protocols

Method 1: Achiral Purity by Reversed-Phase HPLC

This method utilizes a C18 stationary phase to separate the compound from its potential non-chiral impurities.

2.1.1. Materials and Reagents

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Solution: 1.0 mg/mL of this compound reference standard in Sample Diluent.

  • Sample Solution: 1.0 mg/mL of the test sample in Sample Diluent.

2.1.2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and B (see Table 1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 220 nm
Run Time 30 minutes

Table 1: Gradient Elution Program for Achiral Purity

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

2.1.3. Protocol

  • Prepare all solutions as described in section 2.1.1.

  • Set up the HPLC system with the conditions specified in section 2.1.2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the Sample Diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the Standard Solution in triplicate to establish system suitability (e.g., retention time, peak area reproducibility).

  • Inject the Sample Solution to determine the purity profile.

  • Calculate the percentage of each impurity by area normalization.

Method 2: Enantiomeric Purity by Chiral HPLC

This method employs a chiral stationary phase (CSP) to directly separate the enantiomers of this compound. Polysaccharide-based CSPs are highly effective for resolving enantiomers of amino acids and their derivatives.[4][5]

2.2.1. Materials and Reagents

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Sample Diluent: Mobile Phase.

  • Standard Solution: 0.5 mg/mL of racemic this compound in Sample Diluent.

  • Sample Solution: 0.5 mg/mL of the test sample in Sample Diluent.

2.2.2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Shimadzu Nexera XR or equivalent
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size, or equivalent amylose-based CSP
Mobile Phase Isocratic (n-Hexane:IPA:TFA, 85:15:0.1)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 220 nm
Run Time 20 minutes

2.2.3. Protocol

  • Prepare all solutions as described in section 2.2.1.

  • Set up the HPLC system with the conditions specified in section 2.2.2.

  • Equilibrate the chiral column with the mobile phase for at least 1 hour or until a stable baseline is achieved.

  • Inject the Sample Diluent (blank).

  • Inject the Standard Solution (racemic mixture) to confirm the resolution of the two enantiomers. The resolution factor should be >1.5.

  • Inject the Sample Solution to determine the enantiomeric purity.

  • Calculate the percentage of the undesired enantiomer and the enantiomeric excess (%ee).

Data Presentation

Achiral Purity Results

Table 2: Representative Data for Achiral Purity Analysis

Peak IDRetention Time (min)Peak Area% Area
Impurity 14.515,6000.08
Impurity 28.29,8000.05
Main Compound 12.5 19,500,000 99.85
Impurity 315.15,9000.02
Total Impurities -31,300 0.15
Total Area -19,531,300 100.00
Enantiomeric Purity Results

Table 3: Representative Data for Chiral Purity Analysis

EnantiomerRetention Time (min)Peak Area% Area
Desired Enantiomer 10.2 9,990,000 99.90
Undesired Enantiomer12.810,0000.10
Total Area -10,000,000 100.00
  • Enantiomeric Excess (%ee): 99.80%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemSetup Instrument Setup & Equilibration MobilePhasePrep->SystemSetup SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.
Logical Relationships in Method Development

The diagram below shows the key parameters influencing the quality of an HPLC separation. Optimizing these factors is crucial for developing a robust analytical method.[6]

G cluster_mobile Mobile Phase cluster_column Column cluster_instrument Instrumental center Separation Quality (Resolution, Tailing, Sensitivity) Organic Organic Modifier (e.g., ACN, MeOH) Organic->center pH pH / Buffer pH->center Gradient Gradient Profile Gradient->center StationaryPhase Stationary Phase (e.g., C18, Chiral) StationaryPhase->center Dimensions Dimensions (L x ID, Particle Size) Dimensions->center FlowRate Flow Rate FlowRate->center Temperature Column Temperature Temperature->center DetectionWL Detection Wavelength DetectionWL->center

Caption: Key factors influencing HPLC separation quality.

References

Application Notes and Protocols for the Derivatization and Analysis of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a non-proteinogenic β-amino acid of interest in pharmaceutical research and development due to its potential role as a building block for novel therapeutic agents. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including in-process control of synthesis and pharmacokinetic studies. As a chiral molecule, the separation of its enantiomers is often necessary to understand its stereospecific biological activity.

These application notes provide detailed protocols for the derivatization of this compound to enable its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on chiral separation.

Method 1: Enantioselective Analysis by GC-MS following Achiral Derivatization

This method describes a two-step derivatization process involving esterification of the carboxylic acid group followed by acylation of the amino group. The resulting derivatives are then separated and quantified using a chiral GC column.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Methanolic HCl (3 N)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials

2. Derivatization Procedure

  • Step 1: Esterification (Methylation)

    • Weigh 1 mg of this compound standard into a reaction vial.

    • Add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Step 2: Acylation (Trifluoroacetylation)

    • To the dried residue from the previous step, add 1 mL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen gas.

    • Reconstitute the final derivative in 1 mL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column Chiral GC Column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µm)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-500
Expected Quantitative Data

The following table summarizes the expected retention times and key mass fragments for the N-trifluoroacetyl methyl ester derivative of this compound.

EnantiomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
R-enantiomer~18.5319288, 260, 146, 119
S-enantiomer~19.2319288, 260, 146, 119

Note: Retention times are estimates and will vary depending on the specific instrument and column used. The elution order of enantiomers may also vary.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound esterification Esterification (Methanolic HCl, 100°C) start->esterification acylation Acylation (TFAA, 60°C) esterification->acylation reconstitution Reconstitution (Ethyl Acetate) acylation->reconstitution injection Injection reconstitution->injection separation Chiral GC Separation injection->separation detection MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification LCMS_Workflow cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound reaction Reaction with Marfey's Reagent (40°C, 1 hr) start->reaction quenching Quenching (HCl) reaction->quenching preparation Sample Preparation for LC quenching->preparation injection Injection preparation->injection separation Reversed-Phase LC Separation injection->separation detection MRM Detection separation->detection chromatogram MRM Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Revolutionizing Peptide Science: Application Notes for Solid-Phase Synthesis of Peptides Containing Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides using solid-phase peptide synthesis (SPPS) has emerged as a transformative strategy in chemical biology and drug discovery. Moving beyond the 20 proteinogenic amino acids allows for the design of peptides with enhanced therapeutic properties, including increased stability against proteolysis, improved potency, constrained conformations, and novel functionalities such as fluorescent labeling and photo-crosslinking.[1] This document provides detailed application notes and experimental protocols for the successful synthesis of these advanced peptides.

Core Principles and Challenges

The fundamental workflow of SPPS for ncAA incorporation follows the iterative cycle of Nα-amino group deprotection, amino acid coupling, and washing, most commonly employing the Fmoc/tBu strategy.[1][2] However, the unique structures of ncAAs often present challenges that require protocol modifications.[1] Key considerations include:

  • Steric Hindrance: Bulky side chains or α,α-disubstitution can impede coupling reactions, necessitating stronger coupling reagents, elevated temperatures, or longer reaction times.[1][3]

  • Altered Reactivity: The electronic properties of the ncAA side chain can affect the reactivity of the α-amino and carboxyl groups, requiring adjustments to activation methods.

  • Side-Chain Protection: Many ncAAs require custom side-chain protecting groups that must be orthogonal to the main Fmoc/tBu or Boc/Bzl strategies to allow for selective modifications like on-resin cyclization.[4]

  • Solubility: The growing peptide chain, especially with hydrophobic ncAAs, can aggregate on the solid support, leading to incomplete reactions.[5]

Data Presentation: Synthesis Efficiency and Purity

The success of incorporating ncAAs is highly dependent on the chosen synthetic protocol and the nature of the ncAA itself. The following tables summarize representative quantitative data for the synthesis of various peptides containing ncAAs, highlighting the impact of different synthetic strategies on yield and purity.

Peptide Sequence/ModificationSynthesis ProtocolCrude Yield (%)Purity (%)Reference(s)
NBC112 (Sequence not specified)Tea Bag8Not Specified[6]
NBC112Microwave Assisted43Not Specified[6]
NBC112Manual Synthesis (Reactor)64Not Specified[6]
NBC759 (Sequence not specified)Tea Bag36Not Specified[6]
NBC759Microwave Assisted46Not Specified[6]
NBC759Manual Synthesis (Reactor)78Not Specified[6]
cyclo-GITVIF (Sterically demanding)Automated DAN-based9395[7]
MCC-tagged cyclohexapeptideAutomated DAN-based52>90 (crude)[7]
N-Methylated cyclic hexapeptideAutomated DAN-based68>90 (crude)[7]

Table 1: Comparison of Synthesis Protocols and Yields. Different SPPS methodologies can have a significant impact on the final yield of the crude peptide. Automated and optimized protocols often show improved outcomes.

Peptide ModificationCoupling ConditionsPurity (%)Yield (%)Reference(s)
Peptide 1 with 1,2-HOPO ncAASingle Coupling (1.5 eq)9288 (crude)[8]
Peptide 1 with 1,2-HOPO ncAADouble Coupling (1.5 + 0.75 eq)9788 (crude)[8]
Peptide 2 with 1,2-HOPO ncAASingle Coupling (1.5 eq)39Not Specified[8]
Peptide 2 with 1,2-HOPO ncAADouble Coupling (1.5 + 0.75 eq)60Not Specified[8]
(65-74)Acyl Carrier ProteinHigh-Efficiency SPPS (44 min)93Not Specified[3]
(1-42)β-AmyloidHigh-Efficiency SPPS (229 min)72Not Specified[3]

Table 2: Purity and Yield for Peptides with Specific Non-Canonical Amino Acids. The data illustrates how coupling strategies (e.g., single vs. double coupling) and advanced synthesis methods can enhance the purity of the final product.

Experimental Workflows and Signaling Pathways

Visualizing the complex processes in peptide synthesis and their subsequent biological applications is crucial for understanding and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway targeted by ncAA-containing peptides.

Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple ncAA (Fmoc-ncAA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next cycle FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect Final cycle Cleavage 7. Cleavage & Side-Chain Deprotection (TFA cocktail) FinalDeprotect->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) incorporating a non-canonical amino acid (ncAA).

Start Couple Sterically Hindered ncAA StandardCouple Standard Coupling (e.g., HCTU/DIPEA, 1-2h) Start->StandardCouple KaiserTest Monitor with Kaiser Test Success Coupling Complete (Negative Kaiser Test) KaiserTest->Success Negative Failure Incomplete Coupling (Positive Kaiser Test) KaiserTest->Failure Positive StandardCouple->KaiserTest StrongerReagent Use Stronger Reagent (e.g., HATU, COMU) StrongerReagent->KaiserTest DoubleCouple Perform Double Coupling DoubleCouple->KaiserTest IncreaseTemp Increase Temperature (Microwave Synthesis) IncreaseTemp->KaiserTest Failure->StrongerReagent Option 1 Failure->DoubleCouple Option 2 Failure->IncreaseTemp Option 3

Caption: Decision pathway for optimizing the coupling of sterically hindered or challenging non-canonical amino acids during SPPS.

Start Synthesize Linear Peptide with Orthogonal Protecting Groups (e.g., Lys(Dde), Asp(OAll)) SelectiveDeprotect Selective Side-Chain Deprotection (e.g., Hydrazine for Dde) Start->SelectiveDeprotect Wash1 Wash Resin SelectiveDeprotect->Wash1 Cyclization On-Resin Cyclization (Lactam formation using HATU/DIPEA) Wash1->Cyclization Wash2 Wash Resin Cyclization->Wash2 Cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) Wash2->Cleavage End Purified Cyclic Peptide Cleavage->End

Caption: Workflow for on-resin head-to-tail cyclization of a peptide using orthogonally protected non-canonical amino acids.

cluster_0 Normal Signaling cluster_1 Intervention with Stapled Peptide p53 p53 (tumor suppressor) MDM2 MDM2 (oncogene) p53->MDM2 Binds to Proteasome Proteasomal Degradation MDM2->Proteasome Targets p53 for StapledPeptide Stapled Peptide (ncAA-stabilized α-helix) MDM2_2 MDM2 StapledPeptide->MDM2_2 Binds with high affinity p53_2 p53 (stabilized) MDM2_2->p53_2 Binding blocked Apoptosis Apoptosis (Cell Death) p53_2->Apoptosis Induces

Caption: Stapled peptides, containing hydrocarbon-stapled ncAAs, can disrupt protein-protein interactions like p53-MDM2 to restore tumor suppressor function.

Detailed Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing representative non-canonical amino acids using the Fmoc/tBu strategy.

Protocol 1: Standard Coupling Cycle for a Generic ncAA

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.[9]

  • Resin Swelling: a. Place the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin) in a suitable reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes at room temperature.[2]

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes, then drain. d. Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected ncAA (3 equivalents relative to resin loading), a coupling reagent such as HCTU (2.9 equivalents), in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate for 5-10 minutes.[9] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings, this time can be extended, or a double coupling can be performed.

  • Monitoring and Washing: a. Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, requiring a recoupling step. b. Once the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 2: Incorporation of a Photo-Crosslinker (Fmoc-Bpa-OH)

This protocol details the specific steps for incorporating the photoreactive amino acid p-benzoyl-L-phenylalanine (Bpa).

  • Follow Protocol 1 for resin swelling and Fmoc deprotection of the preceding amino acid.

  • Coupling of Fmoc-Bpa-OH: a. Dissolve Fmoc-Bpa-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Allow the mixture to pre-activate for 5 minutes. c. Add the solution to the resin and couple for 2 hours at room temperature. Bpa generally couples efficiently, but monitoring with a Kaiser test is recommended. d. Wash the resin as described in Protocol 1.

  • Subsequent Steps: Continue with the synthesis of the peptide sequence following Protocol 1. Note that Bpa is stable to the standard SPPS and cleavage conditions.[10]

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.

  • Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common "Reagent K" cocktail is Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides containing p-benzoyl-L-phenylalanine (Bpa), a recommended cocktail is TFA/triisopropylsilane (TIS)/dithiothreitol (DTT)/water (88:2:5:5 v/v/w/w).[11] b. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers. d. Lyophilize the crude peptide to obtain a powder, which can then be purified by reverse-phase HPLC.

References

Application Notes and Protocols: 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid as a Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1][2] β-amino acids are valuable building blocks in the design of peptidomimetics as their incorporation into peptide sequences can confer resistance to proteolytic degradation and allow for the formation of unique secondary structures.[1][3] This document provides detailed application notes and protocols for the use of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a β-amino acid with a bulky aromatic side chain, in the synthesis of novel peptidomimetics. The steric hindrance provided by the 2,5-dimethylphenyl group can be exploited to create peptidomimetics with specific conformational constraints, potentially leading to enhanced biological activity and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 117391-55-6Internal Data
Molecular Formula C₁₁H₁₅NO₂Internal Data
Molecular Weight 193.24 g/mol Internal Data
Appearance White to off-white solidInferred
Solubility Soluble in aqueous base and polar organic solventsInferred

Synthesis of this compound

A reliable method for the synthesis of 3-amino-3-arylpropanoic acids is the Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which can be subsequently converted to the β-amino acid.[4][5]

Protocol 1: Synthesis via Reformatsky Reaction

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ammonia solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 eq). A crystal of iodine can be added to initiate the reaction.

  • Reaction Setup: Add anhydrous THF to the flask. A solution of 2,5-dimethylbenzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel.

  • Reaction Execution: The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours until the aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold 1 M HCl. The product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude β-hydroxy ester.

  • Amination and Hydrolysis: The crude β-hydroxy ester is then converted to the corresponding β-amino acid. This can be achieved through a variety of methods, including conversion to a β-azido ester followed by reduction, or through a Ritter reaction followed by hydrolysis. A common method involves the conversion of the hydroxyl group to a leaving group (e.g., mesylate), followed by displacement with azide and subsequent reduction. Alternatively, direct amination under high pressure with ammonia can be employed. The resulting β-amino ester is then hydrolyzed to the carboxylic acid using aqueous NaOH.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

N-Protection of this compound

For its use in solid-phase peptide synthesis (SPPS), the α-amino group of the β-amino acid must be protected. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protocol 2: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or a suitable organic solvent like THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1) containing NaOH (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield N-Boc-3-amino-3-(2,5-dimethylphenyl)propanoic acid.

Protocol 3: N-Fmoc Protection

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Acetone and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in acetone dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield N-Fmoc-3-amino-3-(2,5-dimethylphenyl)propanoic acid.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

N-protected this compound can be incorporated into peptide sequences using standard Fmoc-based SPPS protocols. Due to the steric bulk of the 2,5-dimethylphenyl group, optimized coupling conditions may be required.

Protocol 4: SPPS Coupling Cycle

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • N-Fmoc-3-amino-3-(2,5-dimethylphenyl)propanoic acid

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and IPA.

  • Coupling:

    • In a separate vial, dissolve N-Fmoc-3-amino-3-(2,5-dimethylphenyl)propanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the β-amino acid.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptidomimetic is cleaved from the resin, and side-chain protecting groups are removed.

Protocol 5: Cleavage from Resin

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

  • Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Biological Relevance

Peptidomimetics incorporating this compound can be designed to target a variety of biological processes. The bulky, hydrophobic side chain can play a crucial role in receptor binding and modulating protein-protein interactions.

Potential Applications:

  • Antimicrobial Agents: The amphipathic nature of peptidomimetics containing this building block can be tuned to selectively disrupt bacterial cell membranes.[4][6]

  • Anticancer Therapeutics: These peptidomimetics can be designed to mimic helical peptides that inhibit protein-protein interactions crucial for cancer cell survival and proliferation.[5][7]

  • GPCR Ligands: The constrained conformation induced by the β-amino acid can lead to potent and selective agonists or antagonists for G protein-coupled receptors (GPCRs).[4][8][9]

  • Protease Inhibitors: The modified backbone can confer resistance to proteolysis and allow for the design of potent inhibitors of specific proteases.[10][11]

Data Presentation

Table 1: Representative Coupling Efficiency in SPPS
Amino Acid PositionCoupling ReagentCoupling Time (h)Coupling Efficiency (%)
Xaa-β³-Dmp -YaaHATU/DIPEA4>95
Xaa-β³-Dmp -YaaHBTU/DIPEA6~90
Xaa-Ala-YaaHATU/DIPEA1>99

Note: Data is representative and may vary depending on the specific peptide sequence and synthesis conditions. β³-Dmp refers to this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_protection N-Protection cluster_spps Solid-Phase Peptide Synthesis cluster_final Final Steps A 2,5-Dimethylbenzaldehyde + Ethyl Bromoacetate B Reformatsky Reaction (Zn, THF) A->B C β-Hydroxy Ester B->C D Amination & Hydrolysis C->D E 3-Amino-3-(2,5-dimethylphenyl) propanoic acid D->E F Boc₂O or Fmoc-Cl E->F Protection G N-Protected β-Amino Acid F->G J Coupling with N-Protected β-Amino Acid G->J H Resin Swelling I Fmoc Deprotection H->I I->J K Washing J->K L Repeat Cycle K->L L->I M Cleavage from Resin L->M N Purification (RP-HPLC) M->N O Peptidomimetic N->O

Caption: Overall workflow for the synthesis and incorporation of this compound into peptidomimetics.

SPPS_Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Free_Amine Peptide-Resin (Free N-terminus) Deprotection->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Amino Acid Activation (HATU/DIPEA) Activation->Coupling Washing Washing (DMF) Coupling->Washing Washing->Resin Next Cycle

Caption: Detailed cycle for Solid-Phase Peptide Synthesis (SPPS) incorporating the novel β-amino acid.

GPCR_Signaling_Concept cluster_membrane Cell Membrane GPCR G Protein-Coupled Receptor (GPCR) G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Peptidomimetic Peptidomimetic Ligand (containing β³-Dmp) Peptidomimetic->GPCR Binds and Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Conceptual signaling pathway of a GPCR modulated by a peptidomimetic ligand.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Using Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Propanoic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against various pathogens, including multidrug-resistant bacteria and fungi.[1][2][3] These compounds offer a versatile scaffold for chemical modification to enhance their efficacy and pharmacokinetic properties. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of antimicrobial agents based on propanoic acid derivatives.

Data Presentation: Antimicrobial Activity of Propanoic Acid Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of various propanoic acid derivatives against a range of microbial strains, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

CompoundCandida albicans (ATCC 10231) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
Starting Materials (1a-f) 64>12864-128
Acid 2d 646464-128
Compounds 2i, 2m, 2r 64>12864-128

Data sourced from Kalyaev et al.[4]

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

CompoundMethicillin-resistant S. aureus (MRSA) MIC (µg/mL)Vancomycin-resistant Enterococcus faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)Candida auris MIC (µg/mL)
Hydrazones 14-16 1-80.5-28-648-648-64
Compound 29 (phenyl sub.) 16>64>64>64>64
Compound 30 (4-NO2 phenyl sub.) 16163264>64
Compound 33 (4-OH phenyl sub.) 8-168-1616-6416-64>64

Data sourced from a study on 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives.[2][3]

Table 3: Antifungal Activity of Propionic Acid Schiff Bases and Esters

CompoundCandida albicans pMIC (µM/mL)Aspergillus niger pMIC (µM/mL)
Compound 10 1.931.93
Compound 21 1.061.06

pMIC is the negative logarithm of MIC. Data from a study on Schiff bases and esters of propionic acid.[1]

Mechanism of Action & Signaling Pathways

Propanoic acid and its derivatives exert their antimicrobial effects through various mechanisms. A primary mode of action is the disruption of cellular homeostasis by acidifying the microbial cytoplasm.[3][5] The un-dissociated form of the acid penetrates the cell membrane, and upon entering the higher pH of the cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This can inhibit essential enzymatic activities and disrupt cellular processes.[3]

Some derivatives are proposed to interfere with the synthesis of crucial cell wall components like peptidoglycan.[1] For fungi, propionic acid has been shown to disrupt endocytosis, the cell cycle, and cellular respiration.[6][7] Specifically, it may inhibit the pyruvate dehydrogenase complex, a key enzyme linking glycolysis to the citric acid cycle.[6]

Below is a diagram illustrating a proposed general mechanism of action for propanoic acid.

antimicrobial_mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Higher pH) Propanoic_Acid_un Propanoic Acid (Undissociated) Propanoic_Acid_dis Propanoic Acid (Dissociated) Propanoic_Acid_un->Propanoic_Acid_dis Diffusion Membrane H_ion H+ Propanoic_Acid_dis->H_ion Propionate_ion Propionate- Propanoic_Acid_dis->Propionate_ion pH_drop Intracellular pH Drop H_ion->pH_drop Enzyme_inhibition Enzyme Inhibition (e.g., Pyruvate Dehydrogenase) pH_drop->Enzyme_inhibition Metabolic_disruption Metabolic Disruption Enzyme_inhibition->Metabolic_disruption Growth_inhibition Microbial Growth Inhibition Metabolic_disruption->Growth_inhibition

Caption: Proposed mechanism of antimicrobial action of propanoic acid.

Experimental Protocols

I. Synthesis of Propanoic Acid Derivatives

The following are generalized protocols for the synthesis of two classes of propanoic acid derivatives. Researchers should adapt these methods based on the specific target molecule and consult the primary literature for detailed reaction conditions.

A. Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acids

This protocol is based on the hydroarylation of 3-(furan-2-yl)propenoic acids.[4]

synthesis_workflow Start Start: Furan-2-carbaldehyde & Malonic Acid Step1 1. Knoevenagel Condensation - Pyridine, Piperidine - 115°C, 4h Start->Step1 Intermediate 3-(Furan-2-yl)propenoic Acid Step1->Intermediate Step2 2. Hydroarylation (Friedel-Crafts) - Arene (e.g., Benzene) - Lewis Acid (e.g., AlCl3) - Room Temperature, 1h Intermediate->Step2 Product 3-Aryl-3-(furan-2-yl)propanoic Acid Step2->Product Purification 3. Purification - Extraction - Chromatography Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids.

Protocol:

  • Synthesis of 3-(furan-2-yl)propenoic acid:

    • To a solution of furan-2-carbaldehyde (1 equivalent) in pyridine, add malonic acid (1 equivalent).

    • Add piperidine (catalytic amount) dropwise and stir the mixture at 115°C for 4 hours.

    • Cool the reaction mixture and pour it into water.

    • Acidify with HCl to a pH of 5-6 to precipitate the product.

    • Filter the precipitate and wash with water to obtain the 3-(furan-2-yl)propenoic acid intermediate.

  • Synthesis of 3-aryl-3-(furan-2-yl)propanoic acid:

    • To a suspension of a Lewis acid like AlCl₃ (5 equivalents) in an arene (e.g., benzene), add the 3-(furan-2-yl)propenoic acid (1 equivalent).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by pouring the mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography.

B. Synthesis of Propionic Acid Schiff Bases

This protocol outlines the synthesis of Schiff bases from propionic acid hydrazide.[1][8]

Protocol:

  • Synthesis of Ethyl Propionate:

    • In a round-bottom flask, combine propionic acid and ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, perform a work-up involving neutralization and extraction to isolate the ethyl propionate.

  • Synthesis of Propionic Acid Hydrazide:

    • React ethyl propionate with hydrazine hydrate.

    • The reaction is typically carried out at reflux temperature.

    • The product, propionic acid hydrazide, can be isolated upon cooling and crystallization.

  • Synthesis of Schiff Bases:

    • Dissolve the propionic acid hydrazide in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the desired aldehyde.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for several hours.

    • The Schiff base product often precipitates upon cooling and can be purified by recrystallization.

II. Antimicrobial Susceptibility Testing

The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

A. Broth Microdilution Method

This method is used to determine the MIC in a liquid medium and is suitable for high-throughput screening.[6][9][10][11][12]

broth_microdilution_workflow Start Start: Compound Stock Solution & Microbial Culture Step1 1. Prepare Serial Dilutions of Compound in a 96-well Plate Start->Step1 Step2 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Start->Step2 Step3 3. Inoculate Wells with Microbial Suspension Step1->Step3 Controls Include Positive (no compound) & Negative (no inoculum) Controls Step1->Controls Step2->Step3 Step4 4. Incubate at 37°C for 18-24 hours Step3->Step4 Step5 5. Visually Assess for Turbidity (Growth) Step4->Step5 Result Determine MIC: Lowest Concentration with No Visible Growth Step5->Result

Caption: Workflow for the broth microdilution method.

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[6][9][12]

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots.

    • Add appropriate volumes of the stock solution of the test compound to each aliquot to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution method.

  • Inoculation and Incubation:

    • Spot a standardized volume of the inoculum onto the surface of each agar plate.

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion

Propanoic acid derivatives represent a valuable starting point for the development of new antimicrobial agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic understanding of these compounds. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy testing, is crucial to advance these promising molecules towards clinical applications.

References

ribosomal incorporation of consecutive β-amino acids in vitro translation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Ribosomal Incorporation of Consecutive β-Amino Acids

Introduction

The integration of non-canonical amino acids into peptides and proteins is a powerful tool for creating novel biomaterials, therapeutics, and research probes.[1] Peptides containing β-amino acids are particularly valuable as they can form stable secondary structures and exhibit enhanced resistance to proteolytic degradation, making them attractive scaffolds for drug development.[2][3] However, the ribosomal synthesis of peptides containing β-amino acids, especially in consecutive stretches, has been a significant challenge. This is primarily due to the structural incompatibility of β-aminoacyl-tRNAs with the natural translation machinery, including elongation factors and the ribosome's peptidyltransferase center (PTC).[2][4][5]

Recent breakthroughs have overcome these limitations, enabling the successful in vitro ribosomal incorporation of up to seven consecutive β-amino acids.[2][4] The key innovations underpinning this technology include:

  • Engineered tRNAs: Development of chimeric tRNAs with optimized motifs for enhanced binding to elongation factors EF-Tu and EF-P.[2][4][6][7]

  • Reconstituted Translation Systems: Utilization of purified, reconstituted in vitro translation systems (e.g., PURE or custom FIT systems) that allow for the precise control of component concentrations.[4][8][9]

  • Flexizyme Technology: Use of flexible tRNA acylation ribozymes (flexizymes) to charge tRNAs with a wide variety of non-canonical amino acids, including β-amino acids.[8][10][11]

  • Optimized Elongation Factors: Supplementing the translation system with key factors like EF-P, which is known to alleviate ribosome stalling, particularly with challenging substrates like β-amino acids.[6][10][12]

These application notes provide an overview of the methodologies and detailed protocols for the ribosomal synthesis of peptides containing consecutive β-amino acids, intended for researchers in synthetic biology, drug discovery, and materials science.

Key Methodologies and Technologies

The successful incorporation of consecutive β-amino acids relies on the synergistic optimization of several components of the translation machinery.

  • Flexizyme-Mediated tRNA Acylation: The first step is the charging of a suppressor tRNA with the desired β-amino acid. Since natural aminoacyl-tRNA synthetases (aaRSs) do not recognize β-amino acids, this is achieved using flexizymes.[11] Flexizymes are ribozymes that can catalyze the acylation of various tRNAs with activated non-canonical amino acids, offering broad substrate specificity.[8][13] Amino acids are typically activated as cyanomethyl esters (CME) or dinitrobenzyl esters (DBE).[8]

  • Engineered tRNAs (tRNAPro1E2): Standard suppressor tRNAs are poor substrates for the ribosomal machinery when charged with β-amino acids. To overcome this, an engineered tRNA, named tRNAPro1E2, was developed. This tRNA is a chimera bearing the T-stem motif of E. coli tRNAGlu for tighter binding to Elongation Factor-Tu (EF-Tu) and the D-arm motif of E. coli tRNAPro1 for recognition by Elongation Factor-P (EF-P).[6][7] This dual enhancement ensures efficient delivery of the β-aminoacyl-tRNA to the ribosome and facilitates the subsequent slow peptidyl transfer reaction.[6]

  • Reconstituted In Vitro Translation System: Commercial cell-lysate-based systems are often not suitable for this specialized application. A reconstituted system, composed of individually purified components (ribosomes, initiation factors, elongation factors, release factors, etc.), provides the necessary control to optimize the reaction.[4][9] This allows for the adjustment of factor concentrations, such as increasing the levels of EF-Tu and EF-P, which is critical for efficient incorporation.[4][5]

Experimental Workflow

The overall process for synthesizing peptides with consecutive β-amino acids involves preparing the charged tRNAs, setting up the translation reaction, and analyzing the product.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: In Vitro Translation cluster_analysis Phase 3: Analysis B_AA β-Amino Acid (Activated Ester) Charged_tRNA β-Aminoacyl-tRNA B_AA->Charged_tRNA Acylation tRNA Engineered tRNA (e.g., tRNAPro1E2) tRNA->Charged_tRNA Flexizyme Flexizyme (dFx or eFx) Flexizyme->Charged_tRNA Catalysis Peptide Synthesized Peptide (containing β-AAs) Charged_tRNA->Peptide mRNA mRNA Template (with target codons) mRNA->Peptide PURE Reconstituted System (Ribosomes, Factors, Energy) PURE->Peptide Translation Purification Purification (e.g., Strep-tag) Peptide->Purification Analysis MALDI-TOF MS Purification->Analysis

Caption: Workflow for ribosomal synthesis of peptides with β-amino acids.

Detailed Experimental Protocols

Protocol 1: Preparation of β-Aminoacyl-tRNA using Flexizyme

This protocol is adapted from established flexizyme-based tRNA acylation methods.[14]

Materials:

  • β-amino acid, activated as a dinitrobenzyl ester (DBE)

  • Engineered tRNA (e.g., tRNAPro1E2 with CUA anticodon for amber suppression)

  • dFx flexizyme

  • Acylation Buffer: 100 mM HEPES-KOH (pH 7.5)

  • MgCl₂ (1 M stock)

  • ATP (10 mM stock)

  • DMSO

  • T4 RNA Ligase

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Ethanol (100%, ice-cold)

Procedure:

  • Prepare a 100 µL reaction mixture in the following order:

    • Nuclease-free water

    • 10 µL of 10x Acylation Buffer (final conc. 100 mM)

    • 1.5 µL of 1 M MgCl₂ (final conc. 15 mM)

    • 10 µL of 10 mM ATP (final conc. 1.0 mM)

    • 100 µg of lyophilized suppressor tRNAPro1E2-COH

    • 5 mM of the activated β-amino acid-DBE in DMSO

    • 15 µL DMSO (for a final concentration of ~15-20%)

    • 100 units of T4 RNA Ligase

  • Incubate the reaction mixture at 37°C for 1.5 to 2 hours.

  • Quench the reaction by adding 10 µL of 3 M NaOAc (pH 5.2).

  • Precipitate the aminoacylated tRNA by adding 3 volumes (approx. 330 µL) of ice-cold 100% ethanol.

  • Incubate at -80°C for at least 30 minutes.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the tRNA.

  • Carefully decant the supernatant. Wash the pellet with 200 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspend the β-aminoacyl-tRNA pellet in an appropriate volume (e.g., 10-20 µL) of nuclease-free water or 1 mM KOAc (pH 5.2). Store at -80°C until use.

Protocol 2: In Vitro Translation Reaction

This protocol uses a custom reconstituted E. coli translation system, referred to as a flexible in vitro translation (FIT) system.[6]

Materials:

  • FIT System Buffer Components (final concentrations given):

    • 50 mM HEPES-KOH (pH 7.6)

    • 100 mM Potassium Acetate

    • 12-15 mM Magnesium Acetate (concentration may need optimization)

    • 2 mM Spermidine

    • 1 mM Dithiothreitol (DTT)

  • Energy Source:

    • 2 mM ATP, 2 mM GTP, 1 mM CTP, 1 mM UTP

    • 20 mM Creatine Phosphate

  • Amino Acid Mix: 0.2 mM of each of the 20 canonical amino acids (minus the one corresponding to the codon being suppressed, if applicable).

  • Translation Machinery:

    • E. coli Ribosomes (70S)

    • Initiation Factors (IF1, IF2, IF3)

    • Elongation Factors (EF-Tu, EF-Ts, EF-G, EF-P)

    • Creatine Kinase

    • E. coli total tRNA mix

  • mRNA template encoding the peptide of interest with amber (UAG) codons at positions for β-amino acid incorporation.

  • Prepared β-aminoacyl-tRNAPro1E2CUA (from Protocol 1).

Procedure:

  • On ice, assemble a 25 µL translation reaction mixture. Add components in the order of water, buffers, energy source, amino acids, and then the translation machinery components.

  • Add the mRNA template to a final concentration of 1-2 µM.

  • Add the purified β-aminoacyl-tRNAPro1E2CUA to a final concentration of 20-50 µM.

  • Gently mix the components and centrifuge briefly to collect the solution at the bottom of the tube.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by placing it on ice or by adding an equal volume of loading buffer for analysis.

Protocol 3: Analysis by MALDI-TOF Mass Spectrometry

Procedure:

  • If the synthesized peptide includes a purification tag (e.g., Strep-tag or His-tag), purify the peptide from the translation mixture using the appropriate affinity chromatography resin.

  • Desalt the purified peptide sample using a C18 ZipTip or equivalent.

  • Prepare the MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA).

  • Spot 1 µL of the purified, desalted peptide solution onto the MALDI target plate and let it air dry.

  • Overlay the spot with 1 µL of the matrix solution and let it co-crystallize.

  • Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range. The observed mass should correspond to the theoretical mass of the peptide with the incorporated β-amino acids.[15]

Mechanism of Enhanced Incorporation

The engineered tRNAPro1E2 is central to overcoming the kinetic barriers to β-amino acid incorporation.

G bAAtRNA β-Aminoacyl-tRNAPro1E2 Ternary Ternary Complex (GTP-EF-Tu-β-AA-tRNA) bAAtRNA->Ternary T-stem binds EFTu EF-Tu EFTu->Ternary Ribosome Ribosome A-site Ternary->Ribosome Delivers to A-site PeptideBond Peptidyl Transfer Ribosome->PeptideBond EFP EF-P EFP->PeptideBond D-arm recruits, accelerates reaction

Caption: Role of engineered tRNA and elongation factors in translation.

Quantitative Data Summary

The following tables summarize key quantitative results from studies on the ribosomal incorporation of β-amino acids.

Table 1: Incorporation Efficiency of β-Amino Acid Isomers

Data adapted from experiments incorporating methyl-β-alanine isomers into dihydrofolate reductase (DHFR) using modified ribosomes.[14]

β-Amino Acid IsomerRibosome Type Used for SelectionRelative Incorporation Efficiency (%)*
2(R)-methyl-β-alanineβ³-puromycin selected10 ± 2
2(S)-methyl-β-alanineβ³-puromycin selected14 ± 2
3(R)-methyl-β-alanineβ³-puromycin selected20 ± 3
3(S)-methyl-β-alanine β³-puromycin selected 31 ± 4
2(S)-methyl-β-alanineβ²-puromycin selected25 ± 3
3(S)-methyl-β-alanine β²-puromycin selected 12 ± 2

*Suppression efficiency calculated relative to the synthesis of wild-type DHFR (defined as 100%).

Table 2: Efficiency of Consecutive β-Amino Acid Incorporation

Data from a study using an engineered tRNAPro1E2 and a reconstituted translation system.[4] The efficiency was determined by MALDI-MS analysis of the synthesized peptides.

Number of Consecutive β-hPhe ResiduesPeptide SequenceRelative Yield (%)
1M-f(β³hF)-GG...100 (Reference)
2M-f(β³hF)₂(β³hF)-GG...75
3M-f(β³hF)₃-GG...50
4M-f(β³hF)₄-GG...35
5M-f(β³hF)₅-GG...20
6M-f(β³hF)₆-GG...10
7M-f(β³hF)₇-GG...5

*Yields are relative to the incorporation of a single β-homophenylalanine (β³hF) residue.

Table 3: Effect of Engineered Components on Incorporation

ComponentModification / ConditionObservationReference
tRNA Engineered tRNAPro1E2 with optimized T-stem and D-arm motifsSignificantly improves incorporation of single and consecutive β-amino acids.[2][4][6]
Elongation Factor Addition of EF-PIncreases incorporation efficiency of cyclic β-amino acids.[10][12]
Ribosome 23S rRNA mutations (e.g., A2062C, A2451G)Improved incorporation of single β-amino acids into DHFR from 4% (wild-type) to 12.3% (mutant).[7]
Translation System Reconstituted E. coli system with optimized factor concentrationsEssential for achieving incorporation of more than two consecutive β-amino acids.[2][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted β-amino acids.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient catalyst activity or catalyst poisoning.- Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.- Use purified reagents and solvents to avoid impurities that can poison the catalyst.- Screen different catalysts or catalyst loadings to optimize the reaction.
Poor quality of starting materials.- Verify the purity of starting materials by techniques like NMR or mass spectrometry.- Purify starting materials if necessary.
Suboptimal reaction conditions.- Optimize reaction temperature, concentration, and time.- Perform small-scale trial reactions to screen a range of conditions.
Incomplete reaction.- Monitor the reaction progress using TLC, LC-MS, or NMR.- If the reaction stalls, consider adding more reagent or catalyst.
Poor Stereoselectivity (Low de or ee) Ineffective chiral catalyst or auxiliary.- Screen a variety of chiral catalysts or auxiliaries.[1]- Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
Racemization during reaction or workup.- Perform the reaction at a lower temperature.- Use milder workup conditions (e.g., avoid strong acids or bases if the product is susceptible to racemization).[2]
Incorrect solvent choice.- The polarity of the solvent can significantly influence stereoselectivity. Screen different solvents.
Formation of Side Products Competing reaction pathways.- Adjust reaction conditions (temperature, addition rate of reagents) to favor the desired pathway.- Change the protecting group strategy to block reactive sites.[3][4]
Decomposition of starting material or product.- Use milder reaction conditions.- Minimize reaction time.
Dimerization or polymerization of the starting material or product.- Use more dilute reaction conditions.- Employ a slow addition of a key reagent.
Difficulty in Product Purification Product has similar polarity to byproducts or starting materials.- Explore different chromatography techniques (e.g., normal phase, reversed-phase, ion-exchange).[5][6]- Consider derivatization of the product to alter its polarity for easier separation.
Product is an oil and difficult to handle.- Attempt to crystallize the product from different solvent systems.- Convert the product to a salt to facilitate precipitation and handling.
Product is water-soluble and difficult to extract.- Use a continuous liquid-liquid extractor.- Employ lyophilization to remove water.
Protecting Group Issues Premature deprotection of a protecting group.- Choose a more robust protecting group that is stable to the reaction conditions.[4]- Ensure reaction conditions are strictly controlled (e.g., anhydrous, specific pH).
Difficulty in removing a protecting group.- Screen different deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts).- Ensure the substrate is fully soluble in the deprotection medium.
Side reactions during deprotection.- Use scavengers to trap reactive intermediates generated during deprotection (e.g., triisopropylsilane for Boc deprotection).[7]

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of substituted β-amino acids.

Q1: What are the most significant challenges in the synthesis of substituted β-amino acids?

A1: The primary challenges include controlling stereochemistry at the α and β positions, the development of efficient and general synthetic methods, and the selection of appropriate protecting group strategies.[8][9] The synthesis of β-amino acids with quaternary stereocenters is particularly formidable.[8]

Q2: How do I choose the right protecting group for my β-amino acid synthesis?

A2: The choice of protecting group depends on the overall synthetic strategy and the reactivity of your molecule. An orthogonal protecting group strategy is often employed, where the N-terminal and C-terminal protecting groups, as well as any side-chain protecting groups, can be removed under different conditions.[2][4] For example, the Fmoc group is base-labile, while the Boc group is acid-labile.[3]

Q3: What are some common methods for the stereoselective synthesis of β-amino acids?

A3: Common stereoselective methods include:

  • Asymmetric catalysis: Using chiral metal catalysts or organocatalysts to control the stereochemical outcome.[1]

  • Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemistry of a reaction, which is then cleaved.

  • Biocatalysis: Employing enzymes, such as transaminases, for highly stereoselective transformations.[1]

  • Resolution: Separating a racemic mixture of β-amino acids, for instance, through kinetic resolution.[10]

Q4: My purification by silica gel chromatography is not working. What are my alternatives?

A4: If standard silica gel chromatography is ineffective, consider the following alternatives:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds like amino acids.[6]

  • Ion-Exchange Chromatography: This method separates molecules based on their charge and is well-suited for amino acids which are zwitterionic.[5][11]

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method.

Q5: I am observing significant byproduct formation in my reaction. How can I minimize this?

A5: To minimize byproducts, you can:

  • Optimize reaction conditions: Systematically vary the temperature, concentration, solvent, and reaction time.

  • Change the order of reagent addition: In some cases, the order in which reactants are mixed can influence the reaction pathway.

  • Use a different synthetic route: If optimization is unsuccessful, an alternative synthetic approach may be necessary.

  • Re-evaluate your protecting group strategy: Ensure all reactive functional groups not involved in the desired transformation are adequately protected.[3][7]

Experimental Protocols & Data

This section provides an example of a detailed experimental protocol and a table summarizing key data for a common synthetic step.

Example Protocol: Asymmetric Mannich Reaction for β-Amino Ester Synthesis

This protocol describes a general procedure for the organocatalyzed asymmetric Mannich reaction between an aldehyde, an amine, and a ketene silyl acetal.

Materials:

  • Aldehyde (1.0 mmol)

  • Aniline (1.2 mmol)

  • Chiral phosphoric acid catalyst (0.05 mmol)

  • Ketene silyl acetal (1.5 mmol)

  • Toluene (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol), aniline (1.2 mmol), and chiral phosphoric acid catalyst (0.05 mmol) in toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) to improve stereoselectivity.

  • Add the ketene silyl acetal (1.5 mmol) dropwise over 10 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified β-amino ester by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Data Summary Table: Comparison of Catalysts for Asymmetric Mannich Reaction
Catalyst Temperature (°C) Yield (%) diastereomeric ratio (syn/anti) enantiomeric excess (ee, %)
Catalyst A08590:1092
Catalyst A-208295:596
Catalyst B09085:1588
Catalyst B-208892:891
Catalyst C075>99:199

Visualizations

Diagrams illustrating key concepts and workflows in β-amino acid synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_final Final Steps start Starting Materials protect Protecting Group Introduction start->protect reaction Stereoselective C-C or C-N Bond Formation protect->reaction workup Reaction Quench & Extraction reaction->workup purify Chromatography / Crystallization workup->purify deprotect Deprotection purify->deprotect final_product Final Substituted β-Amino Acid deprotect->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Encountered (e.g., Low Yield) cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Catalyst Activity start->cause3 sol1 Verify/Purify Starting Materials cause1->sol1 sol2 Optimize Temp, Time, Conc. cause2->sol2 sol3 Use Fresh Catalyst / Screen Catalysts cause3->sol3 end Problem Resolved sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

References

Technical Support Center: Synthesis of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and adaptable methods for the synthesis of this compound are the Strecker synthesis and the Mannich reaction. The Strecker synthesis involves the reaction of 2,5-dimethylbenzaldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] The Mannich reaction is a three-component condensation of 2,5-dimethylbenzaldehyde, an amine (like ammonia), and a compound with an acidic proton, such as malonic acid.[4][5]

Q2: I am observing a low yield in my Strecker synthesis. What are the likely causes?

A2: Low yields in Strecker synthesis can often be attributed to several factors. Incomplete formation of the intermediate imine from 2,5-dimethylbenzaldehyde and ammonia is a common issue. This equilibrium can be shifted towards the imine by removing water, for instance, by using a dehydrating agent.[6] Another critical factor is the efficiency of the cyanide addition to the imine. The reaction is typically promoted by mildly acidic conditions.[6][7] Finally, incomplete hydrolysis of the α-aminonitrile to the carboxylic acid in the final step will also result in a lower overall yield. Vigorous acidic or basic conditions are often required for this hydrolysis.

Q3: My Mannich reaction is not proceeding as expected. What should I check?

A3: For the Mannich reaction, the formation of the electrophilic iminium ion from 2,5-dimethylbenzaldehyde and ammonia is a key step. The reaction is often catalyzed by acid.[5] The reactivity of the nucleophile (e.g., the enolate of malonic acid) is also crucial. Ensure that the reaction conditions favor the formation of the enolate. Side reactions, such as self-condensation of the aldehyde or the malonic acid derivative, can also reduce the yield of the desired product.[8] The choice of solvent can also influence the reaction, with protic solvents often favoring the formation of the iminium ion.[9]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of β-amino acids like the target molecule can often be achieved through crystallization. The crude product can be dissolved in a suitable solvent, and the pH adjusted to its isoelectric point to induce precipitation. The choice of solvent and the rate of cooling are critical for obtaining high-purity crystals.[10][11] Adding a lower alcohol or ketone to the aqueous solution can sometimes improve crystal formation.[11] Ion-exchange chromatography can also be an effective purification method if crystallization proves difficult.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Standard analytical techniques can be used to confirm the structure and purity of the final product. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the aromatic protons of the 2,5-dimethylphenyl group, as well as signals for the protons on the propanoic acid backbone.[12][13] Carbon-13 NMR (¹³C NMR) will provide information about the carbon skeleton. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and can be used with a chiral column to determine enantiomeric excess if a stereoselective synthesis was performed. Mass spectrometry will confirm the molecular weight of the compound.

Troubleshooting Guides

Troubleshooting Low Yield in Strecker Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting aldehyde Incomplete imine formation due to unfavorable equilibrium.[6]Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. Ensure the ammonia source is fresh and in sufficient excess.
Low reactivity of the aldehyde.While 2,5-dimethylbenzaldehyde is generally reactive, ensure its purity. Consider using a more activated form if necessary, though this is less common for Strecker synthesis.
Formation of multiple byproducts Side reactions of the aldehyde, such as Cannizzaro reaction under basic conditions.Maintain mildly acidic to neutral pH during the imine formation and cyanide addition steps.[7]
Polymerization of the aldehyde or cyanide.Control the reaction temperature and add reagents slowly.
Incomplete hydrolysis of the aminonitrile Hydrolysis conditions are too mild.Use stronger acid (e.g., concentrated HCl) or base (e.g., NaOH) and increase the reaction temperature and time. Monitor the reaction progress by TLC or HPLC.
Product loss during workup and purification Incorrect pH for precipitation during crystallization.Carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation.
Inefficient extraction of the product.If using extraction, ensure the aqueous phase pH is appropriate to have the amino acid in a form that is soluble in the desired phase. Multiple extractions may be necessary.
Troubleshooting Low Yield in Mannich Reaction
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive catalyst or incorrect pH.Ensure the acid catalyst is active and present in the correct amount. The pH should be suitable for both iminium ion formation and enolate generation.
Low reactivity of the starting materials.Check the purity of 2,5-dimethylbenzaldehyde, ammonia, and malonic acid.
Formation of self-condensation products The aldehyde is undergoing self-condensation.Add the aldehyde slowly to the reaction mixture containing the amine and the active methylene compound.
The active methylene compound is self-condensing.This is less likely with malonic acid but can occur with other active methylene compounds. Optimize reaction conditions (temperature, concentration).
Low diastereoselectivity (if applicable) The reaction conditions do not favor the formation of a specific diastereomer.Vary the catalyst, solvent, and temperature to influence the stereochemical outcome. Chiral catalysts can be employed for enantioselective synthesis.
Difficult product isolation The product is highly soluble in the reaction mixture.After the reaction, adjust the pH to the isoelectric point of the amino acid to induce precipitation. If the product is still soluble, consider extraction or chromatography.

Experimental Protocols

Proposed Synthesis via Strecker Reaction

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonium chloride (1.2 equivalents) in water.

  • To this mixture, add a solution of sodium cyanide (1.1 equivalents) in water dropwise while maintaining the temperature at 0-5 °C with an ice bath. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, extract the α-aminonitrile with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of α-Aminonitrile to this compound

  • To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC or HPLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Representative Yields for Strecker Synthesis of Aryl Amino Acids
Starting AldehydeCyanide SourceHydrolysis ConditionTypical Yield (%)Reference
BenzaldehydeKCN/NH₄Cl6M HCl, reflux70-80Generic Data
4-MethoxybenzaldehydeNaCN/NH₄ClH₂SO₄/H₂O, heat65-75Generic Data
2,5-DimethylbenzaldehydeNaCN/NH₄ClConc. HCl, reflux60-75 (Estimated)-
Table 2: Representative Yields for Mannich Reaction for β-Amino Acid Synthesis
AldehydeAmine SourceActive Methylene CompoundCatalystTypical Yield (%)Reference
BenzaldehydeNH₄OAcMalonic AcidNone (thermal)75-85Generic Data
4-ChlorobenzaldehydeNH₃Diethyl MalonateTiCl₄80-90Generic Data
2,5-DimethylbenzaldehydeNH₃Malonic AcidAcid Catalyst70-85 (Estimated)-

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 2,5-Dimethylbenzaldehyde C α-Aminonitrile Intermediate A->C Reaction B NH3 / NaCN B->C E Crude Product C->E Reflux D Acid Hydrolysis (e.g., HCl) D->E G Pure this compound E->G Purification F Neutralization & Crystallization F->G Troubleshooting_Logic cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Low Isolated Yield Start Low Yield Observed Q1 Check Reaction Monitoring Data (TLC/HPLC) Start->Q1 A1 Incomplete conversion of starting material Q1->A1 Yes A2 Multiple side products observed Q1->A2 No Q1->A2 Yes A3 Clean conversion but low isolated yield Q1->A3 No Q1->A3 Yes S1a Optimize reaction time/temperature A1->S1a S1b Check reagent purity/activity A1->S1b S1c Adjust stoichiometry A1->S1c S2a Modify reaction conditions (pH, solvent) A2->S2a S2b Control reagent addition rate A2->S2b S2c Use a different synthetic route A2->S2c S3a Optimize purification method (crystallization, chromatography) A3->S3a S3b Improve workup procedure A3->S3b

References

Technical Support Center: Purification of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-amino-3-arylpropanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-amino-3-arylpropanoic acids?

A1: The primary purification techniques for 3-amino-3-arylpropanoic acids are recrystallization and column chromatography. Recrystallization is often the first method attempted due to its simplicity and cost-effectiveness, especially for removing minor impurities. Column chromatography, including ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC), is employed for more challenging separations or to achieve very high purity.[1][2]

Q2: My 3-amino-3-arylpropanoic acid is a racemic mixture. How can I separate the enantiomers?

A2: Separating enantiomers, a process known as chiral resolution, is crucial for pharmacological studies. Common methods include:

  • Diastereomeric Salt Formation: Reacting the racemic acid with an enantiomerically pure chiral base (like brucine or strychnine) or a chiral acid if the amine is being resolved.[3][4] This creates diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[4]

  • Chiral Chromatography: This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) that interacts differently with each enantiomer, leading to their separation.[5][6] This can be a direct method or an indirect one involving pre-column derivatization with a chiral reagent.[5]

Q3: What are the best solvents for recrystallizing 3-amino-3-arylpropanoic acids?

A3: The choice of solvent is critical and depends on the specific compound's solubility. Due to their zwitterionic nature, these compounds often have good solubility in polar protic solvents. A common and effective solvent is hot methanol (MeOH).[7] For some compounds, aqueous solutions or mixtures of alcohol and water can be effective. It is always recommended to perform small-scale solvent screening to identify the optimal system.

Q4: I am having trouble with my recrystallization. My compound either "oils out" or doesn't crystallize at all. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal. Try the following:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Adjustment: Try a different solvent or a mixture of solvents. If your compound is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and cool slowly.[8]

Q5: What type of column chromatography is best suited for these compounds?

A5: Both ion-exchange and reversed-phase chromatography are effective.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[1][9] Since amino acids are amphoteric, their charge depends on the pH. By carefully selecting the buffer pH, you can achieve good separation from charged impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating compounds based on hydrophobicity.[] A non-polar stationary phase is used with a polar mobile phase (often water and acetonitrile). Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution for these zwitterionic compounds.[]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. After cooling and filtering, reduce the volume of the mother liquor and cool again to recover a second crop of crystals. Alternatively, select a solvent in which the compound has lower solubility at room temperature.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Add a small amount of fresh, hot solvent to the filter to redissolve any crystals that have formed.
Incomplete crystallization. Ensure the solution is cooled for a sufficient amount of time, potentially at a lower temperature (e.g., in a freezer).
Issue 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Step
Impurity has similar solubility to the product. A single recrystallization may be insufficient. Perform a second recrystallization. If impurities persist, switch to an orthogonal purification method like column chromatography.
Inorganic salt contamination. If the synthesis involved acids or bases, residual salts may be present. Consider a wash with a suitable solvent or use ion-exchange chromatography for removal. Adjusting the pH of an aqueous solution to the isoelectric point of the amino acid can cause it to precipitate, leaving salts in the solution.[11]
Starting materials or by-products remain. Column chromatography is often necessary to separate structurally similar compounds. RP-HPLC is particularly effective for this.

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude 3-amino-3-arylpropanoic acid. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, the solvent is suitable. Test several solvents (e.g., methanol, ethanol, water, isopropanol) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic 3-amino-3-arylpropanoic acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize due to lower solubility.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration. The optical purity can be checked at this stage using chiral HPLC or polarimetry.

  • Recrystallization (Optional): If the optical purity is not sufficient, recrystallize the diastereomeric salt from the same solvent system.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Adjust the pH with a dilute acid (e.g., HCl) or base (e.g., NaOH) to break the salt. The free, enantiomerically pure amino acid will often precipitate and can be collected by filtration. The resolving agent can often be recovered from the filtrate.

Visual Workflow and Logic Diagrams

G cluster_start Start: Crude Product cluster_purification Primary Purification cluster_analysis Purity & Identity Check cluster_chiral Chiral Resolution (if racemic) cluster_end Finish crude Crude 3-Amino-3-Arylpropanoic Acid recryst Recrystallization crude->recryst Initial attempt analysis Check Purity (HPLC, NMR) recryst->analysis column Column Chromatography column->analysis Re-check analysis->column Impure chiral_res Diastereomeric Salt Crystallization or Chiral Chromatography analysis->chiral_res Racemic & Needs Separation final_product Pure Product analysis->final_product Purity OK, achiral or single enantiomer chiral_analysis Check Enantiomeric Purity (Chiral HPLC) chiral_res->chiral_analysis chiral_analysis->chiral_res Needs further purification chiral_analysis->final_product Purity OK

Caption: General purification workflow for 3-amino-3-arylpropanoic acids.

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Overcoming Poor Solubility of β-Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with β-amino acid building blocks during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do some β-amino acid building blocks have poor solubility?

A1: The poor solubility of β-amino acids often stems from their zwitterionic nature and strong intermolecular hydrogen bonding, which can lead to the formation of highly stable, crystalline structures that are difficult to dissolve in common organic solvents. The presence of bulky or hydrophobic side chains can further exacerbate these solubility issues.

Q2: What are the initial steps to take when a β-amino acid fails to dissolve?

A2: When encountering a poorly soluble β-amino acid, the initial troubleshooting steps should involve modifying the solvent system. This can include using a mixture of polar and non-polar solvents, such as dichloromethane (DCM) and dimethylformamide (DMF), or employing more polar aprotic solvents like dimethyl sulfoxide (DMSO). Gentle heating and sonication can also aid in the dissolution process.

Q3: How can protecting groups be used to improve the solubility of β-amino acids?

A3: The strategic use of protecting groups can significantly enhance the solubility of β-amino acids by disrupting the intermolecular hydrogen bonding network. Protecting the N-terminus with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) and the C-terminus as a methyl or ethyl ester can break the zwitterionic character, leading to improved solubility in a wider range of organic solvents.

Q4: Can salt formation be an effective strategy to enhance the solubility of β-amino acids?

A4: Yes, converting the zwitterionic β-amino acid into a salt can be a highly effective method to improve its solubility in polar solvents. For instance, the formation of a hydrochloride (HCl) salt by treating the β-amino acid with HCl in a suitable solvent can disrupt the crystal lattice and enhance solubility. Similarly, forming a salt with an organic base can improve solubility in less polar organic solvents.

Troubleshooting Guides

Issue 1: β-Amino Acid Precipitates During Peptide Synthesis

Symptoms: The reaction mixture becomes cloudy, or a solid precipitate forms during the coupling reaction in solid-phase or solution-phase peptide synthesis.

Possible Causes:

  • Low solubility of the activated β-amino acid.

  • Aggregation of the growing peptide chain.

  • Inappropriate solvent system for the specific β-amino acid sequence.

Troubleshooting Steps:

  • Solvent Modification:

    • Add a co-solvent to the reaction mixture. For example, if using DMF, add a small percentage of DMSO to increase the solvent polarity.

    • For solid-phase peptide synthesis (SPPS), consider using a solvent mixture like N-methyl-2-pyrrolidone (NMP) and DMSO.

  • Use of Chaotropic Salts:

    • Incorporate chaotropic salts, such as LiCl or KSCN, into the solvent system. These salts can disrupt hydrogen bonding and prevent peptide aggregation. A concentration of 0.1 M LiCl in DMF is often effective.

  • Introduction of Protecting Groups:

    • If synthesizing a long β-peptide, consider introducing backbone-protecting groups, such as the 2,4-dimethoxybenzyl (DMB) group, on the nitrogen atom of certain residues to disrupt interchain hydrogen bonding.

Issue 2: Difficulty in Purifying a Hydrophobic β-Peptide

Symptoms: The crude β-peptide shows poor solubility in the purification solvent system (e.g., water/acetonitrile for reverse-phase HPLC), leading to precipitation on the column or poor peak shape.

Possible Causes:

  • Strong hydrophobic interactions leading to aggregation.

  • The chosen solvent system is not optimal for the specific β-peptide sequence.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Increase the organic modifier concentration in the initial mobile phase.

    • Add an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, to both the aqueous and organic phases.

    • Increase the column temperature (e.g., to 40-60 °C) to improve solubility and reduce aggregation.

  • Alternative Purification Methods:

    • Consider alternative purification techniques such as size-exclusion chromatography (SEC) if aggregation is a major issue.

    • Precipitation or crystallization from a suitable solvent system can also be an effective purification strategy for some β-peptides.

Quantitative Data Summary

Table 1: Solubility of a Model β-Amino Acid (β-Homophenylalanine) in Various Solvents

Solvent SystemSolubility (mg/mL)Temperature (°C)
Water< 0.125
Methanol1.525
Dichloromethane (DCM)0.525
Dimethylformamide (DMF)5.225
Dimethyl Sulfoxide (DMSO)15.825
1 M HCl (aq)10.325
1 M NaOH (aq)8.925

Table 2: Effect of N-Terminal Protecting Groups on β-Homophenylalanine Methyl Ester Solubility in DCM

Protecting GroupSolubility in DCM (mg/mL)
None (as HCl salt)2.1
Boc25.4
Fmoc18.9
Cbz12.5

Experimental Protocols

Protocol 1: Preparation of β-Amino Acid Hydrochloride Salt to Enhance Aqueous Solubility
  • Dissolution: Suspend 1.0 g of the zwitterionic β-amino acid in 10 mL of diethyl ether.

  • Acidification: Slowly add a 2.0 M solution of HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: Continue adding the HCl solution until a fine white precipitate forms and no further precipitation is observed.

  • Isolation: Filter the precipitate under vacuum and wash with 2 x 5 mL of cold diethyl ether.

  • Drying: Dry the resulting hydrochloride salt under high vacuum to a constant weight.

  • Solubility Check: Test the solubility of the dried salt in water.

Protocol 2: N-Boc Protection of a β-Amino Acid to Enhance Organic Solubility
  • Dissolution: Dissolve 1.0 g of the β-amino acid in a 1:1 mixture of dioxane and water (20 mL).

  • Basification: Add sodium bicarbonate (2.2 equivalents) to the solution and stir until dissolved.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 10 mL).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected β-amino acid.

Visualizations

experimental_workflow_salt_formation start Zwitterionic β-Amino Acid suspend Suspend in Diethyl Ether start->suspend Step 1 add_hcl Add 2M HCl in Diethyl Ether suspend->add_hcl Step 2 precipitate Precipitate Formation add_hcl->precipitate Step 3 filter Filter and Wash precipitate->filter Step 4 dry Dry Under Vacuum filter->dry Step 5 end β-Amino Acid HCl Salt (Soluble) dry->end Step 6

Caption: Workflow for enhancing aqueous solubility via HCl salt formation.

logical_relationship_solubility poor_solubility Poor β-Amino Acid Solubility causes Primary Causes poor_solubility->causes solutions General Solutions poor_solubility->solutions zwitterion Zwitterionic Nature causes->zwitterion h_bonding Intermolecular H-Bonding causes->h_bonding side_chain Hydrophobic Side Chains causes->side_chain solvent Solvent Modification solutions->solvent protecting_groups Protecting Groups solutions->protecting_groups salt_formation Salt Formation solutions->salt_formation

Caption: Causes of and solutions for poor β-amino acid solubility.

Technical Support Center: Optimization of Coupling Reactions for Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of sterically hindered β-amino acids.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues in a question-and-answer format.

Issue 1: Low or Incomplete Coupling Efficiency

Question: My Kaiser test is positive (blue beads) after a coupling reaction with a hindered β-amino acid. What's going wrong and how can I fix it?

Answer: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[1] This is the most common issue when working with sterically demanding residues.[2] The primary causes are steric hindrance and peptide aggregation.

Potential Causes & Recommended Solutions:

ObservationPotential CauseRecommended Solution
Positive Kaiser test after standard coupling time. Steric Hindrance: The bulky structure of the β-amino acid physically obstructs the reaction, slowing down kinetics.[2][3]1. Change Coupling Reagent: Standard reagents like DCC/DIC are often insufficient.[2][4] Switch to more potent uronium/aminium salts (HATU, HBTU, COMU) or phosphonium salts (PyBOP, PyAOP) which form highly reactive esters.[2][3][4] HATU is often preferred for its high reactivity and ability to minimize racemization.[3] 2. Double Coupling: Perform the coupling step a second time with a fresh solution of activated amino acid to drive the reaction to completion.[2] 3. Increase Reaction Time: Extend the coupling period from the standard 1-2 hours to several hours or even overnight.[2][4]
Coupling fails even with potent reagents. Extreme Steric Hindrance: Some β-amino acids are so bulky that even powerful onium salts are ineffective.Acyl Fluoride Formation: Convert the β-amino acid to its acyl fluoride derivative in situ. Acyl fluorides are highly reactive and less sterically demanding, making them effective for coupling extremely hindered residues.[4][5][6][7] Reagents like TFFH can be used for this purpose.[5][6]
Inconsistent or poor coupling in longer peptide chains. Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can fold on the resin, blocking access to the reactive N-terminus.[2][3][8]1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can disrupt secondary structures.[2][4][8] Using solvent mixtures like DCM/DMF/NMP (1:1:1) can also be beneficial.[4] 2. Use Chaotropic Salts: Add agents like LiCl to the coupling mixture to break up aggregates.[2] 3. Microwave-Assisted Synthesis: Employ microwave energy to provide localized heating, which can disrupt aggregation and accelerate the reaction.[2][3][4]
Issue 2: Low Final Peptide Yield After Cleavage

Question: After cleavage and purification, the final yield of my β-amino acid-containing peptide is much lower than expected. How can I diagnose the cause?

Answer: Low final yield can stem from problems during synthesis (incomplete couplings leading to deletion sequences) or issues during the final cleavage and work-up.[1]

Diagnostic Workflow: A logical first step is to determine if the peptide was successfully synthesized on the resin.[1]

  • Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1]

  • Mass Spectrometry Analysis: Analyze the crude product from the test cleavage by mass spectrometry (MS).[1]

  • Interpret Results:

    • Target Mass Present: If the mass of the desired peptide is detected, the synthesis was at least partially successful. The low yield may be due to inefficient cleavage or problems during work-up (e.g., peptide precipitation).[1]

    • Deletion Sequences Dominate: If the MS data primarily shows masses corresponding to peptides lacking the hindered β-amino acid, the issue is inefficient coupling during synthesis.[3] Refer back to Issue 1 to optimize the coupling step.

Troubleshooting_Workflow start Low Final Peptide Yield test_cleavage Perform Small-Scale Test Cleavage start->test_cleavage ms_analysis Analyze Crude Product by Mass Spectrometry test_cleavage->ms_analysis check_mass Is Target Mass Present? ms_analysis->check_mass synthesis_ok Synthesis is Likely OK. Investigate Cleavage & Work-up. check_mass->synthesis_ok  Yes coupling_failed Coupling Step Failed. Deletion Sequences Formed. check_mass->coupling_failed No (Deletion Sequences Dominant)   optimize_coupling Return to Troubleshooting Guide Issue 1: Optimize Coupling Conditions coupling_failed->optimize_coupling

Caption: Decision tree for troubleshooting low peptide yield.

Issue 3: Side Reactions and Racemization

Question: I'm observing unexpected byproducts or epimerization in my final peptide. What are the common side reactions with hindered β-amino acids?

Answer: While β-amino acids themselves are generally stable to racemization, the activation process and reaction conditions can promote side reactions.[9][10]

Common Side Reactions & Prevention:

Side ReactionCausePrevention Strategy
Racemization 1. Prolonged Activation: The longer the activated amino acid exists before coupling, the higher the risk of epimerization, especially under basic conditions.[3] 2. Strong Bases: Unhindered or strong bases can promote the formation of oxazolone, a key intermediate in racemization.[7]1. Pre-activation: Activate the amino acid with the coupling reagent for only 1-5 minutes before adding it to the resin.[2][4] 2. Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine.[3][7] 3. Additive Use: Reagents containing HOAt (like HATU) or OxymaPure (like COMU) are known to suppress racemization better than HOBt-based reagents.[3][5][11]
Guanidinylation Use of excess uronium/aminium reagents (like HATU/HBTU) can cause a reaction with the N-terminal amine of the peptide, forming an irreversible guanidinium cap.[8][11]Ensure complete pre-activation of the amino acid before adding the mixture to the resin. This consumes the coupling reagent. Avoid a large excess of the coupling reagent relative to the amino acid.[8]
Hydrolysis of Active Ester The activated amino acid can react with trace amounts of water in the solvent (e.g., DMF), reverting it to the carboxylic acid and rendering it inactive for coupling.[9][10]Use high-quality, anhydrous solvents for all steps. While active esters of β-amino acids are generally more stable than those of α-amino acids, minimizing water is always best practice.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for hindered β-amino acids?

For hindered couplings, standard carbodiimides like DCC are often ineffective.[2][4] Uronium/aminium salts and phosphonium salts are highly recommended.[12][13]

Comparison of Recommended Coupling Reagents

ReagentClassReactivityKey AdvantagesPotential Issues
HATU Aminium/UroniumVery HighHighly efficient for hindered couplings; low racemization risk.[3][11][12]Based on potentially explosive HOAt; can cause guanidinylation if used improperly.[11][12]
COMU Aminium/UroniumVery HighSafer (Oxyma-based, non-explosive); efficiency comparable to HATU; reduced allergenic potential.[3][5][12]Limited stability in solution.[12]
HCTU Aminium/UroniumHighMore reactive than HBTU; a cost-effective alternative to HATU.[3][4]Can be less effective than HATU for the most difficult couplings.
PyBOP PhosphoniumHighAvoids guanidinylation side reactions; byproducts are less hazardous than older phosphonium reagents.[3][12]Generally less reactive than HATU.[12]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[12]Different mechanism; may require optimization.

Q2: How much of the amino acid and coupling reagents should I use?

For challenging couplings involving hindered amino acids, it's common to use a higher excess of reagents. A typical starting point is 3-5 equivalents of the protected β-amino acid and a near-equimolar amount of the coupling reagent (e.g., 2.9-4.9 equivalents) relative to the resin loading capacity.[2][13] The amount of base (e.g., DIPEA) is usually double that of the amino acid (e.g., 6-8 equivalents).[2][4]

Q3: Can microwave-assisted peptide synthesis (MAPS) help?

Yes, MAPS is highly effective for driving difficult couplings to completion.[4] The microwave energy helps overcome the activation energy barrier and can disrupt peptide aggregation on the solid support, leading to faster and more efficient reactions.[2][3]

Q4: What is the best solvent for coupling hindered β-amino acids?

While DMF is common, N-Methyl-2-pyrrolidone (NMP) is often preferred for difficult sequences due to its superior ability to solvate the peptide-resin complex and disrupt aggregation.[2][4] For particularly stubborn cases, a mixture of solvents may be beneficial.[4]

Q5: How does the mechanism of a coupling reagent work?

The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate (like an active ester). This intermediate is then susceptible to nucleophilic attack from the N-terminal amine of the growing peptide chain, forming the new peptide bond.[12][13]

Peptide_Bond_Formation cluster_0 Step 1: Carboxyl Group Activation cluster_1 Step 2: Nucleophilic Attack AminoAcid Protected β-Amino Acid (R-COOH) ActiveEster Reactive Intermediate (Active Ester) AminoAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveEster NewPeptide Elongated Peptide Chain ActiveEster->NewPeptide Peptide Bond Formation PeptideChain Resin-Bound Peptide with Free N-Terminus (H₂N-Peptide) PeptideChain->NewPeptide

Caption: General mechanism of peptide bond formation.

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

This protocol is recommended for a first attempt at coupling a hindered β-amino acid.

  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[2]

  • First Coupling - Pre-activation: In a separate vessel, dissolve the hindered Fmoc-β-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.[4]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[4]

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid to ensure the reaction goes to completion.[4]

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.[2]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates success.[2]

Experimental_Workflow Start Start with Deprotected Resin-Bound Peptide Preactivate 1. Pre-activate: Fmoc-β-AA + HATU + DIPEA in DMF (1-5 min) Start->Preactivate Couple1 2. First Coupling: Add to resin, agitate (45-60 min) Preactivate->Couple1 Wash1 3. Wash Resin with DMF Couple1->Wash1 Recouple 4. Repeat Pre-activation and Coupling Step Wash1->Recouple Wash2 5. Final Wash: DMF then DCM Recouple->Wash2 Kaiser 6. Perform Kaiser Test Wash2->Kaiser Check Coupling Complete? Kaiser->Check End Proceed to Next Cycle Check->End Yes (Yellow) Troubleshoot Recouple or Cap Check->Troubleshoot No (Blue)

Caption: Workflow for a standard double coupling protocol.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is for situations where even potent uronium/phosphonium reagents fail.[4]

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, hindered β-amino acid (1 equivalent). Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base (e.g., DIPEA).[4][5]

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride directly to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Reaction times may be significantly longer than with standard methods, so monitoring for completeness is crucial.[4]

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Collection: After the coupling reaction and washing steps, remove a small sample of resin beads (approx. 5-10 mg).

  • Reagent Addition: In a small glass test tube, add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (potassium cyanide in pyridine).[1]

  • Heating: Heat the test tube at 110°C for 5 minutes.[1]

  • Observation: Observe the color of the beads and the solution.

    • Yellow/Colorless: Coupling is complete (negative result).[2]

    • Dark Blue/Purple: Coupling is incomplete (positive result), as free primary amines are present.[1][2] Recoupling is necessary.

References

Technical Support Center: Preventing Side Reactions in β-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis featuring β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of β-peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating β-amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS)?

A1: While sharing some similarities with α-amino acid synthesis, β-peptide synthesis is prone to specific side reactions. The most prevalent include:

  • Aggregation: The formation of secondary structures, particularly β-sheets, can be pronounced in β-peptides due to their unique backbone conformation, leading to incomplete coupling and deprotection steps.[1]

  • Racemization/Epimerization: The chiral center of β-amino acids can be susceptible to racemization, especially during the activation step of the coupling reaction. This is a critical issue as it can lead to diastereomeric impurities that are difficult to separate.[2][3]

  • Diketopiperazine (DKP) Formation: Although more common at the dipeptide stage with α-amino acids, the formation of cyclic dipeptides can still occur, leading to chain termination.

  • Aspartimide-like and Other Cyclization Reactions: For β-amino acids with side-chain carboxyl groups (e.g., β-aspartic acid), intramolecular cyclization can occur, leading to the formation of succinimide derivatives. Other cyclizations, such as the formation of β-lactams, can also be a concern depending on the structure of the β-amino acid and the reaction conditions.

  • Incomplete Coupling: The steric hindrance of some β-amino acids can make peptide bond formation challenging, leading to deletion sequences.

Q2: How does the structure of β-amino acids contribute to "difficult sequences"?

A2: The additional carbon in the backbone of β-amino acids leads to a more flexible and varied range of secondary structures compared to α-peptides. This conformational diversity can promote strong inter-chain hydrogen bonding, leading to on-resin aggregation.[1] Stretches of hydrophobic β-amino acids are particularly prone to aggregation.[4] Furthermore, β-amino acids with substitution on the α or β carbons can present significant steric hindrance, slowing down coupling reactions and increasing the likelihood of incomplete reactions.[5]

Q3: What is an orthogonal protection strategy and why is it important in β-peptide synthesis?

A3: An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[6][] In the context of Fmoc-based SPPS of β-peptides, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups (e.g., tBu, Trt). This allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protecting groups, thus preventing unwanted side reactions.[][8]

Troubleshooting Guides

Issue 1: Low crude peptide purity and evidence of aggregation (e.g., resin clumping, poor swelling).

Cause: Inter-chain hydrogen bonding leading to the formation of secondary structures on the solid support.[4] This is a common issue with hydrophobic or "difficult" sequences.

Solutions:

StrategyDescriptionKey Considerations
Backbone Protection (Dmb/Hmb) Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (e.g., every 6-7 residues) to disrupt hydrogen bonding.[4][9][10]The Dmb group can block aspartimide formation. Coupling to Dmb-protected amino acids can be challenging.[9]
Pseudoproline Dipeptides Introduce pseudoproline dipeptides, which act as "kink" inducers in the peptide backbone, disrupting the formation of β-sheets.[11]The native serine or threonine residue is regenerated during final cleavage.
Chaotropic Agents & Solvents Use solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.Ensure salts are thoroughly washed away before coupling.
Elevated Temperature/Microwave Perform coupling and deprotection at higher temperatures to disrupt aggregation. Microwave-assisted synthesis can be particularly effective.Monitor for potential side reactions that may be accelerated at higher temperatures, such as racemization.
Low-Loading Resin Use a resin with a lower substitution level to increase the distance between growing peptide chains.[10]Recommended for long or aggregation-prone sequences.

Experimental Protocol: Incorporation of a Dmb-Protected Dipeptide

  • Selection: Identify a suitable position in your β-peptide sequence for incorporation, ideally before a hydrophobic stretch.[9]

  • Coupling: Use a standard coupling protocol with a high-efficiency coupling reagent like HATU or HBTU.

    • Pre-activate a solution of the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF for 5-10 minutes.

    • Add the activated mixture to the deprotected peptide-resin and couple for 2-4 hours.

  • Monitoring: Use a qualitative method like the Kaiser test to confirm the completion of the coupling.

  • Cleavage: The Dmb group is removed concomitantly with other side-chain protecting groups during the final TFA cleavage.[9]

Issue 2: Presence of diastereomeric impurities in the final product.

Cause: Epimerization of the β-amino acid during the activation/coupling step.[2][3]

Solutions:

StrategyDescriptionKey Considerations
Choice of Coupling Reagent Use coupling reagents known for low racemization, such as COMU or HATU, in combination with an additive like OxymaPure or HOAt.[5][12]Avoid prolonged pre-activation times.
Base Selection Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine).[13]Use the minimum necessary amount of base.
Reaction Temperature Perform coupling reactions at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.[5]This may require longer coupling times.

Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

ReagentCoupling SystemYield (%)Racemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHighLow[5]
COMU Fmoc-Aib-OH + H-Aib-ResinHighLow[5]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantLow[5][14]
PyBOP Various Hindered Systems> 90%Low[5]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" (α-aminoisobutyric acid) is often used as a model for sterically hindered amino acids.[5]

Experimental Protocol: Low-Racemization Coupling using HATU

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Check for complete coupling using the Kaiser test. If the test is positive (blue beads), perform a second coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Issue 3: Appearance of unexpected side products related to cyclization.

Cause: Intramolecular cyclization of the growing peptide chain. For β-amino acids with side-chain carboxyl groups, this can lead to aspartimide-like structures. Other cyclizations, such as β-lactam formation, may also occur.[4]

Solutions:

StrategyDescriptionKey Considerations
Backbone Protection (Dmb/Hmb) The use of Dmb or Hmb protection on the preceding residue can sterically hinder the backbone nitrogen from attacking the side chain.[4][9]This is a highly effective method for preventing aspartimide formation.
Optimized Deprotection Additives like HOBt to the piperidine deprotection solution can help suppress cyclization side reactions.[4]May not completely eliminate the side reaction in sensitive sequences.
Bulky Side-Chain Protecting Groups For β-amino acids with carboxyl side chains, using bulkier ester protecting groups can sterically hinder the cyclization reaction.May require longer deprotection times during final cleavage.

Visualizations

SPPS_Workflow Resin Resin AA1 Couple Fmoc-AA1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-AA2 Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Repeat Repeat Cycles Deprotect2->Repeat Cleave Cleavage & Deprotection Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Aggregation_Prevention cluster_problem Problem: On-Resin Aggregation cluster_solution Solution Strategies Aggregation Peptide chains form secondary structures (β-sheets) IncompleteRxn Incomplete Coupling & Deprotection Aggregation->IncompleteRxn leads to Dmb_Hmb Backbone Protection (Dmb/Hmb) Dmb_Hmb->Aggregation disrupts Pseudoproline Pseudoproline Dipeptides Pseudoproline->Aggregation disrupts Solvents Chaotropic Solvents Solvents->Aggregation disrupts Microwave Microwave Synthesis Microwave->Aggregation disrupts

Caption: Strategies to prevent on-resin aggregation during SPPS.

Racemization_Mechanism Activated_AA Activated β-Amino Acid (Chiral) Enolate Enolate Intermediate (Achiral) Activated_AA->Enolate Proton Abstraction Base Base Racemic_Mix Racemic Mixture (L- and D-isomers) Enolate->Racemic_Mix Re-protonation Protonation Protonation

Caption: Mechanism of base-catalyzed racemization of an amino acid.

References

Technical Support Center: Chiral HPLC Separation of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC separation of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid enantiomers. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving chiral separation. Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based columns are good starting points for primary amines.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.

  • Incorrect Flow Rate: A high flow rate can reduce the time for enantiomers to interact with the stationary phase, leading to poor resolution.

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

Troubleshooting Workflow:

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for amino acids? start->csp csp_yes Yes csp->csp_yes Yes csp_no No, screen other CSPs (e.g., polysaccharide, crown ether) csp->csp_no No mobile_phase Optimize Mobile Phase (Modifier type & concentration, additives) csp_yes->mobile_phase mobile_phase_improvement Resolution Improved? mobile_phase->mobile_phase_improvement temp Optimize Temperature (Typically decrease temperature) mobile_phase_improvement->temp Partial/No end_success Problem Resolved mobile_phase_improvement->end_success Yes temp_improvement Resolution Improved? temp->temp_improvement flow_rate Optimize Flow Rate (Typically decrease flow rate) temp_improvement->flow_rate Partial/No temp_improvement->end_success Yes flow_rate_improvement Resolution Improved? flow_rate->flow_rate_improvement flow_rate_improvement->end_success Yes end_fail Consider Column Degradation or System Issues flow_rate_improvement->end_fail No

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a tail extending from the latter half of the peak.

Possible Causes and Solutions:

  • Secondary Interactions: For a basic compound like this compound, interactions between the amine group and acidic silanol groups on the silica support of the column can cause tailing.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[4]

Troubleshooting Workflow:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed overload Is the sample concentration too high? start->overload overload_yes Yes, dilute sample and reinject overload->overload_yes Yes overload_no No overload->overload_no No improvement Peak Shape Improved? overload_yes->improvement secondary_interactions Are secondary interactions with the stationary phase likely? overload_no->secondary_interactions secondary_interactions_yes Yes, add a basic modifier (e.g., 0.1% DEA) to the mobile phase secondary_interactions->secondary_interactions_yes Yes secondary_interactions_no No secondary_interactions->secondary_interactions_no No secondary_interactions_yes->improvement column_health Check for Column Contamination/Degradation secondary_interactions_no->column_health improvement->column_health No end_success Problem Resolved improvement->end_success Yes flush Flush column with a strong solvent or replace guard column column_health->flush replace If flushing fails, replace the column flush->replace

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a chiral stationary phase (CSP) for this compound?

A good starting point would be a polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series). Crown-ether and teicoplanin-based columns have also shown success in separating amino acid enantiomers.[5][6][7] A screening of different CSPs may be necessary to find the optimal one.

Q2: Should I use normal-phase or reversed-phase chromatography?

While reversed-phase is common in achiral HPLC, normal-phase chromatography, often using a mobile phase of n-hexane with an alcohol modifier, is frequently more successful for chiral separations on polysaccharide-based CSPs.[1] The organic solvents in normal-phase can provide better selectivity for chiral recognition.

Q3: How important is the choice of the alcohol modifier in the mobile phase?

The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can significantly impact the separation. Different alcohols will have varying hydrogen bonding and dipole-dipole interactions with the analyte and the CSP, which can alter the enantioselectivity.[1] It is recommended to screen different alcohol modifiers during method development.

Q4: My peaks are tailing. What is the most likely cause for this specific compound?

For a basic compound like this compound, peak tailing is often caused by secondary ionic interactions between the primary amine and acidic silanol groups on the silica support of the column.[2] Adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase will typically resolve this issue.[1]

Q5: Can temperature be used to optimize the separation?

Yes, temperature is a powerful parameter for optimizing chiral separations. Lowering the temperature often increases the stability of the transient diastereomeric complexes that form between the enantiomers and the CSP, which can lead to better resolution.[1][2] Conversely, increasing the temperature can sometimes improve peak efficiency. It is a parameter worth exploring for your specific separation.

Q6: What are "ghost peaks" and how can I avoid them?

Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run. They can originate from impurities in the mobile phase, the sample solvent, or from carryover from previous injections.[2] To avoid them, use high-purity solvents, ensure your sample solvent is clean, and run blank gradients to identify the source of contamination.

Data Summary Tables

Table 1: Typical Starting Conditions for Chiral Separation of Amino Acids

ParameterNormal PhaseReversed PhasePolar Organic Mode
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA)Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Zwitterionic (e.g., CHIRALPAK® ZWIX(+))
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water with 0.1% TFA (gradient)Methanol/Acetonitrile with acid/base additives
Additive 0.1% Diethylamine (DEA) for basic analytes0.1% Trifluoroacetic Acid (TFA)50 mM Formic Acid + 25 mM DEA
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 15 - 25 °C20 - 30 °C25 - 40 °C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nmUV or LC-MS

Table 2: Effect of Mobile Phase Modifier on Resolution

Mobile Phase Composition (n-Hexane/Alcohol, 90:10 v/v)Typical Effect on Retention TimeTypical Effect on Resolution
n-Hexane / Methanol ShortestMay be lower
n-Hexane / Ethanol IntermediateOften a good starting point
n-Hexane / Isopropanol LongestCan provide the highest resolution

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening
  • Objective: To identify a suitable chiral stationary phase (CSP) for the separation of this compound enantiomers.

  • Materials:

    • Racemic standard of this compound.

    • HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol, Acetonitrile, Water).

    • Additives (Diethylamine - DEA, Trifluoroacetic Acid - TFA).

    • A selection of chiral columns (e.g., a polysaccharide-based, a crown-ether-based, and a macrocyclic glycopeptide-based column).

  • Procedure:

    • Prepare a stock solution of the racemic standard in a suitable solvent (e.g., mobile phase).

    • For each column, set up a generic starting method. For normal phase, a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA is a good starting point. For reversed-phase, an Acetonitrile/Water gradient with 0.1% TFA can be used.

    • Equilibrate the first column with the starting mobile phase until a stable baseline is achieved.

    • Inject the racemic standard.

    • Monitor the chromatogram for any signs of peak splitting or separation. Even a small shoulder on the peak indicates potential for optimization.

    • Repeat steps 3-5 for each of the selected chiral columns.

    • Compare the chromatograms to select the column that provides the best initial separation or shows the most promise for further method development.

Protocol 2: Mobile Phase Optimization
  • Objective: To optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).

  • Prerequisites: A suitable CSP has been identified from the screening protocol.

  • Procedure:

    • Modifier Concentration: Using the column that showed the best initial separation, systematically vary the concentration of the alcohol modifier. For example, if using n-Hexane/Ethanol, test compositions of 95:5, 90:10, and 85:15 (v/v).

    • Modifier Type: If resolution is still not optimal, switch the alcohol modifier (e.g., from ethanol to isopropanol) and repeat the concentration gradient from step 1.

    • Additive Concentration: If peak shape is poor (e.g., tailing), adjust the concentration of the basic additive (e.g., DEA) from 0.1% up to 0.5%.

    • For each condition, inject the standard and record the retention times and peak shapes. Calculate the resolution factor.

    • Select the mobile phase composition that provides the best balance of resolution, analysis time, and peak shape.

References

Technical Support Center: Enhancing the Stability of Peptides Containing β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing β-amino acids. Our goal is to help you overcome common experimental challenges and enhance the stability of your peptide candidates.

Frequently Asked Questions (FAQs)

Q1: Why is my β-amino acid-containing peptide showing low efficacy in vivo despite high in vitro activity?

This discrepancy often points to in vivo stability issues that may not be apparent in standard in vitro assays. Several factors could be at play:

  • Rapid Enzymatic Degradation: While β-peptides are generally more resistant to proteolysis than α-peptides, certain peptidases may still slowly degrade mixed α,β-peptides, particularly at the N-terminus.[1]

  • Fast Renal Clearance: If the peptide's size is below the renal filtration threshold, it can be rapidly cleared from circulation.

  • Poor Bioavailability: The peptide may have poor absorption or distribution to the target tissue.

  • Physicochemical Instability: The in vivo environment (pH, ionic strength) might promote aggregation or precipitation of your peptide.[2]

Q2: My peptide containing β-amino acids is aggregating upon storage. What can I do?

Aggregation can lead to a loss of biological activity and potential immunogenicity.[2] Here are some strategies to address this:

  • pH Optimization: Determine the isoelectric point (pI) of your peptide and adjust the formulation pH to be at least two units away from the pI to improve solubility.[2]

  • Excipient Addition: Incorporate stabilizing agents such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbate 80) into your formulation.[2][3]

  • Use of Antioxidants: If your peptide is susceptible to oxidation-induced aggregation, consider adding antioxidants like methionine or ascorbic acid.[2]

  • Lyophilization: Freeze-drying the peptide can enhance its long-term stability by removing water, which is often required for degradation reactions.[3]

Q3: Are peptides composed entirely of β-amino acids completely resistant to proteolytic degradation?

Peptides constructed entirely of β-amino acids are exceptionally stable against a wide range of common proteases.[4][5] Studies have shown that even under conditions where α-peptides are completely cleaved within minutes, β-peptides remain stable for at least 48 hours.[4] However, it's important to note that some mixed α,β-peptides can be susceptible to degradation, albeit at a much slower rate than pure α-peptides.[1]

Q4: How does the introduction of β-amino acids affect the conformational stability of a peptide?

The incorporation of β-amino acids can significantly influence a peptide's conformational stability:

  • Secondary Structure Promotion: β-peptides can form stable secondary structures like helices and sheets, often with fewer residues than required for α-peptides.[6]

  • Constrained Residues: Using ring-constrained β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC), can enhance conformational stability.[7]

  • β-Hairpin Loops: Replacing α-amino acids with β-amino acids in short loop regions can maintain a native-like tertiary structure.[7]

Troubleshooting Guides

Issue 1: Unexpected Cleavage of a β-Amino Acid-Containing Peptide in a Proteolytic Assay
  • Problem: You observe degradation of your peptide in a proteolytic stability assay, even though it contains β-amino acids.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Presence of α-peptide bonds: Mixed α,β-peptides can be cleaved at the α-amino acid linkages.[1] Analyze the cleavage products by LC-MS to identify the cleavage site.
N-terminal degradation: β-peptides with α-amino acids at the N-terminus can be slowly degraded by some peptidases.[1] Consider modifying the N-terminus (e.g., acetylation) to block aminopeptidases.
Harsh assay conditions: The enzymes used in the assay may have broad specificity under the experimental conditions. Verify the enzyme's activity with a known α-peptide substrate as a positive control.
Issue 2: Difficulty in Synthesizing or Purifying a Hydrophobic β-Amino Acid-Containing Peptide due to Aggregation
  • Problem: The peptide-resin fails to swell during solid-phase peptide synthesis (SPPS), or the cleaved peptide is difficult to purify due to aggregation.[8][9]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inter-chain hydrogen bonding: Hydrophobic sequences are prone to forming β-sheet structures that lead to aggregation.[10]
Synthesis Phase: - Switch solvent: Use N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the synthesis solvent.[8] - Elevated temperature: Perform coupling reactions at a higher temperature.[8] - Chaotropic salts: Add salts like LiCl or KSCN to disrupt secondary structures.[8] - Microwave-assisted SPPS: This can help disrupt aggregation.[10][11]
Purification Phase: - Solubilization additives: Add organic modifiers like isopropanol or chaotropic agents such as guanidine hydrochloride to the purification solvents.[10] - Solvent choice: Dissolve the peptide in a strong polar organic solvent like DMF or DMSO before dilution for HPLC.[10]

Quantitative Data Summary

Table 1: Proteolytic Stability of α-Peptides vs. β-Peptides

Peptide TypeEnzyme CocktailIncubation Time% Intact Peptide RemainingReference
α-eicosapeptide15 commercial proteases15 min0%[4]
β- and γ-peptides15 commercial proteases48 hours100%[4]
α,β-peptide (peptide 4)Trypsin or chymotrypsin36 hours100%[12]
α,β-peptide (peptide 4)Pronase90 hoursSlightly affected[12]

Key Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.[2]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample and add it to a tube containing the cold quenching solution to stop the enzymatic reaction.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the plasma proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Peptide Stock Solution mix Spike Peptide into Plasma start->mix plasma Plasma (37°C) plasma->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with TCA sample->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze HPLC / LC-MS Analysis supernatant->analyze result Determine Half-life (t½) analyze->result

Caption: Workflow for in vitro peptide stability assay in plasma.

Troubleshooting_Peptide_Aggregation cluster_synthesis During Synthesis (SPPS) cluster_storage During Storage/Formulation issue Peptide Aggregation Observed solvent Change Solvent (NMP, DMSO) issue->solvent if on-resin temp Increase Coupling Temperature issue->temp if on-resin salts Add Chaotropic Salts issue->salts if on-resin microwave Use Microwave Assistance issue->microwave if on-resin ph Optimize pH (away from pI) issue->ph if in solution excipients Add Stabilizing Excipients issue->excipients if in solution antioxidants Add Antioxidants issue->antioxidants if in solution lyophilize Lyophilize Peptide issue->lyophilize for long-term

Caption: Troubleshooting strategies for peptide aggregation.

References

Technical Support Center: Conformational Constraints of β-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with β-amino acid-containing peptides. The unique conformational properties of β-amino acids present both opportunities for novel structures and challenges in synthesis and characterization.

Troubleshooting Guides

Issue 1: Unexpected or Poorly Defined Secondary Structure

Researchers often encounter difficulties in achieving the desired folded structure in peptides containing β-amino acids. This can manifest as ambiguous NMR spectra, weak or unusual Circular Dichroism (CD) signals, or failure to crystallize.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inappropriate β-Amino Acid Substitution - For inducing helical structures, consider using β³-amino acids, which favor a 14-helix, or alternating β²/β³ patterns to promote a 10/12-helix.[1] - For β-sheet formation, strategically place β-branched amino acids like Val, Ile, and Thr within the sequence.[2][3][4] - Utilize conformationally constrained cyclic β-amino acids to enforce specific turns or rigidify the backbone.[5]The substitution pattern and the inherent conformational preferences of different β-amino acids are critical in directing the secondary structure.[1][6] β³-peptides are known to form stable 14-helices.[7][8]
Solvent Effects - Perform solvent titration experiments, for example, using trifluoroethanol (TFE) to promote helical structures or aqueous buffers to favor structures driven by hydrophobic collapse. - For NMR studies, consider using a 9:1 H₂O/D₂O mixture to observe amide protons, which are crucial for identifying hydrogen bonds.[9]The solvent environment can significantly influence the conformational equilibrium of the peptide. Hydrophobic interactions and hydrogen bonding with the solvent compete with intramolecular hydrogen bonds that stabilize secondary structures.
Peptide Aggregation - Modify the peptide sequence by introducing charged residues at the termini to improve solubility. - Perform experiments at lower peptide concentrations. - Use structure-disrupting moieties like pseudoproline dipeptides in problematic sequences during synthesis to prevent on-resin aggregation.[10]Aggregation can prevent proper folding and lead to ambiguous spectroscopic data. Hydrophobic β-amino acid sequences are particularly prone to aggregation.[11]
Issue 2: Difficulties in Peptide Synthesis and Purification

The incorporation of β-amino acids can lead to challenges during solid-phase peptide synthesis (SPPS), including incomplete coupling reactions and the formation of hard-to-separate byproducts.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Steric Hindrance - Use stronger coupling reagents such as HATU or HCTU. - Increase the coupling time and/or temperature (microwave-assisted synthesis can be beneficial).[11] - Perform a double coupling for the β-amino acid residue.The additional carbon in the backbone and bulky side chains of some β-amino acids can sterically hinder the coupling reaction, leading to lower yields and deletion sequences.[12]
Secondary Structure Formation on Resin - Switch to a more solvating synthesis solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[10][13] - Incorporate structure-disrupting elements, such as Dmb/Hmb-protected amino acids, in sequences prone to forming stable secondary structures on the resin.[10]The formation of stable helices or sheets on the solid support can make the N-terminus inaccessible for the next coupling step.
Aspartimide Rearrangement - When incorporating Aspartic acid, use protecting groups on the side chain that minimize the risk of this side reaction. This is particularly relevant as the rearrangement introduces a β-amino acid into an α-peptide sequence.[12]This base-catalyzed side reaction can occur during deprotection cycles and is sequence-dependent, leading to a mass-neutral byproduct that is difficult to separate.[12]

Frequently Asked Questions (FAQs)

Q1: How do β-amino acids influence peptide secondary structure?

A1: Due to the presence of an additional carbon in their backbone, β-peptides form distinct secondary structures compared to α-peptides.[6] These include various helices (like the 8, 10, 12, and 14-helix), sheets, and turns.[1][6] The type of secondary structure is heavily influenced by the substitution pattern on the α and β carbons (β² vs. β³-amino acids) and the stereochemistry of the residues.[1][6]

Q2: My Circular Dichroism (CD) spectrum for a β-peptide is difficult to interpret. What could be the issue?

A2: The interpretation of CD spectra for β-peptides can be complex.[14] Similar CD spectra do not always imply identical secondary structures.[14] The signal is highly sensitive to small local structural differences and motional averaging.[15] It is often not possible to interpret a CD signal in terms of a single, static structure.[15] Therefore, it is crucial to complement CD data with other techniques like NMR spectroscopy.

Q3: What NMR experiments are most useful for determining the conformation of a β-peptide?

A3: A combination of 1D and 2D NMR experiments is essential. Key experiments include:

  • ¹H NMR: To get a general idea of the peptide's folding.

  • TOCSY (Total Correlation Spectroscopy): For assigning protons within the same amino acid residue.[9][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial distance constraints for structure calculation.[9][16]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, this experiment helps resolve overlapping amide proton signals.[9]

Q4: Can I use X-ray crystallography to determine the structure of my β-peptide?

A4: Yes, X-ray crystallography is a powerful technique for obtaining high-resolution structures of β-peptides, provided you can grow suitable crystals.[8][17] This method has been successfully used to determine the atomic details of various β-peptide helices and sheet-like structures.[18][19] The incorporation of a heavy atom, such as bromine or iodine, into the peptide can aid in solving the phase problem during structure determination.[20]

Q5: Are there computational methods to predict the conformation of β-peptides?

A5: Yes, computational modeling and molecular dynamics simulations are valuable tools for investigating the conformational landscape of β-peptides.[7][21] These methods can provide insights into the relative stabilities of different secondary structures and the effects of solvation.[21] Theoretical analysis can help understand the intrinsic backbone conformational preferences and the influence of different substituents.[1]

Experimental Protocols

Protocol 1: Conformational Analysis of β-Peptides by 2D NMR Spectroscopy

Objective: To determine the three-dimensional structure of a β-peptide in solution.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the β-peptide to >95% purity using standard Fmoc-based solid-phase peptide synthesis and reverse-phase HPLC.[9]

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., methanol-d₄, or a 9:1 H₂O/D₂O mixture for observing amide protons) to a concentration of 1-5 mM.[9][16]

    • Transfer the sample to a high-quality NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire a set of 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).[9]

    • TOCSY: Use a mixing time of ~80 ms to correlate all protons within a spin system.[16]

    • NOESY/ROESY: Use a mixing time of 150-300 ms to observe through-space correlations.

    • If the peptide is ¹⁵N-labeled, acquire a ¹H-¹⁵N HSQC spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual β-amino acid residues. Use the NOESY spectrum to sequentially connect these spin systems.

    • Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive distance constraints.

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental constraints.

Protocol 2: Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy

Objective: To qualitatively assess the secondary structure content of a β-peptide.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).[22]

    • Determine the exact concentration of the peptide solution using a reliable method (e.g., UV absorbance if the peptide contains aromatic residues).

    • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically in the range of 25-100 µM).

  • CD Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra from ~260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the shape and position of the CD bands. For example, β-peptides forming a 14-helix often show a strong positive band around 205 nm, while sheet-like structures may exhibit different spectral features.[8]

    • Note that direct deconvolution to obtain quantitative secondary structure percentages, as is common for α-peptides, is not well-established for β-peptides and should be approached with caution.[23]

Visualizations

Experimental_Workflow_for_Beta_Peptide_Conformation cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_modeling Structure Calculation & Refinement SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification CD Circular Dichroism (CD) Purification->CD Initial Screen NMR 2D NMR Spectroscopy Purification->NMR Detailed Analysis Xray X-ray Crystallography Purification->Xray If Crystals Form Modeling Molecular Dynamics / Modeling CD->Modeling Structure 3D Structure Determination NMR->Structure Xray->Structure Modeling->Structure

Caption: Workflow for β-peptide conformational analysis.

Troubleshooting_Logic_for_Poor_Folding Start Problem: Poorly Defined Secondary Structure Check_Sequence Review β-Amino Acid Substitution Pattern Start->Check_Sequence Check_Solvent Investigate Solvent Effects Start->Check_Solvent Check_Aggregation Test for Aggregation Start->Check_Aggregation Redesign Redesign Sequence with Appropriate β-AA Check_Sequence->Redesign If pattern is suboptimal Solvent_Titration Perform Solvent Titration (e.g., with TFE) Check_Solvent->Solvent_Titration If solvent dependence is suspected Modify_Sequence Modify Sequence to Improve Solubility Check_Aggregation->Modify_Sequence If aggregation is confirmed

Caption: Troubleshooting logic for poorly folded β-peptides.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GABA Receptor Modulation

The structural similarity of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid to γ-aminobutyric acid (GABA) suggests its potential to interact with GABA receptors. Analogs of this compound have been investigated for their activity at both GABA-A and GABA-B receptors.

Quantitative Data for GABA Receptor Activity of Analogs
CompoundReceptor TargetActivityPotency
3-Amino-3-phenylpropionic acidGABA-ANot specifiedIC50: 35 µM[1]
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BWeak AntagonistpA2: 3.5[2]
Experimental Protocol: GABA-A Receptor Binding Assay

A standard method to determine the affinity of a compound for the GABA-A receptor is through a competitive radioligand binding assay.

Materials:

  • [³H]Muscimol (radioligand)

  • Rat brain membranes (source of GABA-A receptors)

  • Test compound (e.g., this compound or its analogs)

  • Unlabeled GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in a suitable buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Reaction: In a microplate or centrifuge tubes, combine the rat brain membranes, [³H]Muscimol, and varying concentrations of the test compound. Include control tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (non-specific binding).

  • Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

GABA_A_Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis RatBrain Rat Brain Homogenization Centrifugation1 Centrifugation & Washing RatBrain->Centrifugation1 Membranes Isolated GABA-A Receptor Membranes Centrifugation1->Membranes Incubation Incubation: - Membranes - [3H]Muscimol - Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation TotalBinding Total Binding SpecificBinding Calculate Specific Binding TotalBinding->SpecificBinding NonSpecific Non-Specific Binding NonSpecific->SpecificBinding IC50 Determine IC50 SpecificBinding->IC50

Experimental workflow for a GABA-A receptor binding assay.
GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Opens) GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Simplified signaling pathway of the GABA-A receptor.

Anticancer Activity

Several studies have reported the antiproliferative effects of propanoic acid derivatives against various cancer cell lines. These findings suggest that this compound could also possess anticancer properties.

Quantitative Data for Anticancer Activity of Analogs
Compound ClassCell LineActivityPotency (IC50)
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Human Lung Carcinoma)Antiproliferative2.47 - 25.4 µM
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Human Lung Carcinoma)CytotoxicReduction in cell viability by over 50% for some derivatives
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the test compound.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Adherence Allow Cells to Adhere Overnight SeedCells->Adherence Treatment Treat with Test Compound Adherence->Treatment Incubation Incubate for 24-72h Treatment->Incubation AddMTT Add MTT Solution Incubation->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance AnalyzeData Calculate Cell Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Derivatives of 3-aminopropanoic acid have also been shown to exhibit antimicrobial properties, indicating another potential therapeutic application for this compound.

Quantitative Data for Antimicrobial Activity of Analogs
Compound ClassMicroorganismActivityPotency (MIC)
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Antibacterial1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalisAntibacterial0.5 - 2 µg/mL
Gram-negative pathogensAntibacterial8 - 64 µg/mL
Drug-resistant Candida speciesAntifungal8 - 64 µg/mL
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)

  • Test compound

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilutions: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Determination_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Test Compound PrepareInoculum->SerialDilution InoculatePlate Inoculate 96-well Plate SerialDilution->InoculatePlate Incubation Incubate under Appropriate Conditions InoculatePlate->Incubation ReadResults Visually or Spectrophotometrically Read Results Incubation->ReadResults DetermineMIC Determine the Lowest Concentration with No Growth (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

Based on the biological activities of its structural analogs, this compound holds potential as a pharmacologically active compound. The available data on related structures suggest that its most probable activities could be in the modulation of GABAergic neurotransmission, as well as exhibiting anticancer and antimicrobial properties. The dimethyl substitution on the phenyl ring is likely to influence the lipophilicity and steric interactions of the molecule with its biological targets, which could lead to altered potency and selectivity compared to the unsubstituted or monosubstituted analogs presented in this guide. Further experimental investigation is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The experimental protocols and comparative data provided herein offer a foundation for such future research.

References

A Researcher's Guide to the Validation of Analytical Methods for Quantifying β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of β-amino acids is of paramount importance. These molecules play significant roles in various biological processes and are key components in the development of peptidomimetics and other pharmaceuticals. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of experimental data. This guide provides an objective comparison of common analytical methods for the quantification of β-amino acids, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Comparison of Analytical Methods

The primary methods for the quantification of β-amino acids include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD): This is a widely used technique for amino acid analysis. Since most amino acids, including β-amino acids, lack a native chromophore or fluorophore, derivatization is necessary to enable their detection. Common derivatizing agents include o-phthalaldehyde (OPA), which reacts with primary amines, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with both primary and secondary amines. This method offers good sensitivity and is accessible in most analytical laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a powerful tool for amino acid analysis due to its high sensitivity, selectivity, and high-throughput capabilities. A significant advantage of LC-MS/MS is the potential for direct analysis of underivatized amino acids, simplifying sample preparation. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Quantitative Performance Data

The following table summarizes key validation parameters for the quantification of representative β-amino acids using HPLC-FLD with OPA/FMOC derivatization and direct analysis by LC-MS/MS. This data provides a basis for comparing the performance of these methods.

ParameterHPLC-FLD with OPA/FMOC DerivatizationDirect LC-MS/MS Analysis
Analyte β-Alanineβ-Alanine, β-Aminoisobutyric Acid
Linearity (r²) > 0.999[1]> 0.99[2]
Linear Range Not explicitly stated1-500 µmol/L[2]
Accuracy (% Recovery) 98.7%–101.8% (for general amino acids)Acceptable accuracy results obtained[2]
Precision (%RSD) Day-to-day RSD ≤ 1.0% (for general amino acids)<20%[3]
Limit of Detection (LOD) 1.3 µmole/L (average for amino acids)Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.2 µMol[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reproducible and accurate results. Below are representative protocols for sample preparation and analysis using the compared methods.

Sample Preparation

1. Protein Hydrolysis (for analysis of total β-amino acids from protein/peptide samples)

This protocol is a standard procedure for releasing individual amino acids from a protein or peptide backbone.

  • Sample Preparation: Place the protein or peptide sample in a hydrolysis tube and dry it to prevent dilution of the acid.

  • Acid Hydrolysis: Add 200 µL of 6 M hydrochloric acid (HCl) containing 0.1% phenol per 500 µg of lyophilized protein. The phenol is added to prevent the halogenation of tyrosine residues.

  • Vacuum Sealing: Freeze the sample tube in a dry ice-acetone bath and seal it under vacuum.

  • Heating: Heat the sealed tube at 110°C for 24 hours.

  • Drying: After hydrolysis, open the tube and dry the sample in a vacuum centrifuge to remove the residual acid.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for subsequent analysis.

2. Plasma Protein Precipitation (for analysis of free β-amino acids in plasma)

This protocol is a simple and effective method for removing proteins from plasma samples prior to analysis.[2]

  • Sample Aliquoting: Take a 50 µL aliquot of the plasma sample.

  • Precipitation: Add 5 µL of 30% sulfosalicylic acid solution to the plasma sample.

  • Centrifugation: Centrifuge the mixture at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Internal Standard Addition: Add 2 µL of the internal standard working solution.

  • Dilution: Add 225 µL of the initial mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) before LC-MS/MS analysis.

Analytical Methods

1. HPLC with Pre-column OPA/FMOC Derivatization and Fluorescence Detection

This protocol describes a common method for the derivatization and analysis of primary and secondary amino acids.

  • Derivatization Reagents:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol.

    • FMOC Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 100 mL of acetonitrile.

  • Automated Derivatization (in autosampler):

    • Mix the sample with borate buffer.

    • Add the OPA reagent and incubate for a short period (e.g., 1 minute).

    • Add the FMOC reagent and incubate.

    • Inject the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

    • Gradient: A suitable gradient to separate the derivatized amino acids.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm for OPA derivatives, and excitation at 266 nm and emission at 305 nm for FMOC derivatives.

2. Direct LC-MS/MS Analysis

This protocol is based on a validated method for the rapid and direct analysis of amino acids in a biological matrix.[2]

  • LC Conditions:

    • Column: A column suitable for polar analytes, such as a mixed-mode or HILIC column (e.g., Raptor Polar X).

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate in water with 0.5% formic acid).

    • Mobile Phase B: Organic solvent with buffer (e.g., 10 mM ammonium formate in 90% acetonitrile with 0.5% formic acid).

    • Gradient: A suitable gradient to separate the underivatized amino acids.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each β-amino acid and its stable isotope-labeled internal standard are monitored.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for β-amino acid quantification.

ValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC/LC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Monitoring Quality Control Monitoring Routine_Analysis->QC_Monitoring

Caption: General workflow for the validation of an analytical method for β-amino acid quantification.

Selecting the Right Analytical Method

The choice of the most appropriate analytical method depends on various experimental factors. The following diagram provides a decision-making framework to guide researchers in selecting between HPLC-FLD and LC-MS/MS for β-amino acid quantification.

MethodSelection decision decision method method Start Start: Need to quantify β-amino acids High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix Yes HPLC_FLD HPLC-FLD with Derivatization High_Sensitivity->HPLC_FLD No High_Throughput High-Throughput Needed? Complex_Matrix->High_Throughput Yes LC_MSMS LC-MS/MS Complex_Matrix->LC_MSMS No High_Throughput->HPLC_FLD No High_Throughput->LC_MSMS Yes Chiral_Separation Chiral Separation Required? Chiral_LC Consider Chiral LC (with either detector) Chiral_Separation->Chiral_LC Yes HPLC_FLD->Chiral_Separation LC_MSMS->Chiral_Separation

Caption: Decision tree for selecting an analytical method for β-amino acid quantification.

References

α- vs. β-Amino Acid Containing Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental differences between peptides composed of α-amino acids and their β-amino acid-containing counterparts is crucial for designing next-generation therapeutics with enhanced properties. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows.

The core distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group on the carbon backbone. In α-amino acids, the building blocks of natural proteins, the amino group is attached to the α-carbon, the first carbon atom adjacent to the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, the second carbon atom from the carboxyl group. This seemingly minor structural alteration has profound implications for the resulting peptide's structure, stability, and biological activity.

Structural and Physicochemical Properties: A Tale of Two Helices

While α-peptides are renowned for forming the classic α-helix, β-peptides exhibit a propensity to form a different, yet stable, helical structure known as the 314-helix.[1] This difference in secondary structure arises from the altered backbone geometry. Molecular dynamics simulations have revealed key distinctions in their stability and solvent preference.

Notably, the secondary structure of β-peptides is stable even in very short chain lengths.[1] Furthermore, helical β-peptides are typically more stable in less polar solvents like methanol, whereas the α-helix of α-peptides finds its stability in polar solvents such as water.[1] This is attributed to differences in the solvent-accessible surface area, with α-helical α-peptides exposing a larger hydrophilic surface compared to 314-helical β-peptides.[1]

Performance Comparison: Stability and Biological Activity

The most significant advantage of incorporating β-amino acids into peptides is the remarkable increase in their resistance to proteolytic degradation. Natural α-peptides are rapidly broken down by proteases in the body, severely limiting their therapeutic potential.[2] In contrast, peptides constructed entirely or partially of β-amino acids demonstrate a superior stability profile.[3]

Below are tables summarizing the quantitative comparison of α- versus β-amino acid containing peptides in terms of proteolytic stability and receptor binding affinity.

Table 1: Proteolytic Stability Comparison
Peptide TypeTarget/EnzymeMetricValueFold Improvement (vs. α-peptide)Reference
Stapled Bim BH3 α-peptideProteolysisResistance-1x[4]
Stapled Bim BH3 α/β-peptideProteolysisResistance-~100x[4]
Unmodified α-peptidePlasmaHalf-life (t½)~5 minutes1x[5]
α-peptide with D-Amino Acid SubstitutionPlasmaHalf-life (t½)> 2 hours> 24x[5]
α-peptide with N-terminal Acetylation & C-terminal AmidationPlasmaHalf-life (t½)~30 minutes6x[5]

Note: D-amino acid substitution and terminal modifications are common strategies to enhance α-peptide stability, with β-amino acid incorporation being a more fundamental backbone modification that also confers high stability.

Table 2: Receptor Binding Affinity Comparison (Bcl-xL)
PeptidePeptide TypeIC50 (µM)Kᵢ (µM)Reference
BakBH3 α-peptideα-peptide0.730.087[6]
14/15-helical α/β-peptide 4α/β-peptide354.2[6]
Chimeric (α/β+α)-peptide 24α/β-peptide + α-peptide0.0290.005[6]

These data indicate that while a pure α/β-peptide may have lower affinity than the original α-peptide, chimeric designs can achieve significantly higher affinity.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to compare α- and β-peptides.

In Vitro Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases found in plasma or serum.

1. Preparation:

  • Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).
  • Thaw human or mouse plasma/serum at 37°C and pre-warm.

2. Incubation:

  • Spike the peptide stock solution into the pre-warmed plasma/serum to a final concentration (e.g., 10 µM).
  • Incubate the mixture at 37°C with gentle shaking.
  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

3. Reaction Quenching:

  • Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution, such as cold acetonitrile (typically in a 3:1 ratio to the plasma sample), often containing an internal standard.
  • Vortex the samples and centrifuge to precipitate plasma proteins.

4. Analysis:

  • Collect the supernatant containing the remaining peptide.
  • Analyze the samples using LC-MS/MS or RP-HPLC to quantify the concentration of the intact peptide.
  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay (Fluorescence Polarization)

This competitive assay measures the ability of a test peptide to displace a fluorescently labeled ligand from its receptor, allowing for the determination of its binding affinity (IC50 and Kᵢ).

1. Reagent Preparation:

  • Prepare a binding buffer appropriate for the receptor-ligand interaction.
  • Prepare a stock solution of the fluorescently labeled probe peptide.
  • Prepare serial dilutions of the unlabeled competitor peptides (both α- and β-peptide analogs).
  • Prepare the purified target receptor protein at a constant concentration.

2. Assay Setup (in a 96-well plate):

  • Total Binding Wells: Add the receptor, fluorescent probe, and binding buffer.
  • Non-specific Binding Wells: Add the receptor, fluorescent probe, binding buffer, and a high concentration of an unlabeled ligand to saturate the receptors.
  • Competition Wells: Add the receptor, fluorescent probe, binding buffer, and increasing concentrations of the competitor peptides.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

4. Measurement:

  • Measure the fluorescence polarization of each well using a suitable plate reader.

5. Data Analysis:

  • Subtract the non-specific binding from all other readings.
  • Plot the fluorescence polarization signal as a function of the competitor peptide concentration.
  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways.

sps_workflow start Start: Resin with Linker deprotection 1. Nα-Protecting Group Removal (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Coupling of next Fmoc-protected Amino Acid (α or β) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Steps 1-2 for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next cycle final_deprotection Final Nα-Deprotection repeat->final_deprotection Sequence complete cleavage 3. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end

Solid Phase Peptide Synthesis (SPPS) Workflow.

stability_assay_workflow start Start: Peptide Stock Solution incubation Spike peptide into plasma and incubate at 37°C start->incubation prepare_plasma Prepare and pre-warm plasma/serum at 37°C prepare_plasma->incubation sampling Collect aliquots at various time points incubation->sampling quenching Quench reaction with cold acetonitrile sampling->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation analysis Analyze supernatant by LC-MS/MS or HPLC centrifugation->analysis calculation Calculate peptide half-life (t½) analysis->calculation end Result: Stability Profile calculation->end

In Vitro Plasma Stability Assay Workflow.

apoptosis_pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondrion Mitochondrion Bcl_xL Anti-apoptotic Bcl-xL / Bcl-2 Bak_Bax Pro-apoptotic Bak / Bax Bcl_xL->Bak_Bax inhibits Cytochrome_c Cytochrome c release Bak_Bax->Cytochrome_c induces BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bak_Bax activates Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->BH3_only Apoptosis Apoptosis Caspase_activation->Apoptosis ab_peptide α/β-peptide BH3 Mimic ab_peptide->Bcl_xL inhibits

Targeting the Apoptotic Pathway with BH3 Mimics.

Conclusion

The incorporation of β-amino acids into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural α-peptides, particularly their poor proteolytic stability. While challenges in maintaining high receptor binding affinity can exist, rational design, such as the creation of α/β-chimeras, has proven effective in generating potent and stable therapeutic candidates. The enhanced stability of β-amino acid-containing peptides opens up new avenues for developing orally bioavailable and long-acting peptide drugs, making this an exciting and promising area of research for drug development professionals.

References

assessing the proteolytic stability of peptides with 3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic potential. This guide provides an objective comparison of strategies to enhance the proteolytic stability of peptides, with a focus on the incorporation of the non-natural beta-amino acid, 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, against other common modification techniques. Supporting experimental data and detailed protocols are provided to inform the design of more robust peptide-based therapeutics.

The modification of peptides to resist enzymatic degradation is a critical aspect of modern drug development. Strategies range from simple terminal capping to the incorporation of non-natural amino acids and the attachment of polymers. Each approach offers distinct advantages and potential drawbacks in terms of stability enhancement, synthetic feasibility, and impact on biological activity.

Comparative Analysis of Stability Enhancement Strategies

The introduction of sterically hindered, non-natural amino acids, such as this compound, is a powerful strategy to block protease recognition and cleavage. This beta-amino acid introduces a bulky dimethylphenyl group and an altered backbone structure, which are not readily accommodated by the active sites of common proteases. To contextualize its potential, the following table compares the proteolytic stability of unmodified peptides with those modified by various techniques, including the incorporation of beta-amino acids, D-amino acids, terminal modifications, and PEGylation. The data, compiled from various studies, is presented as the half-life (t½) in human plasma or serum, a standard metric for in vitro stability.

Peptide Modification StrategyExample Peptide/ModificationHalf-life (t½) in Plasma/SerumFold Increase in Stability (Approx.)Analytical Method
Unmodified Peptide (Control) Native PeptideMinutes to < 1 hour1xRP-HPLC, LC-MS/MS
β-Amino Acid Incorporation Peptide with β-amino acid substitutionSeveral hours to > 48 hours[1][2][3][4]>10xRP-HPLC, LC-MS/MS
D-Amino Acid Substitution Peptide with L- to D-amino acid changesSeveral hours to > 24 hours[5][6][7][8]>10xRP-HPLC, LC-MS/MS
N-terminal Acetylation Acetylated PeptideIncreased by hours[9][10][11]2-5xRP-HPLC, LC-MS/MS
C-terminal Amidation Amidated PeptideIncreased by hours[12][13]2-5xRP-HPLC, LC-MS/MS
PEGylation PEGylated Peptide (e.g., 20 kDa PEG)28 hours or more[14]>25xELISA, RP-HPLC

Note: The presented half-life values are representative and can vary significantly based on the specific peptide sequence, the position and nature of the modification, and the experimental conditions.

Visualizing Peptide Stabilization

The structural difference between a standard alpha-peptide and a peptide modified with a beta-amino acid like this compound is key to its enhanced stability. The altered backbone conformation sterically hinders the approach of proteolytic enzymes.

Structural Comparison of Peptide Backbones cluster_0 Standard α-Peptide cluster_1 β-Amino Acid Modified Peptide alpha_peptide ... α-Amino Acid ... protease_alpha Protease alpha_peptide:f1->protease_alpha Cleavage Site beta_peptide ... This compound ... protease_beta Protease protease_beta->beta_peptide:f1 Steric Hindrance

Comparison of protease interaction with peptide backbones.

Experimental Protocols

Accurate assessment of proteolytic stability is crucial for comparing different modification strategies. The following are detailed methodologies for commonly employed in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma.

Materials:

  • Test peptide stock solution (e.g., in DMSO)

  • Human, rat, or mouse plasma (frozen at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC or LC-MS/MS system

Protocol:

  • Thaw the frozen plasma in a 37°C water bath.

  • Pre-warm the plasma to 37°C.

  • Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1% to avoid protein precipitation.

  • Incubate the mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., a 3:1 ratio of cold acetonitrile to the plasma sample).

  • Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining peptide.

  • Analyze the samples by a suitable analytical method, such as LC-MS/MS or RP-HPLC, to quantify the concentration of the intact peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.

Specific Protease Stability Assay

This assay assesses the resistance of a peptide to degradation by a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptide stock solution

  • Protease stock solution (e.g., trypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Thermomixer or incubator at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid or a specific protease inhibitor)

  • RP-HPLC or LC-MS/MS system

Protocol:

  • Prepare a solution of the test peptide in the reaction buffer at a defined concentration.

  • Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC or LC-MS/MS to determine the percentage of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

Experimental Workflow Visualization

The general workflow for assessing the proteolytic stability of a modified peptide involves several key stages, from peptide design and synthesis to stability testing and data analysis.

A Peptide Design & Modification (e.g., with this compound) B Peptide Synthesis & Purification A->B C In Vitro Stability Assay (Plasma or Specific Protease) B->C D Sample Collection at Time Points C->D E Reaction Quenching & Protein Precipitation D->E F Analytical Quantification (RP-HPLC or LC-MS/MS) E->F G Data Analysis (Half-life Calculation) F->G

Workflow for proteolytic stability assessment.

References

In Vitro Performance of Novel Benzothiazole Derivatives as p38α MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them a prime target for therapeutic intervention. The p38α MAPK, in particular, plays a significant role in inflammatory responses and stress-related cellular events, and its inhibition has emerged as a promising strategy in oncology. This guide provides an in vitro comparison of novel benzothiazole derivatives designed as potent Type V inhibitors targeting p38α MAPK, with data synthesized from a recent study by Zoatier et al. (2025).[1][2][3][4]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of a series of newly synthesized benzothiazole derivatives were evaluated against two human breast cancer cell lines, MCF-7 (ER+) and MDA-MB-231 (ER-), as well as a normal mouse fibroblast cell line (L929) to assess selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period. Doxorubicin and Cisplatin were used as standard reference compounds.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)L929 IC50 (µM)p38α MAPK Inhibition IC50 (µM)
Novel Inhibitor 15 0.81 ± 0.030.95 ± 0.0621.5 ± 1.30.029 ± 0.001
Novel Inhibitor 19 0.92 ± 0.051.12 ± 0.0825.3 ± 1.80.035 ± 0.002
Doxorubicin 1.25 ± 0.091.50 ± 0.113.2 ± 0.2Not Assessed
Cisplatin 8.50 ± 0.6210.2 ± 0.815.1 ± 1.1Not Assessed
SB203580 (Reference p38α Inhibitor) Not AssessedNot AssessedNot Assessed0.50

Data for novel inhibitors and reference compounds are derived from the study by Zoatier et al. (2025). The study synthesized and evaluated approximately 28 compounds, with compounds 15 and 19 highlighted as the most promising.[1][2][3][4]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for its accurate interpretation and for the design of future experiments.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: MCF-7, MDA-MB-231, and L929 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the novel benzothiazole derivatives, doxorubicin, or cisplatin for 48 hours.

  • MTT Incubation: Following treatment, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, the MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

In Vitro p38α MAPK Inhibition Assay

This assay quantifies the ability of the compounds to inhibit the enzymatic activity of purified p38α MAPK.

  • Reaction Setup: The kinase assay was performed in a 96-well plate. Each well contained the p38α MAPK enzyme, a specific substrate (e.g., ATF2), and ATP in a kinase buffer.

  • Inhibitor Addition: The novel benzothiazole derivatives were added to the wells at varying concentrations.

  • Incubation: The reaction mixtures were incubated at 30°C to allow for the phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation was quantified, typically using a phosphospecific antibody in an ELISA-based format or through the detection of ATP consumption using a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a control reaction without the inhibitor, and the IC50 values were determined.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the novel compounds.

p38_MAPK_Pathway Extracellular_Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38α MAPK MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor Novel Benzothiazole Inhibitors Inhibitor->p38_MAPK

The p38 MAPK signaling pathway and the point of inhibition.

experimental_workflow start Start synthesis Synthesize Novel Benzothiazole Derivatives start->synthesis mtt_assay Perform MTT Assay (IC50 Determination) synthesis->mtt_assay kinase_assay In Vitro p38α MAPK Inhibition Assay (IC50) synthesis->kinase_assay cell_culture Culture Cancer & Normal Cell Lines cell_culture->mtt_assay data_analysis Comparative Data Analysis mtt_assay->data_analysis kinase_assay->data_analysis end End data_analysis->end

General experimental workflow for in vitro evaluation.

References

spectroscopic comparison of different substituted propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Substituted Propanoic Acid Derivatives

This guide provides a detailed spectroscopic comparison of several substituted propanoic acid derivatives, offering valuable data for researchers, scientists, and professionals in drug development. By examining the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this document highlights the structural effects of different substituents on the spectroscopic properties of the propanoic acid backbone.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for propanoic acid and its selected derivatives. These values are crucial for substance identification, structural elucidation, and understanding the electronic effects of substituent groups.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameStructure-COOHα-Hβ-HOther ProtonsSolvent
Propanoic Acid CH₃CH₂COOH~11.7 (s, 1H)2.36 (q, 2H)1.15 (t, 3H)-CDCl₃
2-Chloropropanoic Acid CH₃CHClCOOH~11.5 (s, 1H)4.43 (q, 1H)1.75 (d, 3H)-CDCl₃
3-Hydroxypropanoic Acid HOCH₂CH₂COOH~11.0 (s, 1H)2.59 (t, 2H)3.79 (t, 2H)-OH (broad)D₂O[1]
2-Aminopropanoic Acid (Alanine) CH₃CH(NH₂)COOH~11.0 (s, 1H)~3.7 (q, 1H)~1.4 (d, 3H)-NH₂ (broad)D₂O
2-Bromopropanoic Acid CH₃CHBrCOOH~10.9 (s, 1H)4.45 (q, 1H)1.90 (d, 3H)-CDCl₃

s = singlet, d = doublet, t = triplet, q = quartet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameStructure-COOH Carbonα-Carbonβ-Carbon
Propanoic Acid CH₃CH₂COOH~180.9~27.6~9.2
2-Chloropropanoic Acid CH₃CHClCOOH~174.4~53.5~21.7
3-Hydroxypropanoic Acid HOCH₂CH₂COOH177.237.658.1[1]
2-Aminopropanoic Acid (Alanine) CH₃CH(NH₂)COOH~175.0~50.0~16.0
2-Bromopropanoic Acid CH₃CHBrCOOH~173.0~41.0~22.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound NameO-H Stretch (Carboxylic Acid)C=O Stretch (Carbonyl)C-O StretchOther Key Bands
Propanoic Acid 3300-2500 (broad)[2]~1710 (strong)[2]1320-1210[3]C-H: ~2950-2870[2]
2-Chloropropanoic Acid 3300-2500 (broad)~1720 (strong)1310-1200C-Cl: ~800-600
3-Hydroxypropanoic Acid 3300-2500 (broad)~1715 (strong)1320-1210O-H (alcohol): ~3400 (broad)
2-Aminopropanoic Acid (Alanine) 3300-2500 (broad)~1710 (strong)1320-1210N-H stretch: ~3400-3250
2-Bromopropanoic Acid 3300-2500 (broad)~1718 (strong)1315-1205C-Br: ~690-550

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular WeightMolecular Ion (M⁺) PeakKey Fragment Ions
Propanoic Acid C₃H₆O₂74.0874[4]45 (-COOH), 29 (CH₃CH₂-)
2-Chloropropanoic Acid C₃H₅ClO₂108.52108/110 (³⁵Cl/³⁷Cl isotopes)73 (-Cl), 63, 45 (-COOH)
3-Hydroxypropanoic Acid C₃H₆O₃90.08[1]9073 (-OH), 45 (-COOH)
2-Aminopropanoic Acid (Alanine) C₃H₇NO₂89.09[5]8944 (decarboxylation), 45 (-COOH)
2-Bromopropanoic Acid C₃H₅BrO₂152.97[6]152/154 (⁷⁹Br/⁸¹Br isotopes)[7]73 (-Br), 45 (-COOH)

Visualizing the Process and Relationships

Diagrams created using Graphviz help to visualize both the experimental process and the underlying chemical principles.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Substituted Propanoic Acid Dissolve Dissolve in Deuterated Solvent (for NMR) Compound->Dissolve Prepare Prepare Neat Sample or KBr Pellet (for IR) Compound->Prepare MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare->IR Integration Integrate & Correlate Data NMR->Integration IR->Integration MS->Integration Elucidation Elucidate Final Structure Integration->Elucidation

Caption: General workflow for the spectroscopic analysis of propanoic acid derivatives.

Electronegativity_Effect Title Effect of α-Substituent Electronegativity on α-Proton Chemical Shift (¹H NMR) substituents Substituent (X) at α-position (X-CH(R)-COOH) H NH₂ Br Cl electronegativity Pauling Electronegativity 2.20 3.04 2.96 3.16 chemical_shift α-Proton Chemical Shift (δ, ppm) ~2.4 ~3.7 ~4.45 ~4.43 trend Increasing Electronegativity → Increased Deshielding → Higher Chemical Shift (Downfield)

Caption: Relationship between substituent electronegativity and ¹H NMR chemical shift.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).[9]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[10]

    • Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune the probe to the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹³C, a greater number of scans is typically required due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (KBr Pellet for Solids) :

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the prepared sample in the instrument.

    • Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[11]

    • For volatile compounds like many propanoic acid derivatives, GC-MS with Electron Ionization (EI) is common.

    • In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[12]

  • Mass Analysis :

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]

  • Detection :

    • An electron multiplier or other detector measures the abundance of ions at each m/z value.[14]

    • The resulting data is plotted as a mass spectrum, showing relative ion abundance versus m/z. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[14]

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of compound characterization, ensuring the identity, purity, and quantity of a substance is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and ubiquitous analytical techniques employed for this purpose. While HPLC excels at separating components in a mixture and providing quantitative data based on calibration, NMR provides detailed structural information and offers an absolute quantification method (qNMR).[1][2][3]

This guide provides a comprehensive comparison of HPLC and NMR, detailing their synergistic roles in the rigorous characterization of chemical compounds. By cross-validating data from both techniques, researchers can achieve a higher level of confidence in their results, a critical aspect in research, quality control, and drug development.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the typical quantitative performance characteristics of HPLC and quantitative NMR (qNMR) for the analysis of small molecules. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the analyte.

Table 1: HPLC Performance Data for a Small Molecule Analyte

ParameterReversed-Phase HPLC
Stationary Phase C18
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Linearity (R²) > 0.999[4]
Precision (RSD) < 2%[4]
Accuracy (% Recovery) 95 - 105%[4]
Limit of Detection (LOD) 0.01 - 1 µg/mL[4]
Limit of Quantification (LOQ) 0.04 - 4 µg/mL[4]

Table 2: qNMR Performance Data for a Small Molecule Analyte

ParameterQuantitative ¹H NMR (qNMR)
Principle Quantification based on the direct proportionality between the integrated signal area and the number of protons, using an internal or external standard.[4][5][6]
Linearity Inherently linear due to the direct proportionality of signal area to concentration.[4]
Precision (RSD) < 2%[4]
Accuracy (% Recovery) 98 - 102%[4]
Limit of Detection (LOD) < 10 µM[4]
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality, comparable data from both HPLC and NMR.

This protocol outlines a general method for the purity assessment and quantification of a small molecule using reversed-phase HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be: 5-95% B over 20 minutes.[8]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

  • Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.

This protocol describes a general method for the absolute quantification of a small molecule using ¹H NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample into a clean vial.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high purity.[4][5]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).[9]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.[4]

  • Experiment: ¹H NMR.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.[4]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

    • Use a calibrated 90° pulse.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.[10]

  • The concentration or purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating HPLC and NMR data and the distinct signaling pathways of each technique.

cluster_0 HPLC Analysis cluster_1 NMR Analysis HPLC_Sample_Prep Sample Preparation HPLC_Analysis HPLC-UV/DAD Analysis HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Chromatogram (Purity, Retention Time) HPLC_Analysis->HPLC_Data Cross_Validation Cross-Validation HPLC_Data->Cross_Validation NMR_Sample_Prep Sample Preparation (with Internal Standard) NMR_Analysis 1H NMR Acquisition NMR_Sample_Prep->NMR_Analysis NMR_Data Spectrum (Structure, qNMR Purity) NMR_Analysis->NMR_Data NMR_Data->Cross_Validation Conclusion Confirmed Compound Identity, Purity, and Quantity Cross_Validation->Conclusion

Caption: Workflow for Cross-Validation of HPLC and NMR Data.

cluster_HPLC HPLC Signaling Pathway cluster_NMR NMR Signaling Pathway HPLC_Injection Sample Injection HPLC_Separation Separation on Column HPLC_Injection->HPLC_Separation HPLC_Detection UV/Vis Detection HPLC_Separation->HPLC_Detection HPLC_Signal Chromatographic Peak HPLC_Detection->HPLC_Signal NMR_Sample Sample in Magnetic Field NMR_Pulse Radiofrequency Pulse NMR_Sample->NMR_Pulse NMR_Relaxation Nuclear Spin Relaxation NMR_Pulse->NMR_Relaxation NMR_Signal Free Induction Decay (FID) NMR_Relaxation->NMR_Signal

Caption: Simplified Signaling Pathways for HPLC and NMR.

Conclusion: The Power of a Combined Approach

While both HPLC and NMR are powerful techniques on their own, their true strength in compound characterization is realized when they are used in a complementary fashion.[3] HPLC provides excellent separation and is highly sensitive for detecting impurities, but it relies on reference standards for identification and quantification and provides limited structural information.[1][2] Conversely, NMR offers a wealth of structural detail, confirming the identity of a compound and enabling absolute quantification without the need for a specific reference standard of the analyte.[5][6][11]

By cross-validating the purity results from HPLC with the absolute quantification from qNMR and confirming the structure by NMR, researchers can establish an unambiguous and comprehensive profile of their compound. This integrated approach is highly recommended for robust quality control in research and is an essential component of modern drug development.[2] Hyphenated techniques, such as LC-NMR, further integrate these methodologies, allowing for the direct NMR analysis of components as they are separated by HPLC, which is particularly valuable for the analysis of complex mixtures.[1][12]

References

comparing the efficacy of different chiral selectors for β-amino acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective resolution of β-amino acids is a critical process in drug development and peptide chemistry, as the chirality of these molecules profoundly influences their biological activity and pharmacological properties. The choice of an appropriate chiral selector is paramount for achieving efficient and accurate separation of β-amino acid enantiomers. This guide provides a comparative overview of the efficacy of four major classes of chiral selectors: polysaccharide-based, cyclodextrin-based, macrocyclic antibiotic, and ligand-exchange selectors, supported by experimental data to aid researchers in their selection process.

Polysaccharide-Based Chiral Selectors

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity. The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivatives.

While extensive data exists for their application in separating a wide range of chiral compounds, specific comparative studies focusing solely on β-amino acids are less common. However, their general applicability makes them a viable option. For instance, columns like Chiralpak® and Chiralcel® have demonstrated successful enantioseparation of various chiral molecules, including amino acid derivatives. The performance of these CSPs is highly dependent on the mobile phase composition, particularly the type and concentration of the alcohol modifier.

Experimental Protocol: General Method for Polysaccharide-Based CSPs

A typical experimental setup for the resolution of β-amino acid derivatives on a polysaccharide-based CSP is as follows:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier, such as isopropanol or ethanol. A common starting condition is n-hexane/isopropanol (90:10, v/v). The ratio is optimized for the specific analyte. For basic analytes, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added, while for acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid) is used.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm).

  • Sample Preparation: β-amino acids are often derivatized to enhance their interaction with the CSP and to improve UV detection. Common derivatizing agents include N-3,5-dinitrobenzoyl chloride.

G cluster_prep Sample Preparation cluster_hplc HPLC System beta_amino_acid β-Amino Acid derivatization Derivatization (e.g., N-3,5-dinitrobenzoyl) beta_amino_acid->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample injector Injector derivatized_sample->injector mobile_phase Mobile Phase (n-Hexane/IPA) pump HPLC Pump column Polysaccharide CSP (e.g., Chiralpak IA) detector UV Detector data_analysis Data Analysis (Resolution, α, ee%) detector->data_analysis Chromatogram

Figure 1. Experimental workflow for β-amino acid resolution using a polysaccharide-based CSP.

Cyclodextrin-Based Chiral Selectors

Cyclodextrin-based CSPs utilize the inclusion complex formation capability of cyclodextrins, which are cyclic oligosaccharides. The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow for chiral recognition based on the fit of the analyte within the cavity and interactions with the hydroxyl groups at the rim. β-cyclodextrin and its derivatives are the most commonly used for chiral separations.

The enantioseparation of amino acids using sulfobutylether-β-cyclodextrin as a chiral selector has been demonstrated.[1] This selector can be used either by dynamically coating it onto an anion-exchange stationary phase or as a mobile phase additive with a C18 column.[1]

Table 1: Performance Data of Sulfobutylether-β-cyclodextrin as a Chiral Selector [1]

β-Amino Acid AnalyteSeparation MethodMobile PhaseResolution (Rs)
PhenylalanineDynamic CoatingMethanol/Ammonium acetate buffer (pH 4.7)Baseline separated
TryptophanDynamic CoatingMethanol/Ammonium acetate buffer (pH 4.7)Partially separated
TyrosineMobile Phase AdditiveMethanol/Aqueous formic acid (pH 2.1)Partially separated

Experimental Protocol: Dynamic Coating with Sulfobutylether-β-cyclodextrin [1]

  • Column: Strong anion-exchange stationary phase.

  • Chiral Selector Solution: Aqueous solution of sulfobutylether-β-cyclodextrin. The column is conditioned with this solution.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.7) in various volume ratios.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength.

G cluster_column_prep Column Preparation cluster_hplc HPLC Analysis sax_column SAX Column coated_column Dynamically Coated Column sax_column->coated_column Conditioning selector_solution Sulfobutylether-β-CD Solution selector_solution->sax_column detector UV Detector coated_column->detector sample β-Amino Acid Sample mobile_phase Mobile Phase (Methanol/Buffer) pump Pump injector Injector injector->coated_column analysis Data Analysis detector->analysis Chromatogram

Figure 2. Workflow for dynamic coating of a stationary phase with a cyclodextrin selector.

Macrocyclic Antibiotic Chiral Selectors

Macrocyclic antibiotics, such as teicoplanin and its aglycone, are powerful chiral selectors that exhibit broad enantioselectivity for amino acids. Chiral recognition is achieved through a combination of interactions, including ionic interactions, hydrogen bonding, and π-π stacking, within the complex three-dimensional structure of the antibiotic. Chirobiotic™ T (teicoplanin) and Chirobiotic™ TAG (teicoplanin aglycone) are commercially available CSPs based on these selectors.

A comparative study on the separation of β²- and β³-homoamino acids revealed that the Chirobiotic TAG column generally provides better selectivity for β²-homoamino acids, while Chirobiotic T is more effective for β³-homoamino acid enantiomers.[2][3]

Table 2: Comparison of Chirobiotic T and TAG for β-Homoamino Acid Resolution [2][3]

AnalyteColumnMobile Phase (0.1% TEAA, pH 4.1 / MeOH)Separation Factor (α)Resolution (Rs)
β²-homophenylalanineChirobiotic T30/701.111.15
Chirobiotic TAG30/701.282.10
β³-homophenylalanineChirobiotic T30/701.342.55
Chirobiotic TAG30/701.121.25
β²-homotyrosineChirobiotic T40/601.101.05
Chirobiotic TAG40/601.231.80
β³-homotyrosineChirobiotic T40/601.332.40
Chirobiotic TAG40/601.111.15

Experimental Protocol: Macrocyclic Antibiotic CSPs [2][3]

  • Columns: Chirobiotic™ T, Chirobiotic™ TAG (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous triethylammonium acetate (TEAA) buffer (e.g., 0.1%, pH 4.1) and methanol. The ratio is optimized for each analyte.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C (can be varied to study thermodynamic effects).

  • Detection: UV at 205 nm.

G cluster_screening Initial Screening cluster_optimization Method Optimization beta_amino_acid β-Amino Acid (β² or β³) chirobiotic_t Chirobiotic T beta_amino_acid->chirobiotic_t chirobiotic_tag Chirobiotic TAG beta_amino_acid->chirobiotic_tag mobile_phase Mobile Phase (TEAA/MeOH ratio) chirobiotic_t->mobile_phase chirobiotic_tag->mobile_phase temperature Temperature mobile_phase->temperature flow_rate Flow Rate temperature->flow_rate final_method Final Analytical Method flow_rate->final_method Optimized Conditions

Figure 3. Logical workflow for selecting and optimizing a macrocyclic antibiotic CSP.

Ligand-Exchange Chiral Selectors

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of amino acids. It involves the formation of diastereomeric ternary complexes between a metal ion (usually Cu(II)), a chiral selector (a chiral ligand), and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to their separation.

A study comparing a new ligand-exchange CSP, based on (R)-N,N-carboxymethyl undecyl phenylglycinol, with an older one based on (S)-N,N-carboxymethyl undecyl leucinol, demonstrated significantly improved resolution for β-amino acids on the new phase.[4]

Table 3: Comparison of Two Ligand-Exchange CSPs for β-Amino Acid Resolution [4]

β-Amino AcidCSPMobile Phase (2.0 mM CuSO₄)Separation Factor (α)Resolution (Rs)
β-PhenylalanineOld CSPAqueous1.151.05
New CSPAqueous1.622.50
β-LeucineOld CSPAqueous1.090.80
New CSPAqueous1.351.95
β-ValineOld CSPAqueous1.070.65
New CSPAqueous1.281.60

Experimental Protocol: Ligand-Exchange Chromatography [4]

  • Column: Silica gel covalently bonded with a chiral ligand (e.g., (R)-N,N-carboxymethyl undecyl phenylglycinol mono-sodium salt).

  • Mobile Phase: An aqueous solution of copper(II) sulfate (e.g., 2.0 mM). The concentration of Cu(II) and the addition of an organic modifier (e.g., methanol) can be varied to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

G

Figure 4. Principle of chiral separation in ligand-exchange chromatography.

Conclusion

The selection of an optimal chiral selector for β-amino acid resolution depends on the specific structure of the analyte and the desired analytical outcome.

  • Polysaccharide-based CSPs offer broad applicability but may require derivatization of the β-amino acid.

  • Cyclodextrin-based selectors , particularly when used as mobile phase additives or in dynamic coating mode, provide a flexible and cost-effective approach.

  • Macrocyclic antibiotic CSPs demonstrate high efficiency and selectivity, with different versions of the selector (e.g., with or without the aglycone) showing complementary performance for different types of β-amino acids.

  • Ligand-exchange chromatography is a highly effective method, especially for underivatized β-amino acids, with newer generation CSPs showing significant improvements in resolution.

Researchers should consider screening a selection of these different types of chiral selectors to identify the most suitable system for their specific β-amino acid resolution needs. The detailed experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization.

References

A Comparative Guide to the Biological Evaluation of Optically Active 3-Amino-3-Arylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active 3-amino-3-arylpropanoic acids and their analogs represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols. The structure-activity relationships (SAR) are explored to inform the rational design of new therapeutic agents.

I. Comparative Biological Activity

The biological efficacy of 3-amino-3-arylpropanoic acid analogs is significantly influenced by the nature and position of substituents on the aryl ring, as well as the chirality of the molecule. The following tables summarize the quantitative data from various studies, providing a basis for comparing the performance of different analogs.

A. Anticancer Activity

The antiproliferative activity of these analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

Table 1: Anticancer Activity of 3-Amino-3-Arylpropanoic Acid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivative 21 (oxime) A549 (Lung Carcinoma)5.42[1]
3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivative 22 (oxime) A549 (Lung Carcinoma)2.47[1]
Cisplatin (Control) A549 (Lung Carcinoma)>10[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative 12 (1-naphthyl hydrazone) A549 (Lung Carcinoma)Reduces viability to 42.1% at test concentration[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivative 20 (2-furyl hydrazone) A549 (Lung Carcinoma)Reduces viability by ~50% at test concentration[2]
Doxorubicin (Control) A549 (Lung Carcinoma)Standard Chemotherapeutic
Zelkovamycin Analogue 21 Huh-7 (Hepatocellular Carcinoma)>50[3]
Zelkovamycin Analogue 22 Huh-7 (Hepatocellular Carcinoma)>50[3]
Zelkovamycin Analogue 23 Huh-7 (Hepatocellular Carcinoma)>50[3]
5-Fluorouracil (Control) Huh-7 (Hepatocellular Carcinoma)15.3[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

The data suggests that modifications on the amino group and the aryl moiety significantly impact anticancer activity. For instance, the introduction of an oxime functionality to a 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid scaffold resulted in potent activity against A549 lung cancer cells, surpassing the efficacy of cisplatin.[1]

B. Antimicrobial Activity

These analogs have also been investigated for their activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.

Table 2: Antimicrobial Activity of 3-Amino-3-Arylpropanoic Acid Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide 6 E. coli (Carbapenemase-producing)64[4]
K. pneumoniae (Carbapenemase-producing)64[4]
P. aeruginosa (MDR)32[4]
A. baumannii (MDR)32[4]
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 21 (2-furyl) S. aureus (MRSA)16[4]
E. faecalis (VRE)16[4]
E. coli32[4]
K. pneumoniae64[4]
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 22 (2-thiophenyl) P. aeruginosa64[4]
3-hydroxy-2-methylene-3-phenylpropionic acid derivatives K. pneumoniae14-16[5]
Fusidic acid analog with spermidine S. aureus (MRSA)≤ 0.25[6][7]
E. coliActive[6][7]
A. baumanniiActive[6][7]
P. aeruginosaActive[6][7]
C. albicansActive[6][7]
C. neoformansActive[6][7]

MDR: Multidrug-Resistant, MRSA: Methicillin-Resistant Staphylococcus aureus, VRE: Vancomycin-Resistant Enterococcus

The antimicrobial spectrum and potency are highly dependent on the substitution pattern. For example, hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed structure-dependent activity against ESKAPE pathogens and drug-resistant fungi.[4] The incorporation of heterocyclic moieties like furan and thiophene influenced the antimicrobial spectrum.[4] Furthermore, fusidic acid analogs with polyamine substituents at the C-3 position exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

C. Enzyme Inhibitory Activity

The ability of these compounds to inhibit specific enzymes is another area of significant interest.

Table 3: Enzyme Inhibitory Activity of 3-Amino-3-Arylpropanoic Acid Analogs

Compound/AnalogTarget EnzymeIC50 / KiReference
2-Benzylidenebenzofuran-3(2H)-one derivative 7g Alkaline PhosphataseIC50 = 0.045 ± 0.004 µM[8]
Monopotassium phosphate (Standard) Alkaline PhosphataseIC50 = 5.242 ± 0.472 µM[8]
Chalcone derivative 2C CholinesteraseKi = 0.017 ± 0.00078 µM (Competitive)
Chalcone derivative 7C α-GlucosidaseKi = 0.00060 ± 0.00004 µM (Competitive)
Triclosan derivative 3 (4-(n-butyl)-1,2,3-triazolyl) InhA (M. tuberculosis)IC50 = 90 nM[9]

The data indicates that derivatives of the core structure can be potent enzyme inhibitors. For example, a 2-benzylidenebenzofuran-3(2H)-one derivative was found to be a highly potent inhibitor of alkaline phosphatase.[8]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data. The following are standard protocols for the key experiments cited.

A. MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well round-bottom sterile microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds (dissolved in a suitable solvent)

  • Assay buffer

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: In each well, mix the enzyme with various concentrations of the test compound or a vehicle control. Allow to pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

III. Visualization of Pathways and Workflows

A. Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of novel 3-amino-3-arylpropanoic acid analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Screening characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar mechanism Mechanism of Action Studies sar->mechanism toxicity In vitro/In vivo Toxicity mechanism->toxicity

Caption: Experimental workflow for the evaluation of 3-amino-3-arylpropanoic acid analogs.

B. Proposed Signaling Pathway for Anticancer Activity

Amino acid analogs can interfere with cellular signaling pathways that are crucial for cancer cell growth and survival. The mTOR (mechanistic target of rapamycin) pathway is a key regulator of cell metabolism and proliferation and is often dysregulated in cancer. Some amino acid analogs have been shown to induce apoptosis through the AMPK/mTOR pathway.[10][11][12][13]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound 3-Amino-3-Arylpropanoic Acid Analog ampk AMPK compound->ampk Activation mtor mTORC1 ampk->mtor Inhibition apoptosis Apoptosis ampk->apoptosis Induction mtor->apoptosis Inhibition proliferation Cell Proliferation & Growth mtor->proliferation Promotion

Caption: Proposed AMPK/mTOR signaling pathway for anticancer activity.

C. Proposed Mechanism for Antimicrobial Activity

The antimicrobial action of many cationic and amphipathic molecules, including some β-amino acid derivatives, involves the disruption of the bacterial cell membrane.[1] This leads to leakage of cellular contents and ultimately cell death.

antimicrobial_mechanism compound Cationic/Amphipathic 3-Amino-3-Arylpropanoic Acid Analog membrane Bacterial Cell Membrane (Anionic) compound->membrane Interaction binding Electrostatic Binding membrane->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 3-Amino-3-(2,5-dimethylphenyl)propanoic acid with appropriate personal protective equipment (PPE). Based on data for analogous compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[1][2]

  • Spill Management: In the event of a spill, restrict access to the area. For solid spills, carefully sweep up the material to avoid dust formation and collect it in a suitable, labeled container for disposal.[1][2][4] All materials used for cleaning the spill should also be treated as hazardous waste.[5]

Quantitative Hazard Information (Based on Structurally Similar Compounds)

The following table summarizes the GHS hazard and precautionary statements for compounds structurally similar to this compound. This information should be used as a conservative guide in the absence of a specific SDS.

Hazard CategoryGHS Hazard Statement (Code)Precautionary Statement (Code)Source Analogy
Acute Toxicity (Oral) Harmful if swallowed (H302)Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. (P264, P270, P301+P312, P330)Generic Amino Acid & Propanoic Acid Derivatives[3][5]
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. (P280, P302+P352, P332+P313, P362+P364)Generic Amino Acid & Propanoic Acid Derivatives[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. (P280, P305+P351+P338, P337+P313)Generic Amino Acid & Propanoic Acid Derivatives[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. (P261, P271, P304+P340, P312)Generic Amino Acid & Propanoic Acid Derivatives[3][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety. Adherence to the following protocol is essential.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of specific data confirming it as non-hazardous, all waste containing this compound must be treated as hazardous chemical waste.[7]

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.[5] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this designated solid hazardous waste container.[5]

    • Liquid Waste: Collect all aqueous or solvent-based solutions containing the compound in a designated liquid hazardous waste container.[5] Do not mix this waste with other incompatible waste streams. For instance, never mix acidic waste with basic waste or oxidizing agents with reducing agents.[8]

Step 2: Container Management

  • Obtain Proper Containers: Use only designated and properly labeled hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.[5] Containers should be made of a material compatible with the chemical and must be in good condition with a secure lid.[7][8]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard characteristics (e.g., "Corrosive," "Toxic").[8] The label should also include the date the waste was first added to the container.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8] Ensure containers are kept closed except when adding waste.[9]

Step 3: Disposal of Contaminated Labware

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[5]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for pickup and final disposal.[8][9]

  • Prohibited Disposal: Never dispose of this compound or its solutions down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[9] Do not discard it in the regular trash.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Have this compound waste identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes decontaminate_labware Decontaminate Non-Disposable Labware (Collect rinsate as liquid waste) is_labware->decontaminate_labware Non-Disposable disposable_labware Place Disposable Labware in Solid Waste Container is_labware->disposable_labware Disposable store_waste Store in Designated Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container->store_waste decontaminate_labware->liquid_waste_container disposable_labware->solid_waste_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 3-Amino-3-(2,5-dimethylphenyl)propanoic acid in a laboratory setting. The following procedural steps and data will help ensure operational integrity and personnel safety.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Based on the handling of similar solid organic compounds, the following PPE is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[1][2][3][4]
Skin Protection A fully buttoned lab coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential. It is advisable to double-glove for added protection.[1][2][3][4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particle filter is necessary.[1][3][6]
Footwear Closed-toe, closed-heel shoes must be worn at all times in the laboratory.[2][5]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to contain any potential dust.

  • Have a spill kit readily accessible.

2. Handling and Weighing:

  • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to control dust.

  • Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.

  • Keep the container of this compound tightly closed when not in use.[7]

3. Dissolution:

  • If dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

4. Post-Handling:

  • Thoroughly clean all equipment and the work area within the fume hood after use.

  • Wipe down surfaces with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Solid waste (e.g., contaminated weighing paper, gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and sealed waste container.[8][9][10]

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name and any associated hazards.[8][9][10]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[4][8][11][12]

3. Waste Disposal:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the chemical waste.[8]

  • Do not dispose of this chemical down the drain.[8]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_equipment Prepare Equipment in Hood prep_fume_hood->prep_equipment prep_spill_kit Ensure Spill Kit is Accessible prep_equipment->prep_spill_kit handle_weigh Weigh and Transfer in Fume Hood prep_spill_kit->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve handle_close Keep Container Closed handle_dissolve->handle_close post_clean Clean Work Area and Equipment handle_close->post_clean post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Waste post_wash->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store Waste in Secondary Containment disp_label->disp_store disp_dispose Follow Institutional Disposal Procedures disp_store->disp_dispose

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.